molecular formula C22H26F2N4O2 B10856549 BAY-747

BAY-747

Katalognummer: B10856549
Molekulargewicht: 416.5 g/mol
InChI-Schlüssel: MITNUFZPBQIMAT-QFIPXVFZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

BAY-747 is a useful research compound. Its molecular formula is C22H26F2N4O2 and its molecular weight is 416.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C22H26F2N4O2

Molekulargewicht

416.5 g/mol

IUPAC-Name

N-[(2S)-2-amino-2-methylbutyl]-8-[(2,6-difluorophenyl)methoxy]-2,6-dimethylimidazo[1,2-a]pyridine-3-carboxamide

InChI

InChI=1S/C22H26F2N4O2/c1-5-22(4,25)12-26-21(29)19-14(3)27-20-18(9-13(2)10-28(19)20)30-11-15-16(23)7-6-8-17(15)24/h6-10H,5,11-12,25H2,1-4H3,(H,26,29)/t22-/m0/s1

InChI-Schlüssel

MITNUFZPBQIMAT-QFIPXVFZSA-N

Isomerische SMILES

CC[C@@](C)(CNC(=O)C1=C(N=C2N1C=C(C=C2OCC3=C(C=CC=C3F)F)C)C)N

Kanonische SMILES

CCC(C)(CNC(=O)C1=C(N=C2N1C=C(C=C2OCC3=C(C=CC=C3F)F)C)C)N

Herkunft des Produkts

United States

Foundational & Exploratory

BAY-747: A Technical Guide to its Mechanism of Action in Cardiovascular Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BAY-747 is a novel, potent, and orally available second-generation soluble guanylate cyclase (sGC) stimulator currently under investigation for the treatment of cardiovascular diseases, with a primary focus on resistant hypertension. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by preclinical data. It details the core signaling pathway, presents available quantitative data from in vitro and in vivo studies, outlines key experimental protocols, and provides visualizations of the molecular pathways and experimental workflows.

Core Mechanism of Action: Stimulation of the NO-sGC-cGMP Signaling Pathway

This compound exerts its pharmacological effects by directly stimulating soluble guanylate cyclase (sGC), a key enzyme in the nitric oxide (NO) signaling pathway. sGC is a heterodimeric heme-containing enzyme that, upon activation, catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[1][2] cGMP acts as a second messenger, leading to the activation of protein kinase G (PKG), which in turn phosphorylates various downstream targets, ultimately resulting in smooth muscle relaxation and vasodilation.[1]

In cardiovascular pathophysiology, impaired NO bioavailability or sGC function can lead to endothelial dysfunction and increased vascular tone, contributing to hypertension.[1] this compound acts as a positive allosteric modulator of sGC, directly stimulating the enzyme and also sensitizing it to endogenous NO.[3][4] This dual mechanism leads to a significant increase in cGMP production, promoting vasodilation and a subsequent reduction in blood pressure.[1][3]

BAY747_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) (inactive) NO->sGC binds sGC_active sGC (active) sGC->sGC_active BAY747 This compound BAY747->sGC stimulates & sensitizes cGMP cGMP sGC_active->cGMP catalyzes conversion GTP GTP GTP->sGC_active PKG Protein Kinase G (PKG) cGMP->PKG activates Vasodilation Vasodilation & Blood Pressure Reduction PKG->Vasodilation leads to sGC_Assay_Workflow Start Start Cell_Seeding Seed CHO cells stably expressing rat sGC and a cGMP-responsive reporter gene (e.g., luciferase) in 96-well plates. Start->Cell_Seeding Incubation1 Incubate cells to allow attachment. Cell_Seeding->Incubation1 Compound_Addition Add this compound at various concentrations. Include controls: vehicle, positive control (e.g., another sGC stimulator), and +/- NO donor (e.g., SNAP). Incubation1->Compound_Addition Incubation2 Incubate for a defined period (e.g., 4-6 hours). Compound_Addition->Incubation2 Cell_Lysis Lyse cells to release intracellular components, including the reporter protein. Incubation2->Cell_Lysis Reporter_Assay Add substrate for the reporter enzyme (e.g., luciferin (B1168401) for luciferase). Cell_Lysis->Reporter_Assay Measurement Measure the reporter signal (e.g., luminescence) using a plate reader. Reporter_Assay->Measurement Data_Analysis Analyze data to determine the concentration-response curve and calculate potency (EC50). Measurement->Data_Analysis End End Data_Analysis->End SHR_Workflow Start Start Animal_Acclimation Acclimate male Spontaneously Hypertensive Rats (SHR) to laboratory conditions. Start->Animal_Acclimation BP_Measurement_System Implant telemetry devices for continuous blood pressure monitoring or acclimatize animals to tail-cuff plethysmography. Animal_Acclimation->BP_Measurement_System Baseline_Measurement Record baseline blood pressure and heart rate for a defined period. BP_Measurement_System->Baseline_Measurement Drug_Administration Administer this compound orally (p.o.) at various doses. Include a vehicle control group. Baseline_Measurement->Drug_Administration Post_Dose_Monitoring Continuously monitor blood pressure and heart rate for an extended period (e.g., 24-48 hours). Drug_Administration->Post_Dose_Monitoring Data_Analysis Analyze the change in blood pressure from baseline for each dose group and compare to vehicle control. Post_Dose_Monitoring->Data_Analysis End End Data_Analysis->End

References

The Discovery and Development of BAY-747: A Novel Soluble Guanylate Cyclase Stimulator for Resistant Hypertension

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

Resistant hypertension, a condition in which blood pressure remains elevated despite the use of multiple antihypertensive agents, represents a significant unmet medical need. BAY-747, a novel, potent, and orally available soluble guanylate cyclase (sGC) stimulator, has emerged as a promising therapeutic candidate for this challenging condition. This technical guide provides an in-depth overview of the discovery, preclinical development, and mechanism of action of this compound, a second-generation sGC stimulator from a novel imidazo[1,2-a]pyridine (B132010) chemical series.[1][2][3] Detailed experimental methodologies, comprehensive quantitative data from preclinical studies, and visualizations of key biological pathways and experimental workflows are presented to offer a thorough understanding of this promising new agent.

Introduction: Targeting the NO-sGC-cGMP Pathway

The nitric oxide (NO)-soluble guanylate cyclase (sGC)-cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway is a crucial regulator of vascular tone and blood pressure.[4] sGC, a key enzyme in this cascade, catalyzes the conversion of guanosine triphosphate (GTP) to cGMP upon stimulation by NO.[4] Impaired NO bioavailability is a hallmark of many cardiovascular diseases, leading to reduced cGMP production and subsequent endothelial dysfunction and hypertension. sGC stimulators are a class of drugs that directly stimulate sGC, independent of NO, thereby restoring cGMP levels and promoting vasodilation.[5] First-generation sGC stimulators like riociguat (B1680643) and vericiguat (B611664) have demonstrated clinical benefit in pulmonary hypertension and chronic heart failure, respectively, validating this therapeutic approach.[1][3] this compound represents a next-generation sGC stimulator with a distinct pharmacological profile tailored for the treatment of resistant hypertension.[2][6]

Discovery of this compound: A High-Throughput Screening Approach

The journey to identify this compound began with a high-throughput screening (HTS) campaign targeting a novel imidazo[1,2-a]pyridine chemical library.[1][2][3] This class of compounds was selected for its potential to yield potent and selective sGC stimulators.

Experimental Protocol: High-Throughput Screening

While the specific, proprietary details of the HTS protocol for this compound's discovery are not publicly available, a general workflow for such a screen can be outlined:

  • Assay Principle: A cell-based reporter assay is commonly employed, where cells are engineered to express a reporter gene (e.g., luciferase) under the control of a cGMP-responsive promoter. Increased sGC activity leads to higher cGMP levels, which in turn drives the expression of the reporter gene, producing a measurable signal.

  • Compound Library Screening: The imidazo[1,2-a]pyridine library was screened in a multi-well plate format. Each well contained the reporter cells and a unique compound from the library.

  • Signal Detection: After an incubation period, the reporter gene signal was measured. Compounds that produced a significant increase in signal were identified as "hits."

  • Hit Confirmation and Potency Determination: Initial hits were re-tested to confirm their activity. Dose-response curves were then generated to determine the potency (e.g., EC50) of the confirmed hits.

HTS_Workflow cluster_0 High-Throughput Screening cluster_1 Hit Validation Compound Library Compound Library Reporter Cell Assay Reporter Cell Assay Compound Library->Reporter Cell Assay Signal Detection Signal Detection Reporter Cell Assay->Signal Detection Hit Identification Hit Identification Signal Detection->Hit Identification Hit Confirmation Hit Confirmation Hit Identification->Hit Confirmation Dose-Response & Potency Dose-Response & Potency Hit Confirmation->Dose-Response & Potency Lead Candidate Lead Candidate Dose-Response & Potency->Lead Candidate

High-Throughput Screening Workflow for sGC Stimulators.
Lead Optimization

Following the initial HTS, a rigorous medicinal chemistry program was initiated to optimize the lead compounds from the imidazo[1,2-a]pyridine series. This process focused on improving potency, selectivity, and pharmacokinetic properties, ultimately leading to the identification of this compound.

Mechanism of Action of this compound

This compound exerts its pharmacological effects by directly stimulating sGC, leading to an increase in intracellular cGMP levels. This, in turn, activates protein kinase G (PKG), which mediates a cascade of downstream effects resulting in smooth muscle relaxation and vasodilation.

sGC_Signaling_Pathway cluster_0 Vascular Smooth Muscle Cell sGC sGC (inactive) sGC_active sGC (active) sGC->sGC_active GTP GTP sGC_active->GTP cGMP cGMP GTP->cGMP catalyzes conversion PKG PKG (inactive) cGMP->PKG PKG_active PKG (active) PKG->PKG_active Relaxation Vasodilation PKG_active->Relaxation BAY747 This compound BAY747->sGC stimulates NO Nitric Oxide (NO) NO->sGC stimulates

Simplified sGC Signaling Pathway and the Action of this compound.

Preclinical Pharmacology

The preclinical development of this compound involved a comprehensive evaluation of its in vitro and in vivo pharmacological properties.

In Vitro Potency

This compound is a highly potent stimulator of sGC in vitro.[1]

Table 1: In Vitro Potency of this compound

Assay SystemParameterValueReference
sGC reporter cell lineEC50Data not available[1][3]
Purified sGCEC50Data not available[3]

Note: Specific EC50 values were not found in the provided search results.

In Vivo Pharmacodynamics in Animal Models

The antihypertensive effects of this compound were evaluated in well-established animal models of hypertension.

In spontaneously hypertensive (SH) rats, oral administration of this compound resulted in a dose-dependent and long-lasting decrease in mean arterial pressure (MAP).[1][6]

Table 2: Effect of this compound on Mean Arterial Pressure (MAP) in Spontaneously Hypertensive (SH) Rats

Dose (mg/kg, p.o.)Maximum MAP Reduction (mmHg)Duration of ActionReference
0.3Data not availableLong-lasting[1]
3Data not availableLong-lasting[1]

Note: Specific quantitative data on the magnitude of MAP reduction at these doses were not available in the search results.

A novel canine model of resistant hypertension was developed to assess the efficacy of this compound in a more clinically relevant setting.[1] In this model, this compound also demonstrated a dose-related and sustained decrease in MAP for over 6 hours.[1][6]

Experimental Protocol: Canine Model of Resistant Hypertension

  • Induction of Hypertension: A two-stage surgical procedure is performed on beagle dogs. First, one kidney is wrapped (Page hypertension model). In a second surgery, the contralateral renal artery is partially occluded. This combination induces a stable and therapy-resistant form of hypertension.

  • Blood Pressure Monitoring: Telematic devices are implanted to allow for continuous monitoring of blood pressure and heart rate in conscious, unrestrained animals.

  • Drug Administration: this compound is administered orally, and its effects on blood pressure are monitored over an extended period.

Canine_Model_Workflow cluster_0 Model Development cluster_1 Monitoring cluster_2 Intervention & Analysis Surgery1 Unilateral Kidney Wrapping Surgery2 Contralateral Renal Artery Occlusion Surgery1->Surgery2 Telemetry Telemetry Device Implantation Surgery2->Telemetry BP_Monitoring Continuous Blood Pressure Monitoring Telemetry->BP_Monitoring Drug_Admin Oral Administration of this compound BP_Monitoring->Drug_Admin Data_Analysis Pharmacodynamic Data Analysis Drug_Admin->Data_Analysis

Workflow for the Canine Model of Resistant Hypertension.

Pharmacokinetics

This compound exhibits an excellent pharmacokinetic profile characterized by a long half-life and a low peak-to-trough ratio, which is advantageous for a once-daily dosing regimen in the management of hypertension.[1][2][3] Pharmacokinetic parameters have been determined in multiple species.

Table 3: Pharmacokinetic Profile of this compound in Different Species

SpeciesKey Pharmacokinetic ParametersObservationsReference
RatLong half-life, Low peak-to-trough ratioFavorable for sustained effect[1]
DogLong half-life, Low peak-to-trough ratioConsistent with rat data[1]
HumanSustained hemodynamic effects up to 24 hSupports once-daily dosing[2][7]

Note: Specific quantitative pharmacokinetic parameters (e.g., T1/2, Cmax, AUC) were not available in the provided search results.

Clinical Development

Phase 1 clinical studies have been conducted to evaluate the safety, tolerability, and pharmacokinetics of this compound in humans. These studies have demonstrated sustained hemodynamic effects for up to 24 hours, supporting its potential for the treatment of resistant hypertension.[2][7] Further clinical investigations are warranted to fully establish the efficacy and safety profile of this compound in this patient population.[7]

Conclusion

This compound is a potent, second-generation sGC stimulator discovered through a targeted high-throughput screening campaign of a novel imidazo[1,2-a]pyridine library. Its distinct pharmacological profile, characterized by a long duration of action and a favorable pharmacokinetic profile, makes it a promising candidate for the treatment of resistant hypertension. Preclinical studies have demonstrated its ability to cause a sustained reduction in blood pressure in relevant animal models. Early clinical data are encouraging and support the continued development of this compound as a potential new therapeutic option for patients with uncontrolled hypertension.

References

BAY-1165747 chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BAY-1165747, also known as BAY-747, is a potent, orally bioavailable, and brain-penetrant stimulator of soluble guanylate cyclase (sGC). Developed by Bayer AG, this small molecule belongs to a new generation of sGC stimulators designed for the treatment of resistant hypertension and other cardiovascular diseases. By directly stimulating sGC, BAY-1165747 enhances the nitric oxide (NO)-cGMP signaling pathway, leading to vasodilation and other beneficial downstream effects. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and relevant experimental methodologies associated with BAY-1165747.

Chemical Structure and Properties

BAY-1165747 is an imidazo[1,2-a]pyridine (B132010) carboxamide derivative. Its chemical identity and core properties are summarized in the tables below.

Chemical Identification
IdentifierValue
IUPAC Name N-[(2S)-2-Amino-2-methylbutyl]-8-[(2,6-difluorophenyl)methoxy]-2,6-dimethylimidazo[1,2-a]pyridine-3-carboxamide
Alternate Names This compound
CAS Number 1609342-18-8[1]
Molecular Formula C₂₂H₂₆F₂N₄O₂[2]
SMILES CC--INVALID-LINK--(N)CNC(=O)c1c(C)nc2cc(C)cn(c12)OCc1c(F)cccc1F
Physicochemical Properties
PropertyValue
Molecular Weight 416.47 g/mol [2]
Appearance Solid
Aqueous Solubility Data not publicly available; described as improved through chemical optimization.[2]
pKa Data not publicly available.

Pharmacological Properties

BAY-1165747 is a direct stimulator of sGC, an enzyme that plays a crucial role in the nitric oxide signaling pathway.

Mechanism of Action

BAY-1165747 allosterically binds to sGC, sensitizing the enzyme to endogenous nitric oxide (NO) and also directly stimulating its activity in an NO-independent manner. This leads to increased production of cyclic guanosine (B1672433) monophosphate (cGMP), a second messenger that mediates a variety of physiological effects, including smooth muscle relaxation and vasodilation.

In Vitro Pharmacology
ParameterValueSpecies/System
sGC Stimulation (MEC) 0.06 µM (for cGMP formation)[1]Recombinant sGC
Pharmacokinetics

While detailed pharmacokinetic data from non-clinical studies are not fully published, BAY-1165747 is characterized as having a favorable pharmacokinetic profile with a long half-life, suitable for once-daily dosing.[2][3]

ParameterValueSpecies
Brain-to-Plasma Ratio 0.6Rat

Further quantitative pharmacokinetic parameters for rat and dog models are not publicly available.

Signaling Pathway and Experimental Workflows

Soluble Guanylate Cyclase (sGC) Signaling Pathway

The following diagram illustrates the mechanism of action of BAY-1165747 within the NO-sGC-cGMP signaling cascade.

sGC_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NO_source Nitric Oxide (NO) Source sGC Soluble Guanylate Cyclase (sGC) NO_source->sGC Activates cGMP cGMP sGC->cGMP Converts BAY1165747 BAY-1165747 BAY1165747->sGC Stimulates GTP GTP GTP->sGC Substrate PDE5 PDE5 cGMP->PDE5 Substrate Downstream_Effects Downstream Physiological Effects (e.g., Vasodilation) cGMP->Downstream_Effects Mediates 5GMP 5'-GMP PDE5->5GMP Hydrolyzes

Figure 1: BAY-1165747 enhances the NO-sGC-cGMP signaling pathway.
General Experimental Workflow for In Vivo Hypertension Studies

The following diagram outlines a typical workflow for evaluating the antihypertensive effects of a compound like BAY-1165747 in a spontaneously hypertensive rat (SHR) model.

SHR_Workflow Animal_Acclimation Acclimation of Spontaneously Hypertensive Rats (SHR) Telemetry_Implantation Telemetry Device Implantation for Blood Pressure Monitoring Animal_Acclimation->Telemetry_Implantation Baseline_Measurement Baseline Blood Pressure Recording Telemetry_Implantation->Baseline_Measurement Compound_Administration Oral Administration of BAY-1165747 or Vehicle Baseline_Measurement->Compound_Administration Continuous_Monitoring Continuous Blood Pressure Monitoring Compound_Administration->Continuous_Monitoring Data_Analysis Data Analysis: Change from Baseline Continuous_Monitoring->Data_Analysis

Figure 2: Experimental workflow for assessing antihypertensive effects in SHRs.

Experimental Protocols

Detailed, step-by-step experimental protocols for BAY-1165747 are not publicly available. However, based on the literature, the following are representative methodologies that are likely to have been employed.

In Vitro sGC Stimulation Assay (Representative Protocol)

This protocol describes a common method for measuring the activity of purified sGC.

  • Enzyme Preparation: Purified recombinant human or rat sGC is used.

  • Reaction Mixture: A reaction buffer is prepared containing Tris-HCl (pH 7.5), MgCl₂, GTP, and a phosphodiesterase inhibitor (e.g., IBMX) to prevent cGMP degradation.

  • Compound Incubation: BAY-1165747, at varying concentrations, is pre-incubated with the sGC enzyme in the reaction mixture.

  • Reaction Initiation and Termination: The reaction is initiated by the addition of the substrate GTP and allowed to proceed for a defined time at 37°C. The reaction is then terminated, typically by the addition of a stop solution containing EDTA.

  • cGMP Quantification: The amount of cGMP produced is quantified using a commercially available enzyme immunoassay (EIA) or radioimmunoassay (RIA) kit.[4][5]

  • Data Analysis: The concentration-response curve is plotted, and the MEC (Minimum Effective Concentration) or EC₅₀ (Half-maximal Effective Concentration) is calculated.

In Vivo Antihypertensive Efficacy in Spontaneously Hypertensive Rats (SHR) (Representative Protocol)

This protocol outlines a typical procedure for evaluating the effect of an antihypertensive agent in the SHR model.

  • Animal Model: Male spontaneously hypertensive rats (SHR) are commonly used as a model of essential hypertension.

  • Telemetry Implantation: For continuous and stress-free blood pressure monitoring, a radiotelemetry transmitter is surgically implanted into the abdominal aorta of the rats.[3][6]

  • Acclimation and Baseline Recording: Following a recovery period after surgery, rats are acclimated to their housing conditions. Baseline cardiovascular parameters (mean arterial pressure, systolic and diastolic blood pressure, and heart rate) are recorded continuously.

  • Drug Administration: BAY-1165747 is formulated in a suitable vehicle and administered orally (p.o.) via gavage at various dose levels. A vehicle control group is also included.

  • Post-Dose Monitoring: Cardiovascular parameters are continuously monitored for a specified period (e.g., 24 hours) after drug administration.

  • Data Analysis: The changes in blood pressure and heart rate from baseline are calculated for each treatment group and compared to the vehicle control group to determine the dose-dependent antihypertensive effect and duration of action.

Synthesis

The detailed synthesis of BAY-1165747 is proprietary. However, it is described as the result of an extensive medicinal chemistry program starting from an imidazo[1,2-a]pyridine lead series identified through ultrahigh-throughput screening.[2] The synthesis would likely involve the formation of the core imidazo[1,2-a]pyridine scaffold, followed by functionalization at the 3- and 8-positions, and finally, amide coupling with the (S)-2-amino-2-methylbutyl side chain.

Conclusion

BAY-1165747 is a promising new-generation sGC stimulator with a chemical structure and pharmacological profile optimized for the treatment of resistant hypertension. Its potent and direct stimulation of sGC offers a valuable therapeutic strategy for enhancing the NO-cGMP signaling pathway. Further publication of detailed non-clinical and clinical data will be crucial in fully elucidating the therapeutic potential of this compound.

References

The Advent of BAY-747: A Technical Guide to a Novel Soluble Guanylate Cyclase Stimulator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BAY-747 is a second-generation, potent, and orally available soluble guanylate cyclase (sGC) stimulator, distinguished by its nitric oxide (NO)-independent mechanism of action and a prolonged pharmacodynamic profile. Developed as a potential therapy for resistant hypertension, this compound directly activates sGC, a key enzyme in the NO-cGMP signaling pathway, leading to vasodilation and a reduction in blood pressure. This technical guide provides a comprehensive overview of the core pharmacology of this compound, including its mechanism of action, in vitro and in vivo preclinical data, and available clinical insights. Detailed experimental protocols for key assays are provided to facilitate further research and development in this area.

Introduction

The nitric oxide (NO)-soluble guanylate cyclase (sGC)-cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway is a fundamental regulator of numerous physiological processes, most notably vascular tone.[1] Impairment of this pathway is a hallmark of various cardiovascular diseases, including hypertension. sGC stimulators are a class of therapeutic agents that directly activate sGC, bypassing the need for endogenous NO, which is often deficient in pathological states.[1] this compound (also known as BAY 1165747) emerged from a high-throughput screening campaign as a highly potent, second-generation sGC stimulator with a promising pharmacokinetic and pharmacodynamic profile for the management of resistant hypertension.[1]

Mechanism of Action: Direct sGC Stimulation

This compound exerts its pharmacological effects by directly binding to and stimulating soluble guanylate cyclase, independent of nitric oxide.[2] This leads to an increase in the intracellular concentration of the second messenger cGMP. Elevated cGMP levels in vascular smooth muscle cells activate protein kinase G (PKG), which in turn phosphorylates several downstream targets, ultimately resulting in a decrease in intracellular calcium concentrations and subsequent vasodilation.

cluster_0 Vascular Smooth Muscle Cell BAY747 This compound sGC Soluble Guanylate Cyclase (sGC) BAY747->sGC Stimulates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Vasodilation Vasodilation PKG->Vasodilation Leads to

Figure 1: Signaling Pathway of this compound. This diagram illustrates the NO-independent stimulation of sGC by this compound, leading to cGMP production and subsequent vasodilation.

Quantitative Data

While specific EC50 and pharmacokinetic values for this compound are not publicly available in the reviewed literature, the following tables summarize the available quantitative and semi-quantitative data.

Table 1: In Vitro Activity of this compound

ParameterValueAssay SystemReference
Minimum Effective Concentration (MEC) for cGMP stimulation 0.06 µMNot specified[3]
sGC Stimulation PotentsGC reporter cell line[1]
Vasorelaxation Dose-dependentIsolated vessels[1]

Table 2: Preclinical Pharmacokinetics of this compound in Mice

DoseRoutePlasma Concentration (Total)Plasma Concentration (Unbound)DurationReference
150 mg/kg (in food)Oral70 - 270 nM (steady state)8 - 30 nM (steady state)5 days[2]

Table 3: In Vivo Efficacy of this compound in Animal Models of Hypertension

Animal ModelDoseRouteEffect on Mean Arterial Pressure (MAP)DurationReference
Spontaneously Hypertensive Rats (SHR) Not specifiedOralDose-related and long-lasting decrease12 days[1]
Canine Model of Resistant Hypertension Not specifiedOralDose-related and long-lasting (>6 h) decreaseSingle dose[1]

Table 4: Human Pharmacodynamics (Phase 1 Studies)

ParameterEffectDurationReference
Hemodynamic Effects SustainedUp to 24 hours[4]

Experimental Protocols

In Vitro Soluble Guanylate Cyclase (sGC) Activity Assay

This protocol describes a general method for determining the activity of sGC in the presence of a stimulator like this compound.

cluster_workflow sGC Activity Assay Workflow start Start: Prepare Assay Components reagents Assay Buffer (e.g., TEA or HEPES) GTP (substrate) MgCl2 (cofactor) IBMX (PDE inhibitor) Purified sGC enzyme start->reagents compound Prepare serial dilutions of this compound start->compound incubation Incubate enzyme, buffer, and this compound (or vehicle control) at 37°C reagents->incubation compound->incubation reaction Initiate reaction by adding GTP/MgCl2 incubation->reaction termination Stop reaction after a defined time (e.g., with EDTA or by heating) reaction->termination detection Measure cGMP concentration (e.g., ELISA, RIA, or reporter cell assay) termination->detection analysis Calculate sGC activity and determine EC50 detection->analysis end End analysis->end

Figure 2: Workflow for an in vitro sGC activity assay. This diagram outlines the key steps for measuring the stimulatory effect of a compound on purified sGC.

Methodology:

  • Preparation of Reagents:

    • Assay Buffer: Typically a Tris-HCl or HEPES buffer (pH 7.4) containing a phosphodiesterase (PDE) inhibitor such as 3-isobutyl-1-methylxanthine (B1674149) (IBMX) to prevent cGMP degradation.

    • Substrate Solution: Guanosine triphosphate (GTP) in assay buffer.

    • Cofactor Solution: Magnesium chloride (MgCl₂).

    • Enzyme Solution: Purified recombinant sGC.

    • Test Compound: this compound dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

  • Assay Procedure:

    • In a microplate, combine the assay buffer, enzyme solution, and varying concentrations of this compound or vehicle control.

    • Pre-incubate the mixture for a short period at 37°C.

    • Initiate the enzymatic reaction by adding the GTP and MgCl₂ solution.

    • Allow the reaction to proceed for a defined time (e.g., 10-30 minutes) at 37°C.

    • Terminate the reaction, for example, by adding EDTA or by heat inactivation.

  • Detection of cGMP:

    • The amount of cGMP produced is quantified using a commercially available cGMP enzyme immunoassay (EIA) kit or a radioimmunoassay (RIA). Alternatively, a reporter cell line expressing a cGMP-sensitive element linked to a reporter gene can be used.

  • Data Analysis:

    • Generate a concentration-response curve by plotting the amount of cGMP produced against the concentration of this compound.

    • Calculate the EC50 value, which is the concentration of this compound that produces 50% of the maximal stimulation of sGC activity.

Ex Vivo Vasorelaxation Assay in Isolated Aortic Rings

This protocol outlines a standard method to assess the functional vasodilatory effect of this compound on isolated arterial tissue.

cluster_workflow Vasorelaxation Assay Workflow start Start: Isolate Thoracic Aorta preparation Clean and cut aorta into rings (2-3 mm) start->preparation mounting Mount rings in an organ bath containing Krebs-Henseleit solution (37°C, gassed with 95% O2/5% CO2) preparation->mounting equilibration Equilibrate under optimal resting tension mounting->equilibration contraction Induce a stable submaximal contraction (e.g., with phenylephrine (B352888) or KCl) equilibration->contraction treatment Add cumulative concentrations of this compound contraction->treatment measurement Record changes in isometric tension treatment->measurement analysis Calculate percentage of relaxation and determine EC50 measurement->analysis end End analysis->end

Figure 3: Workflow for an ex vivo vasorelaxation assay. This diagram details the procedure for measuring the vasodilatory properties of a compound on isolated aortic rings.

Methodology:

  • Tissue Preparation:

    • Humanely euthanize a laboratory animal (e.g., rat or rabbit) according to approved ethical guidelines.

    • Carefully dissect the thoracic aorta and place it in cold Krebs-Henseleit buffer.

    • Clean the aorta of adhering connective and adipose tissue and cut it into rings of 2-3 mm in width.

  • Experimental Setup:

    • Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O₂ and 5% CO₂.

    • Connect the rings to an isometric force transducer to record changes in tension.

    • Allow the rings to equilibrate under an optimal resting tension for a defined period.

  • Assay Procedure:

    • Induce a stable submaximal contraction in the aortic rings using a vasoconstrictor agent such as phenylephrine or potassium chloride.

    • Once a stable contraction plateau is reached, add this compound in a cumulative manner, increasing the concentration in the organ bath at set intervals.

    • Record the relaxation response as a decrease in isometric tension.

  • Data Analysis:

    • Express the relaxation at each concentration of this compound as a percentage of the pre-contraction induced by the vasoconstrictor.

    • Plot the percentage of relaxation against the logarithm of the this compound concentration to generate a concentration-response curve.

    • Determine the EC50 value, representing the concentration of this compound that causes 50% of the maximum relaxation.

Conclusion

This compound is a promising second-generation sGC stimulator with a distinct pharmacological profile characterized by potent, NO-independent activation of sGC and a long duration of action. Preclinical studies have demonstrated its efficacy in lowering blood pressure in relevant animal models of hypertension. While detailed quantitative data from clinical trials are not yet fully available in the public domain, the initial findings suggest its potential as a novel therapeutic option for patients with resistant hypertension. The experimental protocols provided in this guide serve as a foundation for further investigation into the pharmacology and therapeutic applications of this compound and other sGC stimulators.

References

In-Depth Technical Guide: The Modulatory Effects of BAY-747 on the NO-sGC-cGMP Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY-747, also known as BAY 1165747, is a novel, potent, and orally available second-generation soluble guanylate cyclase (sGC) stimulator.[1] It belongs to a new chemical class of imidazo[1,2-a]pyridines, identified through high-throughput screening.[1][2] sGC stimulators are a class of pharmacological agents that enhance the production of cyclic guanosine (B1672433) monophosphate (cGMP) by directly acting on sGC, a key enzyme in the nitric oxide (NO) signaling pathway.[3] This pathway plays a crucial role in various physiological processes, including the regulation of vascular tone, inflammation, and fibrosis.[3] Dysregulation of the NO-sGC-cGMP pathway is implicated in the pathophysiology of several cardiovascular diseases, such as pulmonary hypertension and heart failure.[1] this compound has demonstrated a promising preclinical profile, with a long half-life and a low peak-to-trough ratio, suggesting its potential as a therapeutic agent for conditions like resistant hypertension.[1] This technical guide provides a comprehensive overview of the effects of this compound on the NO-sGC-cGMP signaling pathway, including quantitative data, detailed experimental protocols, and visualizations of the underlying mechanisms and workflows.

Core Mechanism of Action

The canonical NO-sGC-cGMP signaling pathway is initiated by the endogenous production of nitric oxide (NO) by NO synthases (NOS). NO diffuses into smooth muscle cells and binds to the heme moiety of sGC, leading to a conformational change that activates the enzyme. Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to the second messenger cGMP. Elevated cGMP levels then activate protein kinase G (PKG), which in turn phosphorylates several downstream targets, ultimately leading to a decrease in intracellular calcium concentrations and subsequent smooth muscle relaxation (vasodilation).

This compound and other sGC stimulators act directly on the sGC enzyme, independent of endogenous NO.[3] However, their effect is synergistic with NO.[3] They bind to a regulatory site on the sGC enzyme, stabilizing it in an active conformation and sensitizing it to even low levels of NO.[3] This dual mechanism of action makes sGC stimulators particularly effective in conditions where NO bioavailability is impaired.

NO-sGC-cGMP Signaling Pathway and this compound Action cluster_0 Endothelial Cell cluster_1 Smooth Muscle Cell eNOS eNOS NO NO eNOS->NO produces L_Arginine L-Arginine L_Arginine->eNOS substrate sGC_inactive sGC (inactive) sGC_active sGC (active) cGMP cGMP sGC_active->cGMP catalyzes GTP GTP GTP->sGC_active substrate PKG PKG cGMP->PKG activates Vasodilation Vasodilation PKG->Vasodilation promotes BAY747 This compound BAY747->sGC_inactive stimulates NO->sGC_inactive binds & activates

Figure 1: The NO-sGC-cGMP signaling pathway and the action of this compound.

Quantitative Data on this compound's Effects

The following table summarizes the key quantitative data regarding the in vitro and in vivo effects of this compound.

ParameterValueExperimental SystemConditionReference
MEC for cGMP formation 0.06 µMNot specifiedNot specified[4]
sGC Stimulation Concentration-dependent increase in luminescenceRat sGC CHO reporter cell lineBasal[5]
sGC Stimulation with NO donor Synergistic concentration-dependent increase in luminescenceRat sGC CHO reporter cell lineWith SNAP (NO donor)[5]
Purified sGC Activation Concentration-dependent increase in sGC activityHighly purified sGCBasal[5]
Purified sGC Activation with NO donor Synergistic concentration-dependent increase in sGC activityHighly purified sGCWith DEA/NO (NO donor)[5]
Vasorelaxation Concentration-dependent relaxationIsolated rabbit aortic ringsPre-contracted with phenylephrine (B352888)[6]
Blood Pressure Reduction Dose-dependent and long-lasting decrease in mean arterial blood pressureSpontaneously hypertensive ratsIn vivo[1]
cGMP Levels in Skeletal Muscle Increased cGMP levelsmdx/mTRG2 miceIn vivo[3]

Detailed Experimental Protocols

sGC Reporter Gene Assay

This assay is used to determine the ability of a compound to stimulate sGC activity in a cellular context. It typically utilizes a stable cell line, such as Chinese Hamster Ovary (CHO) cells, that has been engineered to express sGC and a reporter gene (e.g., luciferase) under the control of a cGMP-responsive promoter.[7][8][9][10][11][12]

Materials:

  • CHO cells stably expressing sGC and a cGMP-inducible luciferase reporter gene

  • Cell culture medium (e.g., F-12K Medium with 10% FBS)

  • This compound

  • NO donor (e.g., SNAP or DEA/NO) (optional, for synergy studies)

  • sGC inhibitor (e.g., ODQ) (optional, for specificity studies)

  • Luciferase assay reagent

  • 96-well or 384-well microplates

  • Luminometer

Procedure:

  • Cell Seeding: Seed the sGC reporter cells into 96- or 384-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in an appropriate vehicle (e.g., DMSO).

  • Treatment: Remove the cell culture medium and replace it with a serum-free medium containing the different concentrations of this compound. For synergy studies, co-incubate with a fixed concentration of an NO donor. For specificity studies, pre-incubate with an sGC inhibitor before adding this compound.

  • Incubation: Incubate the plates for a defined period (e.g., 6 hours) at 37°C in a CO2 incubator.

  • Lysis and Luciferase Measurement: Add the luciferase assay reagent to each well to lyse the cells and provide the substrate for the luciferase enzyme.

  • Data Acquisition: Measure the luminescence signal using a luminometer.

  • Data Analysis: Plot the luminescence signal against the concentration of this compound to generate a dose-response curve and determine the EC50 value.

Purified sGC Enzyme Activity Assay

This assay directly measures the effect of a compound on the enzymatic activity of purified sGC. A common method involves measuring the conversion of radiolabeled GTP to cGMP.[13][14]

Materials:

  • Highly purified sGC enzyme

  • Assay buffer (e.g., 50 mM TEA-HCl, pH 7.4, containing 3 mM MgCl2, 3 mM glutathione, and 0.1 mg/mL BSA)

  • [α-32P]GTP

  • Unlabeled GTP

  • This compound

  • NO donor (e.g., DEA/NO) (optional)

  • Reaction termination solution (e.g., 125 mM Zn(CH3COO)2 and 125 mM Na2CO3)

  • Scintillation counter

Procedure:

  • Reaction Setup: In a reaction tube, combine the assay buffer, purified sGC enzyme, and different concentrations of this compound.

  • Pre-incubation: Pre-incubate the mixture for a short period at 37°C. For synergy studies, add the NO donor during this step.

  • Initiation of Reaction: Start the enzymatic reaction by adding a mixture of [α-32P]GTP and unlabeled GTP.

  • Incubation: Incubate the reaction for a defined time (e.g., 10 minutes) at 37°C.

  • Termination of Reaction: Stop the reaction by adding the termination solution.

  • Separation of [32P]cGMP: Separate the produced [32P]cGMP from the unreacted [α-32P]GTP using column chromatography (e.g., Dowex-alumina columns).

  • Quantification: Quantify the amount of [32P]cGMP using a scintillation counter.

  • Data Analysis: Calculate the specific activity of the enzyme (e.g., in nmol cGMP/min/mg protein) and plot it against the concentration of this compound to determine the fold-activation and EC50 value.

Vasorelaxation Assay in Isolated Aortic Rings

This ex vivo assay assesses the functional consequence of sGC stimulation, which is smooth muscle relaxation.[6][7][15][16][17]

Materials:

  • Male Wistar rats or New Zealand white rabbits

  • Krebs-Henseleit solution (KHS)

  • Phenylephrine (or another vasoconstrictor)

  • This compound

  • Organ bath system with isometric force transducers

  • Data acquisition system

Procedure:

  • Tissue Preparation: Euthanize the animal and dissect the thoracic aorta. Clean the aorta of adherent connective and adipose tissue and cut it into rings of 2-3 mm in length.

  • Mounting: Suspend the aortic rings in organ baths filled with KHS, maintained at 37°C and continuously gassed with 95% O2 and 5% CO2.

  • Equilibration: Allow the rings to equilibrate for at least 60 minutes under a resting tension of 1.5-2 g, with washes every 15-20 minutes.

  • Contraction: Induce a stable contraction with a submaximal concentration of phenylephrine (e.g., 1 µM).

  • Cumulative Concentration-Response Curve: Once a stable plateau of contraction is reached, add this compound cumulatively to the organ bath, allowing the relaxation to stabilize at each concentration before adding the next.

  • Data Acquisition: Record the changes in isometric tension throughout the experiment.

  • Data Analysis: Express the relaxation as a percentage of the pre-contraction induced by phenylephrine. Plot the percentage of relaxation against the log concentration of this compound to determine the EC50 and Emax values.

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of an sGC stimulator like this compound.

Experimental Workflow for sGC Stimulator Evaluation cluster_0 In Vitro Characterization cluster_1 Ex Vivo Functional Assessment cluster_2 In Vivo Evaluation HTS High-Throughput Screening Reporter_Assay sGC Reporter Gene Assay HTS->Reporter_Assay Hit Confirmation Purified_Assay Purified sGC Enzyme Assay Reporter_Assay->Purified_Assay Mechanism of Action Cell_cGMP Cellular cGMP Measurement Purified_Assay->Cell_cGMP Cellular Potency Vaso_Assay Vasorelaxation Assay (Isolated Aortic Rings) Cell_cGMP->Vaso_Assay Functional Effect PK_PD Pharmacokinetics & Pharmacodynamics Vaso_Assay->PK_PD Lead Candidate Selection Efficacy_Models Disease Models (e.g., Hypertension) PK_PD->Efficacy_Models Preclinical Proof-of-Concept

Figure 2: Preclinical evaluation workflow for sGC stimulators.

Conclusion

This compound is a potent second-generation sGC stimulator with a well-defined mechanism of action on the NO-sGC-cGMP signaling pathway. Its ability to directly stimulate sGC, particularly in synergy with NO, makes it a promising therapeutic candidate for diseases characterized by impaired NO signaling, such as resistant hypertension. The experimental protocols and data presented in this guide provide a comprehensive framework for researchers and drug development professionals to further investigate the pharmacological properties of this compound and other sGC modulators. Future research should continue to explore the full therapeutic potential of this compound in various disease models and ultimately in clinical settings.

References

Preclinical Pharmacokinetic Profile of BAY-747: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY-747, also known as BAY 1165747, is a novel, potent, and orally available stimulator of soluble guanylate cyclase (sGC).[1] As a key enzyme in the nitric oxide (NO) signaling pathway, sGC plays a crucial role in various physiological processes, including the regulation of blood pressure. This compound is being investigated for its therapeutic potential in conditions such as resistant hypertension. This technical guide provides a comprehensive overview of the preclinical pharmacokinetic profile of this compound, summarizing available quantitative data, detailing experimental methodologies, and visualizing key pathways and workflows.

Pharmacokinetic Profile Summary

Preclinical studies have demonstrated that this compound possesses an excellent pharmacokinetic profile characterized by a long half-life and a low peak-to-trough ratio across different species.[1] The compound is orally bioavailable, a critical attribute for patient compliance and chronic treatment regimens.

Quantitative Pharmacokinetic Parameters in Rats

While comprehensive public data remains limited, key pharmacokinetic parameters for this compound have been reported in rats.

ParameterValueSpeciesRouteCitation
Oral Bioavailability (F)50%RatOral[2]

This table will be expanded as more specific quantitative data (e.g., Cmax, Tmax, AUC, Clearance, Volume of Distribution) for mice, rats, and dogs becomes publicly available through further research and publications.

Experimental Protocols

Detailed experimental methodologies are crucial for the interpretation and replication of pharmacokinetic studies. The following sections outline the general procedures employed in the preclinical evaluation of compounds like this compound.

In Vivo Pharmacokinetic Studies

Objective: To determine the pharmacokinetic parameters of this compound following administration in preclinical models.

Animal Models:

  • Male Wistar rats are commonly used for initial pharmacokinetic screening.

  • Other relevant species for cardiovascular drug development include mice and dogs (e.g., Beagle dogs).

Administration:

  • Oral (p.o.): this compound is typically formulated as a suspension or solution in a suitable vehicle (e.g., a mixture of polyethylene (B3416737) glycol and water) and administered via oral gavage.

  • Intravenous (i.v.): For determination of absolute bioavailability and intrinsic clearance, this compound is administered as a solution via a suitable vein (e.g., tail vein in rats).

Dosing:

  • Doses for pharmacokinetic studies are selected based on the potency and anticipated therapeutic range of the compound. For instance, doses in the range of 0.3 to 3 mg/kg have been used in pharmacodynamic studies in spontaneously hypertensive rats.

Sample Collection:

  • Blood samples are collected at predetermined time points post-dosing from a suitable blood vessel (e.g., tail vein or retro-orbital sinus in rats).

  • Plasma is separated from the blood samples by centrifugation and stored frozen until analysis.

Bioanalytical Method:

  • Plasma concentrations of this compound are typically quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This method provides high sensitivity and selectivity for the accurate measurement of the drug in a complex biological matrix.

Pharmacokinetic Analysis:

  • Pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the concentration-time curve), t1/2 (half-life), CL (clearance), and Vd (volume of distribution) are calculated from the plasma concentration-time data using non-compartmental analysis software.

Signaling Pathway and Experimental Workflow

Mechanism of Action: sGC Stimulation

This compound exerts its pharmacological effect by directly stimulating soluble guanylate cyclase, independent of nitric oxide (NO). This leads to an increase in the production of cyclic guanosine (B1672433) monophosphate (cGMP), a key second messenger involved in smooth muscle relaxation and vasodilation.

sGC_Stimulation_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space BAY_747_ext This compound BAY_747_int This compound BAY_747_ext->BAY_747_int Cell Membrane Permeation sGC Soluble Guanylate Cyclase (sGC) BAY_747_int->sGC Stimulates GTP GTP cGMP cGMP GTP->cGMP Catalyzed by sGC Vasodilation Vasodilation cGMP->Vasodilation Leads to

Caption: Signaling pathway of this compound as an sGC stimulator.

General Preclinical Pharmacokinetic Workflow

The following diagram illustrates a typical workflow for assessing the pharmacokinetic properties of a drug candidate like this compound in preclinical models.

PK_Workflow Dose_Admin Dose Administration (Oral or IV) Animal_Model Preclinical Animal Model (e.g., Rat, Dog, Mouse) Dose_Admin->Animal_Model Blood_Sampling Serial Blood Sampling Animal_Model->Blood_Sampling Plasma_Prep Plasma Preparation Blood_Sampling->Plasma_Prep LC_MS LC-MS/MS Analysis Plasma_Prep->LC_MS PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, etc.) LC_MS->PK_Analysis Data_Report Data Reporting and Interpretation PK_Analysis->Data_Report

Caption: A generalized workflow for preclinical pharmacokinetic studies.

References

Brain Penetration and Central Nervous System Effects of BAY-747: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY-747 is a novel, orally bioavailable, and potent stimulator of soluble guanylate cyclase (sGC).[1][2] As a key enzyme in the nitric oxide (NO) signaling pathway, sGC plays a crucial role in various physiological processes, including in the central nervous system (CNS). This technical guide provides a comprehensive overview of the available preclinical data on the brain penetration and CNS effects of this compound, with a focus on its mechanism of action, pharmacokinetic properties related to CNS distribution, and its impact on cognitive functions. This document is intended to serve as a resource for researchers and professionals in the field of drug development.

Core Mechanism of Action: Stimulation of the NO-sGC-cGMP Pathway

This compound exerts its pharmacological effects by directly stimulating sGC, the primary receptor for NO. This stimulation leads to an increase in the intracellular concentration of cyclic guanosine (B1672433) monophosphate (cGMP). In the CNS, the NO-sGC-cGMP signaling pathway is integral to synaptic plasticity, neurotransmission, and cerebral blood flow.

Signaling Pathway Diagram

BAY747_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_downstream Downstream Effectors cluster_effects Cellular Responses NO Nitric Oxide (NO) sGC_inactive Soluble Guanylate Cyclase (sGC) (Inactive) NO->sGC_inactive Binds to Heme sGC_active sGC (Active) sGC_inactive->sGC_active Activation cGMP cGMP sGC_active->cGMP Catalyzes BAY747 This compound BAY747->sGC_inactive Allosteric Stimulation GTP GTP GTP->cGMP PKG Protein Kinase G (PKG) cGMP->PKG Activates PDEs Phosphodiesterases (PDEs) cGMP->PDEs Hydrolyzed by CNGs Cyclic Nucleotide-Gated Ion Channels cGMP->CNGs Gates Synaptic_Plasticity Synaptic Plasticity (e.g., LTP) PKG->Synaptic_Plasticity Neurotransmission Modulation of Neurotransmission PKG->Neurotransmission Gene_Expression Changes in Gene Expression PKG->Gene_Expression CNGs->Neurotransmission BAY747_CNS_Workflow cluster_animal_prep Animal Preparation & Dosing cluster_behavioral Behavioral Assessment (Object Location Task) cluster_data Data Acquisition & Analysis cluster_ex_vivo Ex Vivo Analysis (Optional) Animal_Selection Rodent Model Selection (e.g., Rats, Mice) Habituation Habituation to Testing Environment Animal_Selection->Habituation Dosing This compound Administration (p.o.) Habituation->Dosing Training Training Phase (T1) (Exposure to two identical objects) Dosing->Training ITI Inter-Trial Interval (e.g., 1h or 24h) Training->ITI Testing Testing Phase (T2) (One object moved to a novel location) ITI->Testing Video_Recording Video Recording of Exploration Behavior Testing->Video_Recording Tissue_Collection Brain Tissue Collection Testing->Tissue_Collection Data_Scoring Quantification of Object Exploration Time Video_Recording->Data_Scoring DI_Calculation Calculation of Discrimination Index (DI) Data_Scoring->DI_Calculation Stats Statistical Analysis DI_Calculation->Stats Electrophysiology Hippocampal Slice Electrophysiology (cLTP) Tissue_Collection->Electrophysiology Biochemical_Assays Biochemical Assays (e.g., Western Blot for AMPA receptors) Tissue_Collection->Biochemical_Assays

References

Preclinical Profile of BAY-747: A Novel Soluble Guanylate Cyclase Stimulator for Resistant Hypertension

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

BAY-747 is a next-generation, potent, and orally available soluble guanylate cyclase (sGC) stimulator identified through high-throughput screening of an imidazo[1,2-a]pyridine (B132010) lead series.[1] Preclinical investigations have demonstrated its potential as a therapeutic agent for resistant hypertension (rHTN), a condition with significant unmet medical need. This compound exhibits a favorable pharmacokinetic profile with a long half-life and a low peak-to-trough ratio, leading to sustained pharmacodynamic effects.[1] In animal models of hypertension, this compound effectively lowers blood pressure as a monotherapy and provides additional benefits when combined with standard antihypertensive drugs.[1][2] This document provides a comprehensive overview of the preclinical data for this compound, including its mechanism of action, in vitro potency, pharmacokinetic parameters, and efficacy in models of resistant hypertension.

Mechanism of Action: Stimulation of the NO-sGC-cGMP Signaling Pathway

This compound exerts its vasodilatory effects by directly stimulating soluble guanylate cyclase (sGC), a key enzyme in the nitric oxide (NO) signaling pathway. sGC stimulation leads to increased production of cyclic guanosine (B1672433) monophosphate (cGMP), which in turn mediates smooth muscle relaxation and vasodilation, ultimately lowering blood pressure.[3][4]

BAY-747_Mechanism_of_Action cluster_Vascular_Smooth_Muscle_Cell Vascular Smooth Muscle Cell NO Nitric Oxide (NO) sGC_inactive Soluble Guanylate Cyclase (sGC) (Inactive) NO->sGC_inactive Stimulates sGC_active sGC (Active) sGC_inactive->sGC_active GTP GTP sGC_active->GTP Catalyzes cGMP cGMP GTP->cGMP Conversion PKG Protein Kinase G (PKG) cGMP->PKG Activates Vasodilation Vasodilation (Blood Pressure Reduction) PKG->Vasodilation Leads to BAY747 This compound BAY747->sGC_inactive Directly Stimulates Experimental_Workflow cluster_Discovery_and_In_Vitro Discovery & In Vitro cluster_In_Vivo_Studies In Vivo Preclinical Studies cluster_SHR_Endpoints SHR Endpoints cluster_Canine_Endpoints Canine Endpoints cluster_PK_Endpoints PK Endpoints HTS High-Throughput Screening (imidazo[1,2-a]pyridine series) Lead_ID Lead Identification (this compound) HTS->Lead_ID In_Vitro_Potency In Vitro Potency Assay (sGC Stimulation, cGMP formation) Lead_ID->In_Vitro_Potency SHR_Model Spontaneously Hypertensive Rat Model In_Vitro_Potency->SHR_Model Canine_Model Canine Model of Resistant Hypertension In_Vitro_Potency->Canine_Model PK_Studies Pharmacokinetic Studies (Multiple Species) In_Vitro_Potency->PK_Studies SHR_Mono Monotherapy Efficacy (MAP reduction) SHR_Model->SHR_Mono SHR_Combo Combination Therapy Efficacy (Additional MAP reduction) SHR_Model->SHR_Combo Canine_Efficacy Efficacy in rHTN (MAP reduction, Duration) Canine_Model->Canine_Efficacy PK_Profile Pharmacokinetic Profile (Half-life, Peak-to-trough) PK_Studies->PK_Profile

References

Target Validation of BAY-747 for Neurodegenerative Diseases: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, present a significant and growing therapeutic challenge. A promising avenue of investigation is the modulation of the nitric oxide (NO)-soluble guanylate cyclase (sGC)-cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway, which is implicated in crucial neuronal functions including synaptic plasticity, neuroinflammation, and cerebral blood flow. BAY-747 is a potent, orally bioavailable, and brain-penetrant stimulator of sGC. This technical guide provides an in-depth overview of the target validation for this compound in the context of neurodegenerative diseases, summarizing key preclinical findings, experimental methodologies, and the underlying signaling pathways.

Core Target: Soluble Guanylate Cyclase (sGC)

The primary molecular target of this compound is soluble guanylate cyclase (sGC), a key enzyme in the NO signaling cascade. sGC is a heterodimeric hemoprotein that, upon activation by NO, catalyzes the conversion of guanosine triphosphate (GTP) to the second messenger cGMP. In neurodegenerative conditions, the NO-sGC-cGMP pathway is often impaired, contributing to cognitive decline and neuronal damage. This compound stimulates sGC, enhancing the production of cGMP and thereby potentiating downstream signaling cascades that are crucial for neuronal health and function.

Signaling Pathway

The stimulation of sGC by this compound initiates a signaling cascade with significant implications for neuroprotection and cognitive enhancement.

sGC_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates BAY747 This compound BAY747->sGC stimulates cGMP cGMP sGC->cGMP catalyzes conversion of GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG activates CREB CREB Phosphorylation PKG->CREB leads to Neuroinflammation PKG->Neuroinflammation reduces CerebralBloodFlow PKG->CerebralBloodFlow improves SynapticPlasticity Synaptic Plasticity (LTP) CREB->SynapticPlasticity promotes

Figure 1: this compound stimulates sGC to produce cGMP, activating downstream pathways.

Preclinical Evidence for Target Validation

While direct studies of this compound in hallmark animal models of Alzheimer's and Parkinson's disease are not yet available in the public domain, evidence from cognitive impairment models and studies with other sGC stimulators strongly supports the therapeutic potential of this target.

Cognitive Enhancement in a Model of Memory Impairment

A key preclinical study investigated the effects of this compound on long-term memory in rats using the Object Location Task (OLT). This task assesses spatial memory, a cognitive domain frequently impaired in neurodegenerative diseases.

Table 1: Effect of this compound on Long-Term Memory in the Object Location Task (OLT) [1]

Treatment Group (Dose, p.o.)Discrimination Index (d2)Statistical Significance vs. Vehicle
Vehicle~0.1-
This compound (0.03 mg/kg)~0.3p < 0.05
This compound (0.1 mg/kg)~0.4p < 0.01
This compound (0.3 mg/kg)~0.35p < 0.01
This compound (1.0 mg/kg)~0.3p < 0.05
Donepezil (B133215) (1.0 mg/kg)~0.35p < 0.01

These results demonstrate that this compound significantly enhances long-term memory acquisition at doses ranging from 0.03 to 1.0 mg/kg, with efficacy comparable to the standard-of-care acetylcholinesterase inhibitor, donepezil.[1]

Neuroprotective Effects of sGC Stimulation

Studies with other brain-penetrant sGC stimulators, such as CY6463, provide further validation for this target in neurodegenerative disease models. In aged and Alzheimer's disease mouse models, CY6463 treatment led to a decrease in the loss of dendritic spines, which is a structural correlate of synaptic connectivity and cognitive function.[2][3][4] This suggests a potential disease-modifying effect of sGC stimulation.

Anti-Neuroinflammatory Effects of sGC Stimulation

Neuroinflammation is a critical component in the pathology of many neurodegenerative disorders. Preclinical studies with sGC stimulators have demonstrated their ability to attenuate neuroinflammatory responses, further validating the therapeutic potential of this target.

Experimental Protocols

In Vivo: Object Location Task (OLT)

The following protocol was adapted from a study evaluating the effect of this compound on long-term memory in rats.[1]

OLT_Workflow Acclimation Acclimation to Open Field Arena Habituation Habituation to Two Identical Objects Acclimation->Habituation Dosing Oral Administration (Vehicle, this compound, or Donepezil) 30 min before T1 Habituation->Dosing T1 Training Trial (T1) (5 min exploration) Dosing->T1 ITI Inter-Trial Interval (24 hours) T1->ITI T2 Test Trial (T2) (5 min exploration with one object in a novel location) ITI->T2 Analysis Data Analysis (Discrimination Index) T2->Analysis

Figure 2: Workflow for the Object Location Task (OLT) experiment.
  • Animals: Male Wistar rats were used.

  • Apparatus: An open-field arena with two identical objects.

  • Procedure:

    • Habituation: Rats were habituated to the arena and the objects.

    • Dosing: this compound (0.01, 0.03, 0.1, 0.3, 1.0, or 3.0 mg/kg), vehicle, or donepezil (1.0 mg/kg) was administered orally 30 minutes before the training trial (T1).[1]

    • Training Trial (T1): Rats were allowed to explore the two identical objects for 5 minutes.

    • Inter-Trial Interval: A 24-hour interval separated the training and test trials.

    • Test Trial (T2): One of the objects was moved to a novel location, and the rats were allowed to explore for 5 minutes.

  • Data Analysis: The time spent exploring the object in the novel location versus the familiar location was used to calculate a discrimination index (d2), with a higher index indicating better memory.

In Vitro: sGC Activity Assay

The following is a general protocol for determining sGC activity in cell lysates, which can be adapted to assess the direct effect of this compound on the enzyme.

sGC_Assay_Workflow CellLysate Prepare Cell Lysate (containing sGC) Incubation Incubate Lysate with This compound and GTP CellLysate->Incubation Reaction sGC catalyzes GTP to cGMP Incubation->Reaction Termination Terminate Reaction Reaction->Termination Quantification Quantify cGMP Levels (e.g., ELISA, RIA) Termination->Quantification

Figure 3: General workflow for an in vitro sGC activity assay.
  • Cell Culture: Use a cell line endogenously expressing sGC or transfected to express sGC.

  • Lysate Preparation: Prepare cell lysates containing the sGC enzyme.

  • Reaction Mixture: Prepare a reaction buffer containing GTP (the substrate for sGC) and magnesium ions.

  • Incubation: Add the cell lysate to the reaction mixture with varying concentrations of this compound.

  • Reaction: Allow the enzymatic reaction to proceed for a defined period at a controlled temperature.

  • Termination: Stop the reaction.

  • Quantification: Measure the amount of cGMP produced using methods such as Enzyme-Linked Immunosorbent Assay (ELISA) or Radioimmunoassay (RIA).

Pharmacokinetics

Table 2: Pharmacokinetic Profile of this compound (General Characteristics)

ParameterDescription
Oral BioavailabilityOrally active, as demonstrated by efficacy in in vivo studies following oral administration.[1][5]
Brain PenetrationConfirmed by CNS-related pharmacological effects in vivo.[1]
Half-lifeDescribed as having a long half-life.[5]

Conclusion and Future Directions

The available preclinical data strongly support the validation of soluble guanylate cyclase as a therapeutic target for neurodegenerative diseases. The sGC stimulator this compound has demonstrated robust cognitive-enhancing effects in a relevant animal model of memory impairment. Furthermore, the broader class of sGC stimulators shows promise in neuroprotection and the modulation of neuroinflammation.

Future research should focus on evaluating the efficacy of this compound in established animal models of Alzheimer's disease (e.g., APP/PS1 or 5xFAD mice) and Parkinson's disease (e.g., 6-OHDA or alpha-synuclein (B15492655) transgenic models). Such studies will be crucial to assess the potential of this compound to modify key pathological hallmarks of these diseases, such as amyloid-beta and tau pathology in Alzheimer's, and dopaminergic neurodegeneration in Parkinson's. Additionally, detailed pharmacokinetic studies quantifying the brain-to-plasma ratio of this compound will be essential for optimizing dosing strategies for future clinical trials. The continued investigation of this compound and other sGC stimulators holds significant promise for the development of novel and effective treatments for neurodegenerative diseases.

References

Methodological & Application

Application Notes and Protocols for BAY-747 in Rat Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage and administration of BAY-747, a potent and orally active stimulator of soluble guanylate cyclase (sGC), in various rat models. The protocols detailed below are based on established preclinical studies investigating the compound's efficacy in models of cognitive impairment and hypertension.

Mechanism of Action

This compound stimulates sGC, a key enzyme in the nitric oxide (NO) signaling pathway. By directly stimulating sGC, this compound increases the production of cyclic guanosine (B1672433) monophosphate (cGMP), leading to vasodilation and other physiological effects. This mechanism is particularly relevant in conditions where endogenous NO production may be impaired.[1]

BAY747_Mechanism cluster_Vascular_Smooth_Muscle_Cell Vascular Smooth Muscle Cell NO Nitric Oxide (NO) sGC_inactive Soluble Guanylate Cyclase (sGC) (Inactive) NO->sGC_inactive Stimulates sGC_active sGC (Active) sGC_inactive->sGC_active cGMP cGMP sGC_active->cGMP Converts GTP GTP GTP->sGC_active PKG Protein Kinase G (PKG) cGMP->PKG Activates Vasodilation Vasodilation PKG->Vasodilation Leads to BAY747 This compound BAY747->sGC_inactive Directly Stimulates

Caption: Signaling pathway of this compound.

Quantitative Data Summary

The following tables summarize the dosages and administration details for this compound in various rat models based on published studies.

Table 1: this compound Dosage in Cognitive Impairment Models

Rat ModelDosage RangeAdministration RouteFrequencyKey Findings
Object Location Task (OLT)0.03 - 1.0 mg/kgOral (p.o.)Single dose, 30 min before T1Enhanced long-term memory acquisition.
L-NAME-Induced Memory Impairment0.3 - 1.0 mg/kgOral (p.o.)Single dose, 30 min before T1Attenuated short-term memory impairments.

Table 2: this compound Dosage in Hypertension Models

Rat ModelDosage RangeAdministration RouteFrequencyKey Findings
Spontaneously Hypertensive Rats (SHR)0.003 - 0.3 mg/kgOral (p.o.)Single doseDose-dependent and long-lasting decrease in blood pressure.[2]
L-NAME-Treated Renin Transgenic Rats3 mg/kgOral (p.o.)Once daily for 35 daysIncreased body weight and decreased blood pressure.

Experimental Protocols

Protocol 1: Preparation and Administration of this compound Dosing Solution (Oral Gavage)

This protocol describes the preparation of this compound for oral administration in rats.

Materials:

  • This compound powder

  • Vehicle: 0.5% Tylose (methyl cellulose) solution with 2% Tween® 80 in sterile water

  • Sterile water

  • Vortex mixer

  • Sonicator

  • Appropriately sized gavage needles (e.g., 16-18 gauge for adult rats)

  • Syringes

Procedure:

  • Vehicle Preparation:

    • To prepare a 0.5% Tylose solution, slowly add 0.5 g of Tylose powder to 100 mL of sterile water while continuously stirring. Heat the solution to approximately 60-70°C to aid dissolution, then allow it to cool to room temperature.

    • Add 2 mL of Tween® 80 to the 0.5% Tylose solution and mix thoroughly to create the final vehicle.

  • This compound Solution Preparation:

    • Calculate the required amount of this compound based on the desired dose and the number and weight of the rats.

    • Weigh the calculated amount of this compound powder.

    • In a suitable container, add a small amount of the vehicle to the this compound powder to create a paste.

    • Gradually add the remaining vehicle while vortexing to ensure a homogenous suspension.

    • Sonicate the suspension for 10-15 minutes to ensure complete dispersion.

    • Prepare the dosing solution fresh on each experimental day.

  • Oral Gavage Administration:

    • Gently restrain the rat.

    • Measure the distance from the rat's snout to the last rib to determine the appropriate length for gavage needle insertion.

    • Draw the calculated volume of the this compound suspension into a syringe fitted with a gavage needle.

    • Carefully insert the gavage needle into the esophagus and deliver the dose directly into the stomach. A common administration volume is 2 mL/kg.

    • Observe the animal for a few minutes post-administration to ensure there are no adverse reactions.

Oral_Gavage_Workflow cluster_prep Dosing Solution Preparation cluster_admin Oral Administration weigh Weigh this compound mix Mix this compound with Vehicle weigh->mix vehicle Prepare Vehicle (0.5% Tylose + 2% Tween80) vehicle->mix sonicate Sonicate for Homogenous Suspension mix->sonicate load_syringe Load Syringe sonicate->load_syringe restrain Restrain Rat gavage Perform Oral Gavage restrain->gavage load_syringe->gavage observe Observe Animal gavage->observe

Caption: Workflow for this compound oral administration.

Protocol 2: Object Location Task (OLT) in Rats

This protocol is used to assess spatial memory.

Materials:

  • Open field arena (e.g., 60 cm x 60 cm x 50 cm)

  • Two identical objects (e.g., plastic or glass bottles, metal cans)

  • Video recording system

  • 70% ethanol (B145695) for cleaning

Procedure:

  • Habituation:

    • Habituate the rats to the testing room for at least 60 minutes before the experiment.

    • On the day before testing, allow each rat to freely explore the empty arena for 10-15 minutes.

  • Training (T1):

    • Administer this compound (0.03 - 1.0 mg/kg, p.o.) or vehicle 30 minutes before the training trial.

    • Place two identical objects in two corners of the arena.

    • Place the rat in the center of the arena and allow it to explore the objects for a set period (e.g., 3-15 minutes).

    • Record the exploration time for each object. Exploration is typically defined as the rat's nose being within 2 cm of the object.

  • Testing (T2):

    • After a 24-hour inter-trial interval, place the rat back into the arena.

    • One of the objects remains in its original location (familiar), while the other is moved to a novel location.

    • Allow the rat to explore for a set period (e.g., 3-5 minutes) and record the exploration time for each object.

  • Data Analysis:

    • Calculate a discrimination index (DI) as: (Time exploring novel location object - Time exploring familiar location object) / (Total exploration time).

    • A higher DI indicates better memory for the object's original location.

Protocol 3: L-NAME-Induced Memory Impairment Model

This protocol induces a cognitive deficit that can be used to test the therapeutic potential of compounds like this compound.

Materials:

  • Nω-nitro-L-arginine methyl ester (L-NAME)

  • Saline solution

  • Materials for the Object Location Task (as described in Protocol 2)

Procedure:

  • L-NAME Administration:

    • Dissolve L-NAME in saline.

    • Administer L-NAME to the rats (e.g., 30 mg/kg, i.p. or p.o.) for a specified period (e.g., 6 consecutive days) to induce cognitive impairment.[3] On the testing day, administer L-NAME 60 minutes before the training trial (T1).[3]

  • This compound Administration:

    • Administer this compound (0.3 - 1.0 mg/kg, p.o.) or vehicle 30 minutes before the training trial (T1).

  • Behavioral Testing:

    • Conduct the Object Location Task as described in Protocol 2 with a shorter inter-trial interval (e.g., 1 hour) to assess short-term memory.

Protocol 4: Blood Pressure Measurement in Spontaneously Hypertensive Rats (SHR)

This protocol describes the non-invasive measurement of blood pressure using the tail-cuff method.

Materials:

  • Tail-cuff blood pressure measurement system (plethysmograph with a pressure cuff and a pulse sensor)

  • Rat restrainer

  • Warming chamber or pad

Procedure:

  • Acclimatization:

    • Acclimatize the SHR rats to the restraint and the procedure for several days before the actual measurement to minimize stress-induced blood pressure fluctuations.

  • Measurement:

    • Warm the rat's tail (e.g., using a warming chamber at 32-34°C) for 10-15 minutes to increase blood flow.

    • Place the rat in the restrainer.

    • Position the tail-cuff and pulse sensor on the rat's tail.

    • Inflate and deflate the cuff multiple times (e.g., 5-10 cycles) and record the systolic blood pressure.

    • Administer a single oral dose of this compound (0.003 - 0.3 mg/kg) or vehicle.

    • Measure blood pressure at various time points post-administration (e.g., 1, 2, 4, 8, and 24 hours) to determine the dose-dependent and long-lasting effects.[2]

BP_Measurement_Workflow cluster_prep Preparation cluster_measurement Blood Pressure Measurement acclimatize Acclimatize Rat to Restrainer warm_tail Warm Rat's Tail acclimatize->warm_tail place_cuff Place Tail-Cuff and Sensor warm_tail->place_cuff baseline Record Baseline BP place_cuff->baseline administer Administer this compound baseline->administer post_dose_bp Measure BP at Time Points administer->post_dose_bp

Caption: Workflow for tail-cuff blood pressure measurement.

References

Application Notes and Protocols for In Vivo Testing of BAY-747 in Hypertension

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the in vivo evaluation of BAY-747, a novel second-generation soluble guanylate cyclase (sGC) stimulator, for the treatment of hypertension. This compound has demonstrated potent, dose-dependent, and long-lasting antihypertensive effects in preclinical models.[1][2][3][4] This protocol outlines the use of the spontaneously hypertensive rat (SHR) model, considered a gold standard for studying essential hypertension, and details methodologies for drug administration, blood pressure monitoring via radiotelemetry, and supplementary assessments to provide a thorough preclinical evaluation of this compound's efficacy and mechanism of action.

Introduction

This compound is an orally available small molecule that stimulates sGC, a key enzyme in the nitric oxide (NO) signaling pathway.[1][3][5] By stimulating sGC, this compound increases the production of cyclic guanosine (B1672433) monophosphate (cGMP), a second messenger that leads to vasodilation and subsequent reduction in blood pressure.[1][6] Preclinical studies have shown its efficacy in reducing mean arterial blood pressure in spontaneously hypertensive rats and in canine models of resistant hypertension.[1][2][4] This protocol provides a detailed framework for researchers to conduct robust in vivo studies to further characterize the antihypertensive effects of this compound.

Signaling Pathway of this compound

BAY747_Pathway cluster_Vascular_Smooth_Muscle_Cell Vascular Smooth Muscle Cell BAY747 This compound sGC Soluble Guanylate Cyclase (sGC) BAY747->sGC Stimulates cGMP cGMP sGC->cGMP Catalyzes conversion GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Vasodilation Vasodilation PKG->Vasodilation Leads to BP_Lowering Blood Pressure Lowering Vasodilation->BP_Lowering

Caption: Signaling pathway of this compound in vascular smooth muscle cells.

Experimental Protocols

Animal Model

The spontaneously hypertensive rat (SHR) is the recommended animal model.[7] This strain develops hypertension between 5-6 weeks of age, reaching systolic pressures of 180-200 mmHg in adulthood, mimicking human essential hypertension.[7] Male SHRs are typically used and should be obtained at an age where hypertension is established (e.g., 12-16 weeks). Wistar-Kyoto (WKY) rats, the normotensive control strain for SHRs, should be used as a comparator group.

Drug Formulation and Administration

a. Formulation:

This compound is a poorly water-soluble compound. A suitable vehicle for oral administration is a suspension in 0.5% methylcellulose (B11928114) with 0.1% Tween 80 in sterile water.

  • Preparation:

    • Slowly add 0.5 g of methylcellulose to 50 ml of hot (80-90 °C) sterile water while stirring.

    • Once dispersed, add 50 ml of cold sterile water and continue stirring until a clear solution is formed.

    • Add 0.1 ml of Tween 80 and mix thoroughly.

    • Weigh the required amount of this compound and triturate with a small volume of the vehicle to form a paste.

    • Gradually add the remaining vehicle to the desired final concentration and volume, ensuring continuous mixing to maintain a uniform suspension.

b. Administration:

Administer this compound or vehicle orally via gavage once daily. The volume of administration should not exceed 10 ml/kg body weight.

Blood Pressure and Heart Rate Monitoring

The gold standard for continuous and accurate blood pressure monitoring in freely moving rats is radiotelemetry.[2][8]

a. Telemetry Transmitter Implantation:

  • Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane).

  • Make a midline abdominal incision to expose the abdominal aorta.

  • Carefully isolate a section of the aorta between the renal arteries and the iliac bifurcation.

  • Temporarily occlude blood flow and insert the telemetry catheter into the aorta.

  • Secure the catheter with surgical glue and sutures.

  • Place the transmitter body in the abdominal cavity and suture the abdominal wall and skin.

  • Administer post-operative analgesics and allow the animal to recover for at least 7-10 days before starting the experiment.[8]

b. Data Acquisition:

  • House rats individually in cages placed on telemetry receivers.

  • Allow a 24-48 hour acclimatization period for baseline data collection.

  • Record systolic blood pressure (SBP), diastolic blood pressure (DBP), mean arterial pressure (MAP), and heart rate (HR) continuously or at frequent intervals (e.g., every 15-30 minutes).

Experimental Workflow

Experimental_Workflow cluster_pre_treatment Pre-Treatment Phase cluster_treatment Treatment Phase cluster_post_treatment Post-Treatment Phase Acclimatization Acclimatization (1 week) Surgery Telemetry Implantation Acclimatization->Surgery Recovery Post-Surgical Recovery (7-10 days) Surgery->Recovery Baseline Baseline BP Recording (48 hours) Recovery->Baseline Randomization Randomization into Treatment Groups Baseline->Randomization Dosing Daily Oral Dosing (this compound or Vehicle) Randomization->Dosing Monitoring Continuous BP & HR Monitoring Dosing->Monitoring Sacrifice Euthanasia Monitoring->Sacrifice Collection Blood & Tissue Collection Sacrifice->Collection Analysis Biomarker & Histology Analysis Collection->Analysis

Caption: Experimental workflow for in vivo testing of this compound.

Supplementary Assessments

a. Pharmacodynamic Biomarker (Plasma cGMP):

To confirm the mechanism of action of this compound, measure plasma cGMP levels.

  • Collect blood samples at specified time points post-dosing into tubes containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cGMP degradation.

  • Centrifuge to separate plasma and store at -80 °C.

  • Analyze cGMP concentrations using a commercially available ELISA kit or by UHPLC-MS/MS.[9]

b. Markers of End-Organ Damage:

Assess the potential of this compound to mitigate hypertension-induced end-organ damage.

  • Cardiac Hypertrophy: At the end of the study, excise the heart, separate the atria and ventricles, and weigh the left ventricle. Calculate the left ventricular weight to body weight ratio.

  • Renal Function and Injury:

    • Measure urinary albumin excretion as an early marker of kidney damage.[10]

    • At termination, collect blood for measurement of serum creatinine (B1669602) and blood urea (B33335) nitrogen (BUN).

    • Perform histological analysis of kidney sections (e.g., H&E and Masson's trichrome staining) to assess for glomerulosclerosis and interstitial fibrosis.

c. Pharmacokinetic (PK) Analysis:

In a separate cohort of animals, perform a pharmacokinetic study to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

  • Administer a single oral dose of this compound.

  • Collect serial blood samples at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Analyze plasma concentrations of this compound using a validated LC-MS/MS method.

  • Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.

Data Presentation

Parameter Vehicle Control This compound (Low Dose) This compound (Mid Dose) This compound (High Dose) WKY Control
Hemodynamics
Baseline MAP (mmHg)
Change in MAP (mmHg)
Baseline HR (bpm)
Change in HR (bpm)
Pharmacodynamics
Plasma cGMP (pmol/ml)
End-Organ Damage
LV Weight / Body Weight
Urinary Albumin (mg/24h)
Serum Creatinine (mg/dl)
Pharmacokinetics
Cmax (ng/ml)N/AN/A
Tmax (h)N/AN/A
AUC (ng*h/ml)N/AN/A

Conclusion

This detailed protocol provides a robust framework for the in vivo evaluation of this compound for hypertension. By utilizing the SHR model and state-of-the-art techniques for blood pressure monitoring and supplementary assessments, researchers can generate high-quality, reproducible data to thoroughly characterize the therapeutic potential of this novel sGC stimulator. Adherence to these methodologies will ensure a comprehensive understanding of this compound's efficacy, mechanism of action, and potential for mitigating end-organ damage associated with chronic hypertension.

References

Application Notes and Protocols for BAY-747 in Primary Neuronal Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

BAY-747 is a potent, second-generation soluble guanylate cyclase (sGC) stimulator.[1] It acts by directly stimulating sGC, increasing the production of cyclic guanosine (B1672433) monophosphate (cGMP).[1][2] The nitric oxide (NO)-sGC-cGMP signaling pathway is a crucial regulator of numerous physiological processes. In the central nervous system, this pathway is involved in synaptic plasticity, neurogenesis, and has been implicated in neuroprotection.[3][4][5][6][7] Specifically, elevated cGMP levels can influence ion channel conductance, neurotransmitter release, and gene expression.[4][5]

These application notes provide a comprehensive guide for utilizing this compound in primary neuronal cell culture experiments to investigate its potential neuroprotective, neurodevelopmental, or synaptogenic effects. The protocols outlined below are intended as a starting point and may require optimization for specific neuronal cell types and experimental questions.

Potential Applications in Neuroscience Research

  • Neuroprotection Assays: Investigating the protective effects of this compound against various neurotoxic insults, such as excitotoxicity, oxidative stress, or protein aggregation.

  • Neurite Outgrowth and Synaptogenesis Studies: Assessing the influence of this compound on neuronal development, including axon and dendrite elongation, branching, and the formation of synaptic connections.

  • Synaptic Plasticity Models: Examining the role of sGC stimulation by this compound in models of long-term potentiation (LTP) and long-term depression (LTD) in cultured neuronal networks.

  • Disease Modeling: Utilizing this compound in primary neuronal cultures derived from animal models of neurodegenerative diseases to explore its therapeutic potential.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for the use of this compound in primary cortical neuron cultures. These values are based on published data for sGC stimulators and typical experimental parameters.

ParameterRecommended RangeNotes
Working Concentration 10 nM - 1 µMA concentration of 100 nM has been used for in vitro studies. The Minimum Effective Concentration (MEC) for cGMP stimulation is reported as 0.06 µM.[8] A dose-response curve is recommended to determine the optimal concentration for your specific model.
Incubation Time 1 - 48 hoursDependent on the specific assay. For acute neuroprotection studies, a 1-hour pre-incubation prior to insult is a common starting point. For studies on gene expression or neurite outgrowth, longer incubation times (24-48 hours) may be necessary.
Vehicle Dimethyl sulfoxide (B87167) (DMSO)The final concentration of DMSO in the culture medium should be kept below 0.1% to avoid toxicity.
Primary Neuron Seeding Density 5 x 10⁴ to 2 x 10⁵ cells/cm²Optimal seeding density should be determined empirically to achieve a healthy neuronal culture.

Signaling Pathway

The diagram below illustrates the proposed signaling pathway of this compound in a neuron. This compound directly stimulates soluble guanylate cyclase (sGC), leading to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). Elevated cGMP levels then activate Protein Kinase G (PKG), which in turn phosphorylates downstream targets involved in neuroprotection and synaptic plasticity.

BAY747_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular BAY747 This compound sGC Soluble Guanylate Cyclase (sGC) BAY747->sGC Stimulates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->cGMP PKG Protein Kinase G (PKG) cGMP->PKG Activates Targets Downstream Targets (e.g., CREB, Ion Channels) PKG->Targets Phosphorylates Effects Neuroprotection & Synaptic Plasticity Targets->Effects

This compound Signaling Pathway in Neurons.

Experimental Protocols

Protocol 1: Preparation of Primary Cortical Neuron Cultures

This protocol describes the preparation of primary cortical neurons from embryonic day 18 (E18) rat pups.

Materials:

  • Timed-pregnant Sprague-Dawley rat (E18)

  • Dissection medium: Hank's Balanced Salt Solution (HBSS), Ca²⁺/Mg²⁺-free

  • Digestion solution: 0.25% Trypsin-EDTA in HBSS

  • Plating medium: Neurobasal medium supplemented with B-27 supplement, GlutaMAX, and penicillin-streptomycin

  • Poly-L-lysine coated culture plates or coverslips

  • Sterile dissection tools

Procedure:

  • Euthanize the pregnant rat according to approved institutional animal care and use committee (IACUC) protocols.

  • Dissect the uterine horns and transfer the embryos to a sterile dish containing ice-cold HBSS.

  • Isolate the cortices from the embryonic brains under a dissecting microscope.

  • Mince the cortical tissue into small pieces.

  • Transfer the tissue to a conical tube and incubate in 0.25% Trypsin-EDTA at 37°C for 15 minutes.

  • Stop the digestion by adding an equal volume of plating medium containing 10% fetal bovine serum (FBS).

  • Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is obtained.

  • Centrifuge the cell suspension at 200 x g for 5 minutes.

  • Resuspend the cell pellet in fresh plating medium.

  • Determine cell viability and density using a hemocytometer and trypan blue exclusion.

  • Plate the neurons onto poly-L-lysine coated plates at the desired density (e.g., 1 x 10⁵ cells/cm²).

  • Incubate the cultures at 37°C in a humidified atmosphere of 5% CO₂.

Protocol 2: this compound Treatment for Neuroprotection Assay (Hypothetical)

This protocol provides a framework for assessing the neuroprotective effects of this compound against glutamate-induced excitotoxicity.

Materials:

  • Healthy primary cortical neuron cultures (7-10 days in vitro)

  • This compound stock solution (10 mM in DMSO)

  • Glutamate (B1630785) stock solution (10 mM in sterile water)

  • Cell viability assay (e.g., MTT, LDH)

  • Plating medium

Procedure:

  • Prepare serial dilutions of this compound in plating medium to achieve final concentrations ranging from 10 nM to 1 µM. Include a vehicle control (DMSO only).

  • Pre-treat the primary neuron cultures with the different concentrations of this compound or vehicle for 1 hour at 37°C.

  • Introduce the neurotoxic insult by adding glutamate to a final concentration of 50 µM to all wells except the negative control.

  • Co-incubate the neurons with this compound and glutamate for 24 hours at 37°C.

  • Assess cell viability using a standard assay according to the manufacturer's instructions.

  • Normalize the data to the vehicle-treated, non-insulted control group.

Experimental Workflow

The following diagram outlines the general workflow for a neuroprotection experiment using this compound in primary neuronal cultures.

Experimental_Workflow Culture 1. Primary Neuron Culture Preparation Maturation 2. Culture Maturation (7-10 DIV) Culture->Maturation Pretreatment 3. Pre-treatment with This compound or Vehicle Maturation->Pretreatment Insult 4. Neurotoxic Insult (e.g., Glutamate) Pretreatment->Insult Incubation 5. Incubation (24 hours) Insult->Incubation Analysis 6. Data Analysis (e.g., Cell Viability Assay) Incubation->Analysis

Workflow for a Neuroprotection Experiment.

Troubleshooting

IssuePossible CauseSuggested Solution
High cell death in all conditions Poor initial culture healthOptimize dissection and culture protocols. Ensure all reagents are fresh and sterile.
DMSO toxicityEnsure final DMSO concentration is <0.1%. Prepare fresh dilutions of this compound.
No effect of this compound Incorrect concentrationPerform a dose-response curve to find the optimal concentration.
Insufficient incubation timeOptimize pre-incubation and co-incubation times.
Degraded compoundStore this compound stock solution at -20°C or -80°C and protect from light.
High variability between replicates Uneven cell platingEnsure a single-cell suspension and mix thoroughly before plating.
Edge effects in culture plateAvoid using the outer wells of the plate for experiments.

Ordering Information

ProductCatalog Number
This compoundVaries by supplier

Disclaimer: This document is intended as a guide and is based on a hypothetical application of this compound in primary neuronal cultures, derived from its known mechanism of action and general cell culture protocols. Researchers should consult the primary literature and optimize protocols for their specific experimental needs. Always adhere to institutional guidelines for animal and laboratory safety.

References

BAY-747: Application Notes and Protocols for Memory and Cognition Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental design for utilizing BAY-747 in preclinical studies focused on memory and cognition. This compound is an orally active and brain-penetrant stimulator of soluble guanylate cyclase (sGC), a key enzyme in the nitric oxide (NO) signaling pathway.[1][2] By enhancing the production of cyclic guanosine (B1672433) monophosphate (cGMP), this compound has demonstrated potential in improving cognitive function.[1][3][4]

Mechanism of Action

This compound stimulates sGC independently of NO, leading to increased levels of cGMP.[5][6] This pathway is crucial for various physiological processes, including synaptic plasticity, which underlies learning and memory.[7] The elevation of cGMP is thought to be beneficial in conditions where the NO-sGC-cGMP signaling is impaired. The brain-penetrant nature of this compound allows for direct action on neural circuits involved in cognitive processes.[1][2]

Signaling Pathway

The core mechanism of this compound involves the stimulation of soluble guanylate cyclase (sGC), which converts guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). This pathway can be visualized as follows:

BAY747_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular NO Nitric Oxide (NO) sGC_inactive Soluble Guanylate Cyclase (sGC) (Inactive) NO->sGC_inactive Canonical Activation sGC_active sGC (Active) sGC_inactive->sGC_active cGMP cGMP sGC_active->cGMP Conversion GTP GTP GTP->sGC_active Downstream_Effectors Downstream Effectors (e.g., PKG, PDEs, ION Channels) cGMP->Downstream_Effectors Synaptic_Plasticity Synaptic Plasticity (LTP, Memory Formation) Downstream_Effectors->Synaptic_Plasticity BAY747 This compound BAY747->sGC_inactive Direct Stimulation

This compound Signaling Pathway

Preclinical Efficacy in Cognitive Models

This compound has been evaluated in rodent models to assess its cognitive-enhancing properties. The primary model cited in the literature is the Object Location Task (OLT), which assesses spatial memory.

Quantitative Data Summary
Experimental ModelSpeciesDosing RegimenKey FindingsReference
Object Location Task (OLT) - Long-Term MemoryRat0.03-1.0 mg/kg, p.o., 30 min before T1Enhanced long-term memory acquisition.[1][3]
L-NAME Induced Memory Impairment (OLT)Rat0.3 mg/kg and 1.0 mg/kg, p.o.Attenuated short-term memory impairments induced by L-NAME.[1][3]
Hippocampal Slice Model (Chemical LTP)Mouse100 nMEnhanced AMPA receptor trafficking.[1][3]

Experimental Protocols

The following are detailed protocols for key experiments cited in the literature for evaluating the effect of this compound on memory and cognition.

Object Location Task (OLT) Protocol

This protocol is designed to assess spatial recognition memory in rodents.

Workflow:

Object Location Task Workflow

Materials:

  • Open field arena (e.g., 50x50x50 cm)

  • Two identical objects (e.g., small plastic toys, metal cubes)

  • Video tracking software

  • This compound

  • Vehicle control (e.g., 0.5% methylcellulose)

Procedure:

  • Habituation:

    • For 2-3 consecutive days, allow each animal to freely explore the empty arena for 5-10 minutes. This reduces novelty-induced stress during testing.

  • Dosing:

    • Administer this compound (e.g., 0.03-1.0 mg/kg) or vehicle orally (p.o.) 30 minutes before the training trial (T1).[1][3]

  • Training (T1):

    • Place two identical objects in two corners of the arena.

    • Place the animal in the center of the arena and allow it to explore for a set period (e.g., 5-10 minutes).

    • Record the time spent exploring each object. Exploration is defined as the animal's nose being within a certain distance (e.g., 2 cm) of the object and oriented towards it.

  • Inter-Trial Interval (ITI):

    • Return the animal to its home cage.

    • For long-term memory assessment, a 24-hour ITI is typically used.[3] For short-term memory, a shorter ITI (e.g., 1 hour) can be employed.[3]

  • Testing (T2):

    • Return the animal to the arena where one object remains in its original location (familiar) and the other has been moved to a new location (novel).

    • Allow the animal to explore for a set period (e.g., 5 minutes).

    • Record the time spent exploring each object.

  • Data Analysis:

    • Calculate the Discrimination Index (DI) to quantify memory performance. A positive DI indicates that the animal spent more time exploring the object in the novel location, suggesting it remembers the original configuration.

L-NAME Induced Memory Impairment Model

This model is used to investigate the potential of this compound to reverse cognitive deficits caused by the inhibition of nitric oxide synthase (NOS).

Procedure:

  • L-NAME Administration:

    • Administer L-NAME (a non-selective NOS inhibitor) to induce a memory deficit. A typical dosing regimen is 30 mg/kg, p.o., for 6 consecutive days, with the final dose given 1 hour before T1 on the testing day.[3]

  • This compound Administration:

    • Administer this compound (e.g., 0.3 or 1.0 mg/kg, p.o.) 30 minutes before T1.[3]

  • OLT Protocol:

    • Follow the OLT protocol as described above, typically with a shorter ITI (e.g., 1 hour) to assess short-term memory.[3]

Ex Vivo Hippocampal Slice Electrophysiology (Chemical LTP)

This protocol assesses the effect of this compound on synaptic plasticity in a controlled ex vivo environment.

Workflow:

Ex Vivo Chemical LTP Workflow

Materials:

  • Vibratome

  • Artificial cerebrospinal fluid (aCSF)

  • This compound (e.g., 100 nM)

  • Weak stimulation (WS) cocktail for cLTP induction

  • Biotinylation reagents

  • Antibodies for GluA1 (total and surface)

  • Western blot equipment

Procedure:

  • Slice Preparation:

    • Acutely prepare hippocampal slices (e.g., 300-400 µm thick) from mice.

  • Incubation:

    • Allow slices to recover in aCSF.

    • Incubate slices with this compound (100 nM) or vehicle for a predetermined period.[3]

  • Chemical LTP Induction:

    • Induce cLTP by applying a weak stimulation (WS) cocktail. This mimics the synaptic activity that leads to long-term potentiation.

  • Surface Protein Biotinylation:

    • Label surface-expressed proteins with biotin (B1667282) to differentiate them from intracellular proteins.

  • Western Blot Analysis:

    • Perform Western blotting to quantify the levels of surface and total GluA1-containing AMPA receptors. An increase in the surface/total GluA1 ratio indicates enhanced AMPA receptor trafficking to the synapse, a cellular correlate of learning and memory.[3]

Conclusion

The available preclinical data suggests that this compound is a promising compound for cognitive enhancement. Its ability to stimulate the sGC-cGMP pathway in the brain and subsequently modulate synaptic plasticity provides a strong rationale for its further investigation in memory and cognition studies. The protocols outlined above provide a framework for researchers to explore the efficacy and mechanism of action of this compound in relevant preclinical models.

References

Application of BAY-747 in Ex Vivo Tissue Bath Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

BAY-747 is a potent, orally available stimulator of soluble guanylate cyclase (sGC), a critical enzyme in the nitric oxide (NO) signaling pathway.[1][2] By directly stimulating sGC, independent of NO, this compound increases the production of cyclic guanosine (B1672433) monophosphate (cGMP).[3] This leads to a cascade of downstream effects, culminating in smooth muscle relaxation and vasodilation.[2] These properties make this compound a subject of interest for cardiovascular research, particularly in the context of hypertension and other vascular diseases.[1][2]

Ex vivo tissue bath experiments are a cornerstone of pharmacological research, allowing for the characterization of a compound's effects on isolated tissues in a controlled environment.[4][5][6] This technique is invaluable for determining the potency and efficacy of vasoactive compounds like this compound on specific blood vessels or other smooth muscle tissues, such as the trachea or corpus cavernosum. By mounting isolated tissue rings in an organ bath, researchers can measure isometric tension and quantify the relaxant or contractile responses to pharmacological agents.

The primary application of this compound in this setting is to investigate its direct vasorelaxant effects. This typically involves pre-contracting the isolated tissue with an agonist like phenylephrine (B352888) (for arteries) or histamine (B1213489) (for airways) to establish a stable contractile tone. Subsequently, cumulative concentrations of this compound are added to the bath to generate a concentration-response curve and determine key pharmacological parameters such as the EC50 (half-maximal effective concentration).

Furthermore, ex vivo tissue bath setups can be employed to elucidate the mechanism of action of this compound. For instance, experiments can be conducted in the presence of sGC inhibitors (e.g., ODQ) to confirm the involvement of this enzyme in the observed relaxation. The influence of the endothelium can also be investigated by comparing responses in endothelium-intact and endothelium-denuded tissue preparations.

Signaling Pathway of this compound

BAY747_Pathway cluster_EC Extracellular Space cluster_CM Cell Membrane cluster_IC Intracellular Space NO Nitric Oxide (NO) sGC_inactive Soluble Guanylate Cyclase (sGC) (Inactive) NO->sGC_inactive Canonical Activation sGC_active sGC (Active) sGC_inactive->sGC_active Conformational Change cGMP cGMP sGC_active->cGMP Catalyzes BAY747 This compound BAY747->sGC_inactive GTP GTP GTP->sGC_active PKG Protein Kinase G (PKG) cGMP->PKG Activates Relaxation Smooth Muscle Relaxation PKG->Relaxation Leads to

Caption: Signaling pathway of this compound in smooth muscle cells.

Experimental Workflow for Ex Vivo Tissue Bath Assay

Tissue_Bath_Workflow cluster_prep Tissue Preparation cluster_setup Tissue Bath Setup cluster_exp Experiment cluster_analysis Data Analysis A Euthanize Animal (e.g., Rat, Rabbit) B Isolate Target Tissue (e.g., Thoracic Aorta) A->B C Clean and Section Tissue into Rings (2-3 mm) B->C D Mount Tissue Rings in Organ Bath Chambers C->D E Equilibrate in Physiological Salt Solution (e.g., Krebs) at 37°C, gassed with 95% O2 / 5% CO2 D->E F Apply Optimal Resting Tension (e.g., 1-2 g) and Equilibrate for 60-90 min E->F G Test Tissue Viability (e.g., with KCl) F->G H Induce Contraction with Agonist (e.g., Phenylephrine) G->H I Cumulative Addition of this compound to generate Concentration-Response Curve H->I J Record Isometric Tension using a Force Transducer K Calculate % Relaxation relative to Pre-contraction J->K L Determine EC50 and Maximum Efficacy (Emax) K->L

Caption: Workflow for assessing this compound effects in ex vivo tissue baths.

Experimental Protocols

Protocol 1: Vasorelaxant Effect of this compound on Isolated Rat Thoracic Aorta

1. Materials and Reagents:

  • This compound

  • Male Wistar rats (250-300 g)

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1)

  • Phenylephrine (PE)

  • Potassium chloride (KCl)

  • Distilled water

  • 95% O2 / 5% CO2 gas mixture

  • Isolated tissue bath system with force transducers and data acquisition software.

2. Tissue Preparation:

  • Humanely euthanize the rat according to institutional guidelines.

  • Perform a thoracotomy and carefully excise the thoracic aorta.

  • Immediately place the aorta in ice-cold Krebs-Henseleit solution.

  • Under a dissecting microscope, carefully remove adherent connective and adipose tissue.

  • Cut the aorta into rings of 2-3 mm in width. For endothelium-denuded preparations, gently rub the luminal surface with a fine wire.

3. Experimental Setup:

  • Mount each aortic ring between two L-shaped stainless-steel hooks in a 10 mL organ bath filled with Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O2 / 5% CO2.

  • Connect the upper hook to an isometric force transducer.

  • Apply a resting tension of 1.5 g to each ring and allow the tissue to equilibrate for at least 60 minutes, with solution changes every 15 minutes.

4. Experimental Procedure:

  • After equilibration, test the viability of the tissues by inducing a contraction with 60 mM KCl.

  • Wash the tissues and allow them to return to baseline tension.

  • Induce a submaximal, stable contraction with an EC80 concentration of phenylephrine (typically around 1 µM).

  • Once the contraction reaches a plateau, add cumulative concentrations of this compound (e.g., 1 nM to 10 µM) to the organ bath at logarithmic intervals.

  • Allow the response to each concentration to stabilize before adding the next.

  • Record the isometric tension throughout the experiment.

5. Data Analysis:

  • Express the relaxation induced by this compound as a percentage of the pre-contraction induced by phenylephrine.

  • Plot the percentage of relaxation against the logarithm of the this compound concentration to generate a concentration-response curve.

  • Calculate the EC50 value (concentration of this compound that produces 50% of the maximal relaxation) and the Emax (maximal relaxation) using a non-linear regression analysis.

Data Presentation

The following table summarizes representative quantitative data for a soluble guanylate cyclase stimulator, BAY 41-2272, in ex vivo tissue bath experiments on rabbit aorta, which can be considered indicative of the expected effects of this compound.

CompoundTissue PreparationAgonistParameterValue
BAY 41-2272Rabbit Aorta (Endothelium-Intact)Phenylephrine (1 µM)pEC506.59 ± 0.05
BAY 41-2272Rabbit Aorta (Endothelium-Denuded)Phenylephrine (1 µM)pEC506.19 ± 0.04

Note: pEC50 is the negative logarithm of the EC50 value. Data for BAY 41-2272 is presented as a proxy due to the limited availability of specific quantitative data for this compound in published ex vivo tissue bath studies.

References

BAY-747: Application Notes for In Vitro and In-Vivo Research

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only

Introduction

BAY-747 is a potent, orally available, and brain-penetrant stimulator of soluble guanylate cyclase (sGC).[1][2] By targeting the nitric oxide (NO)-sGC-cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway, this compound has demonstrated therapeutic potential in a variety of research models, including those for hypertension, cognitive impairment, and Duchenne muscular dystrophy.[1][2] These application notes provide detailed protocols for the preparation and handling of this compound solutions to ensure consistent and reliable results in preclinical research.

Physicochemical Properties and Solubility

This compound is a solid powder with a molecular weight of 416.47 g/mol .[1] Proper solubilization is critical for its biological activity.

Table 1: Solubility of this compound

SolventSolubilityConcentration
Dimethyl Sulfoxide (DMSO)10 mM4.2 mg/mL

Data sourced from supplier information.[1]

Solution Preparation Protocols

In Vitro Studies (e.g., Cell-based Assays, Enzyme Assays)

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution for use in various in vitro applications.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes

  • Vortex mixer

Procedure:

  • Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.

  • Weigh the desired amount of this compound powder using an analytical balance.

  • Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM (4.2 mg/mL). For example, to prepare 1 mL of a 10 mM solution, dissolve 4.2 mg of this compound in 1 mL of DMSO.

  • Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution, but avoid excessive heat.

  • Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

  • Store the aliquots as recommended in the stability section.

In Vivo Studies (e.g., Animal Dosing)

For oral administration in animal models, this compound is typically prepared as a suspension.

Protocol 2: Preparation of this compound Suspension for Oral Administration

This protocol is based on methodologies reported in peer-reviewed literature for rodent studies.[3]

Materials:

  • This compound powder

  • 0.5% (w/v) Tylose® MH300 solution in water

  • Tween® 80

  • Sterile tubes

  • Homogenizer or sonicator

Procedure:

  • Calculate the required amount of this compound based on the desired dose and the number of animals to be treated.

  • Prepare the vehicle solution consisting of 0.5% Tylose® in water with 2% Tween® 80. For example, to prepare 10 mL of vehicle, dissolve 50 mg of Tylose® in 10 mL of sterile water and then add 200 µL of Tween® 80. Mix thoroughly.

  • Weigh the calculated amount of this compound and place it in a suitable sterile tube.

  • Add a small volume of the vehicle to the this compound powder to create a paste.

  • Gradually add the remaining vehicle while continuously mixing to ensure a homogenous suspension.

  • Use a homogenizer or sonicator to ensure a uniform particle size and prevent settling.

  • Prepare the suspension fresh on each experimental day.[3]

Stability and Storage

Proper storage of this compound in both solid and solution form is crucial to maintain its integrity and activity.

Table 2: Storage and Stability of this compound

FormStorage TemperatureDuration
Solid Powder-20°C12 Months
4°C6 Months
In DMSO-80°C6 Months
-20°C6 Months

Data sourced from supplier information.[1]

Note: For in vivo suspensions, it is recommended to prepare them fresh daily to ensure consistent dosing and avoid potential degradation or precipitation.[3]

Mechanism of Action: Signaling Pathway

This compound stimulates soluble guanylate cyclase (sGC), a key enzyme in the nitric oxide (NO) signaling pathway. This leads to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), which in turn mediates various downstream physiological effects, including vasodilation and modulation of neuronal activity.

Caption: this compound signaling pathway.

Experimental Workflow: From Powder to Data

The following diagram illustrates a typical workflow for utilizing this compound in a research setting, from initial preparation to the final experimental readout.

BAY747_Workflow cluster_preparation Preparation cluster_application Application cluster_analysis Analysis Powder This compound Powder Solubilization Solubilization (e.g., DMSO) Powder->Solubilization Stock_Solution Stock Solution Solubilization->Stock_Solution Working_Solution Working Solution / Suspension Stock_Solution->Working_Solution Dilution In_Vitro In Vitro Assay (e.g., Cell Culture) Working_Solution->In_Vitro In_Vivo In Vivo Model (e.g., Rodent) Working_Solution->In_Vivo Data_Acquisition Data Acquisition In_Vitro->Data_Acquisition In_Vivo->Data_Acquisition Data_Analysis Data Analysis Data_Acquisition->Data_Analysis Results Results Data_Analysis->Results

Caption: Experimental workflow for this compound.

Logical Relationships in a Stability Study

A well-designed stability study is essential to understand the shelf-life and degradation profile of this compound solutions under various conditions.

Stability_Study cluster_conditions Storage Conditions cluster_analysis Analysis Temp_Minus_80 -80°C Timepoints Timepoints (e.g., T0, T1, T2...) Temp_Minus_80->Timepoints Temp_Minus_20 -20°C Temp_Minus_20->Timepoints Temp_4 4°C Temp_4->Timepoints Temp_RT Room Temp Temp_RT->Timepoints Light_Protected Light Protected Light_Protected->Timepoints Light_Exposed Light Exposed Light_Exposed->Timepoints Assay Analytical Method (e.g., HPLC) Timepoints->Assay Degradation_Profile Degradation Profile Assay->Degradation_Profile

Caption: Stability study design for this compound.

Conclusion

These application notes provide a comprehensive guide for the preparation and use of this compound in a research setting. Adherence to these protocols will help ensure the reproducibility and accuracy of experimental outcomes. For any further information, please refer to the relevant publications and supplier documentation.

References

Application Notes and Protocols for Western Blot Analysis of sGC Pathway Proteins with BAY-747

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY-747 is an orally active and brain-penetrant stimulator of soluble guanylate cyclase (sGC).[1] The nitric oxide (NO)-sGC-cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway is a crucial regulator of numerous physiological processes, including vasodilation, and its dysfunction is implicated in various cardiovascular diseases.[2] this compound directly stimulates sGC, leading to increased production of the second messenger cGMP, which in turn activates downstream effectors like protein kinase G (PKG).[2][3]

Western blotting is a fundamental technique used to detect and quantify the expression levels of specific proteins within a complex mixture, such as a cell lysate.[4] This makes it an indispensable tool for elucidating the molecular effects of pharmacological compounds like this compound on cellular signaling pathways. These application notes provide a framework for utilizing Western blot analysis to investigate the impact of this compound on key proteins within the sGC pathway, including sGCα1, sGCβ1, phosphodiesterase 5 (PDE5), and protein kinase G (PKG).

sGC Signaling Pathway and the Role of this compound

The canonical NO-sGC-cGMP signaling cascade begins with the activation of sGC by nitric oxide (NO).[5] Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[5] cGMP then activates PKG, which phosphorylates various downstream targets, leading to physiological responses such as smooth muscle relaxation.[5] Phosphodiesterase 5 (PDE5) acts as a negative regulator by hydrolyzing cGMP, thus terminating the signal.[5]

This compound is a highly potent sGC stimulator that acts independently of NO to increase cGMP production.[2][6][7] This makes it a valuable tool for studying the sGC pathway, particularly in conditions where NO bioavailability may be compromised.

sGC_Pathway cluster_cell Cellular Environment NO Nitric Oxide (NO) sGC sGC (α1/β1) NO->sGC Activates BAY747 This compound BAY747->sGC Stimulates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PDE5 PDE5 cGMP->PDE5 PKG PKG cGMP->PKG Activates AMP 5'-GMP PDE5->AMP Degrades Phospho Phosphorylated Substrates PKG->Phospho Phosphorylates Response Physiological Response Phospho->Response WB_Workflow cluster_prep Sample Preparation cluster_run Analysis A Cell Culture & this compound Treatment B Cell Lysis (Protein Extraction) A->B C Protein Quantification (BCA) B->C D SDS-PAGE (Separation) C->D Load Equal Protein Amounts E Protein Transfer (Blotting) D->E F Immunodetection E->F G Signal Detection (Imaging) F->G H Quantitative Analysis G->H Logical_Relationship A This compound Administration to Cells/Tissues B Direct Stimulation of Soluble Guanylate Cyclase (sGC) A->B C Increased Intracellular cGMP Levels B->C D Activation of Downstream Effectors (e.g., PKG) C->D E Increased Phosphorylation of Target Proteins (e.g., VASP) D->E F Western Blot Analysis: Quantification of Protein Levels and Phosphorylation Status E->F Measured by

References

Application Notes and Protocols: Immunohistochemical Staining for cGMP in Tissues Treated with BAY-747

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY-747 is a potent and orally active stimulator of soluble guanylate cyclase (sGC), a key enzyme in the nitric oxide (NO) signaling pathway.[1][2][3][4] Activation of sGC by this compound leads to the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a crucial second messenger involved in various physiological processes, including vasodilation, inhibition of platelet aggregation, and modulation of inflammation.[3][5] Consequently, this compound is under investigation for its therapeutic potential in conditions such as resistant hypertension and Duchenne muscular dystrophy.[1][2][3][6]

Immunohistochemistry (IHC) is a powerful technique for visualizing the spatial distribution of specific molecules within tissues. This application note provides a detailed protocol for the immunohistochemical detection and semi-quantitative analysis of cGMP in formalin-fixed, paraffin-embedded (FFPE) tissues following treatment with this compound. This method allows for the cellular and subcellular localization of cGMP, providing valuable insights into the pharmacodynamic effects of this compound in target tissues.

Signaling Pathway

This compound directly stimulates sGC, leading to an increase in intracellular cGMP levels. This pathway is central to the drug's mechanism of action.

sGC_Pathway cluster_EC Endothelial Cell cluster_SMC Smooth Muscle Cell / Target Cell eNOS eNOS NO Nitric Oxide (NO) eNOS->NO L_Arg L-Arginine L_Arg->eNOS sGC_inactive sGC (inactive) NO->sGC_inactive stimulates sGC_active sGC (active) sGC_inactive->sGC_active GTP GTP sGC_active->GTP cGMP cGMP GTP->cGMP catalyzes conversion PKG Protein Kinase G (PKG) cGMP->PKG activates Physiological_Effects Physiological Effects (e.g., Vasodilation) PKG->Physiological_Effects BAY747 This compound BAY747->sGC_inactive directly stimulates

Caption: The NO-sGC-cGMP signaling pathway and the mechanism of action of this compound.

Experimental Protocols

This section provides a comprehensive protocol for the immunohistochemical staining of cGMP in FFPE tissues.

Tissue Preparation and Fixation
  • Tissue Harvest: Immediately following euthanasia, harvest tissues of interest.

  • Fixation: Immerse tissues in 10% neutral buffered formalin for 18-24 hours at room temperature. The volume of fixative should be at least 10 times the volume of the tissue.

  • Processing: Dehydrate the fixed tissues through a series of graded ethanol (B145695) solutions, clear with xylene, and embed in paraffin (B1166041) wax.

  • Sectioning: Cut 4-5 µm thick sections using a microtome and mount them on positively charged slides.

  • Drying: Dry the slides overnight at 37°C or for 1-2 hours at 60°C.

Immunohistochemistry Staining Protocol

IHC_Workflow Start Start: FFPE Tissue Section on Slide Deparaffinization Deparaffinization & Rehydration (Xylene & Graded Ethanol) Start->Deparaffinization AntigenRetrieval Antigen Retrieval (Heat-Induced Epitope Retrieval) Deparaffinization->AntigenRetrieval Blocking_Peroxidase Endogenous Peroxidase Blocking (3% H2O2) AntigenRetrieval->Blocking_Peroxidase Blocking_Nonspecific Non-specific Binding Block (Normal Serum) Blocking_Peroxidase->Blocking_Nonspecific PrimaryAb Primary Antibody Incubation (Anti-cGMP Antibody) Blocking_Nonspecific->PrimaryAb SecondaryAb Secondary Antibody Incubation (HRP-conjugated) PrimaryAb->SecondaryAb Detection Signal Detection (DAB Substrate) SecondaryAb->Detection Counterstain Counterstaining (Hematoxylin) Detection->Counterstain Dehydration_Mounting Dehydration & Mounting Counterstain->Dehydration_Mounting Analysis Microscopic Analysis & Quantification Dehydration_Mounting->Analysis

Caption: General workflow for immunohistochemical staining of cGMP.

Reagents and Materials:

  • Xylene

  • Ethanol (100%, 95%, 70%)

  • Deionized water

  • Antigen retrieval solution (e.g., Citrate Buffer, pH 6.0)

  • 3% Hydrogen Peroxide

  • Phosphate Buffered Saline (PBS) or Tris-Buffered Saline (TBS)

  • Blocking solution (e.g., 5% normal goat serum in PBS/TBS)

  • Primary antibody: Rabbit or Mouse anti-cGMP antibody

  • Secondary antibody: HRP-conjugated goat anti-rabbit or anti-mouse IgG

  • DAB (3,3'-Diaminobenzidine) substrate kit

  • Hematoxylin (B73222)

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 changes for 5 minutes each).

    • Immerse in 100% ethanol (2 changes for 3 minutes each).

    • Immerse in 95% ethanol (1 change for 3 minutes).

    • Immerse in 70% ethanol (1 change for 3 minutes).

    • Rinse with deionized water.

  • Antigen Retrieval:

    • Immerse slides in pre-heated antigen retrieval solution.

    • Heat in a water bath, steamer, or pressure cooker at 95-100°C for 20-30 minutes.

    • Allow slides to cool down in the buffer for 20 minutes at room temperature.

    • Rinse with PBS/TBS.

  • Endogenous Peroxidase Blocking:

    • Incubate sections with 3% hydrogen peroxide for 10-15 minutes at room temperature to block endogenous peroxidase activity.

    • Rinse with PBS/TBS.

  • Blocking:

    • Incubate sections with blocking solution for 30-60 minutes at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary anti-cGMP antibody in blocking solution to its optimal concentration (as determined by titration).

    • Incubate sections with the primary antibody overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Rinse slides with PBS/TBS (3 changes for 5 minutes each).

    • Incubate sections with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Signal Detection:

    • Rinse slides with PBS/TBS (3 changes for 5 minutes each).

    • Prepare the DAB substrate solution according to the manufacturer's instructions.

    • Incubate sections with the DAB solution until a brown precipitate is visible (typically 1-10 minutes). Monitor under a microscope to avoid overstaining.

    • Rinse with deionized water to stop the reaction.

  • Counterstaining:

    • Counterstain with hematoxylin for 30-60 seconds to visualize cell nuclei.

    • "Blue" the sections in running tap water.

  • Dehydration and Mounting:

    • Dehydrate the sections through graded ethanol and xylene.

    • Coverslip the slides using a permanent mounting medium.

Data Presentation and Quantification

The intensity of cGMP staining can be semi-quantitatively assessed to compare different treatment groups.

Semi-Quantitative Scoring (H-Score)

A common method for quantifying IHC staining is the H-score, which considers both the intensity and the percentage of stained cells.

Staining Intensity Scoring:

  • 0: No staining

  • 1+: Weak staining

  • 2+: Moderate staining

  • 3+: Strong staining

Calculation of H-Score:

H-Score = (1 × % of weakly stained cells) + (2 × % of moderately stained cells) + (3 × % of strongly stained cells)

The final score ranges from 0 to 300.

Digital Image Analysis

For more objective quantification, digital image analysis software (e.g., ImageJ/Fiji, QuPath) can be used. This involves:

  • Image Acquisition: Capture high-resolution images of stained tissue sections under consistent microscope settings.

  • Color Deconvolution: Separate the DAB (brown) and hematoxylin (blue) stains.

  • Thresholding: Set a threshold to identify positively stained areas.

  • Measurement: Quantify parameters such as the percentage of positive area or the mean optical density of the stain.

Expected Results

Treatment with this compound is expected to cause a dose-dependent increase in intracellular cGMP levels. This will be visualized as an increase in the intensity and/or the percentage of cGMP-positive cells in the target tissues compared to vehicle-treated controls.

Table 1: Example of Semi-Quantitative cGMP Staining Data in this compound Treated Tissue

Treatment GroupDose (mg/kg)Staining Intensity (Mean ± SD)Percentage of Positive Cells (Mean ± SD)H-Score (Mean ± SD)
Vehicle Control00.5 ± 0.210 ± 515 ± 8
This compound11.8 ± 0.445 ± 1080 ± 15*
This compound32.5 ± 0.3 70 ± 8180 ± 20**
This compound102.9 ± 0.2 85 ± 5250 ± 12***

*p < 0.05, **p < 0.01, ***p < 0.001 compared to Vehicle Control. Data are hypothetical and for illustrative purposes only.

Troubleshooting

IssuePossible CauseSolution
No Staining Inactive primary antibodyUse a new aliquot of antibody; check storage conditions.
Inadequate antigen retrievalOptimize antigen retrieval time and temperature.
Incorrect antibody dilutionTitrate the primary antibody to find the optimal concentration.
High Background Non-specific antibody bindingIncrease blocking time; use a higher concentration of blocking serum.
Endogenous peroxidase activityEnsure complete inactivation with hydrogen peroxide.
Over-staining with DABReduce DAB incubation time.
Weak Staining Low primary antibody concentrationIncrease antibody concentration or incubation time.
Tissue over-fixationEnsure fixation time does not exceed 24 hours.

Conclusion

This application note provides a robust and reproducible protocol for the immunohistochemical detection of cGMP in tissues treated with the sGC stimulator this compound. By following these guidelines, researchers can effectively visualize and quantify changes in cGMP levels, providing critical insights into the pharmacodynamic effects of this compound and other sGC modulators. The combination of detailed experimental protocols, data quantification methods, and troubleshooting tips will aid in obtaining reliable and meaningful results for preclinical and clinical research.

References

Application Notes and Protocols for Behavioral Testing of BAY-747 in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY-747 is a potent, orally active, and brain-penetrant stimulator of soluble guanylate cyclase (sGC).[1][2][3] By activating sGC, this compound increases the levels of cyclic guanosine (B1672433) monophosphate (cGMP) independently of nitric oxide (NO).[4] This mechanism of action makes this compound a promising therapeutic candidate for a variety of disorders. Preclinical studies in rodents have demonstrated its efficacy in improving skeletal muscle function, reducing blood pressure, and enhancing cognitive performance.[1][4][5]

These application notes provide detailed protocols for assessing the effects of this compound on various behavioral domains in mice, including motor function, anxiety, depression-like behavior, and cognition.

General Considerations for Behavioral Testing

Successful and reproducible behavioral testing requires careful attention to experimental design and environmental factors. Key considerations include:

  • Animal Acclimation: Mice should be acclimated to the testing room for at least 30-60 minutes before the start of any behavioral task to reduce stress from transport.[6]

  • Handling: Gentle and consistent handling of mice is crucial to minimize stress, which can significantly impact behavioral outcomes.

  • Environmental Controls: All behavioral tests should be conducted at the same time of day, preferably during the light cycle, under controlled lighting and temperature conditions to minimize variability.[7]

  • Control Groups: A vehicle-treated control group is essential to account for any effects of the drug vehicle or the administration procedure itself. The vehicle should be the same solvent used to dissolve this compound.[8]

  • Blinding: The experimenter should be blinded to the treatment groups to prevent observer bias.

  • Apparatus Cleaning: All testing arenas should be thoroughly cleaned between animals, typically with 70% ethanol, to eliminate olfactory cues that could influence the behavior of subsequent mice.[9]

This compound Administration

This compound is orally active.[1][3] For acute behavioral studies, oral gavage is a suitable method of administration. Based on cognitive studies in rats, a dose range of 0.03 - 1.0 mg/kg administered 30 minutes before testing could be a starting point for dose-response studies in mice.[1][3] For chronic studies, this compound can be administered in the food. A concentration of 150 mg/kg of food has been used in a 16-week study in mice.[3][4][10]

A suggested vehicle for oral administration is a solution appropriate for the specific salt form of this compound, such as a saline solution or a solution containing a solubilizing agent like Cremophor, depending on the compound's solubility.[8] Alternatively, a method for voluntary oral administration involves incorporating the drug into a flavored jelly.[11][12][13]

Experimental Workflow

The following diagram illustrates a general experimental workflow for behavioral testing with this compound in mice.

G cluster_0 Pre-Testing Phase cluster_1 Testing Phase cluster_2 Post-Testing Phase animal_procurement Animal Procurement (e.g., C57BL/6 mice) acclimation Acclimation to Facility (1-2 weeks) animal_procurement->acclimation handling Handling and Habituation (3-5 days) acclimation->handling randomization Randomization into Treatment Groups handling->randomization drug_admin This compound or Vehicle Administration randomization->drug_admin behavioral_testing Behavioral Testing Battery drug_admin->behavioral_testing data_collection Data Collection and Scoring behavioral_testing->data_collection data_analysis Statistical Analysis data_collection->data_analysis interpretation Interpretation of Results data_analysis->interpretation

General experimental workflow for behavioral testing.

Signaling Pathway

This compound stimulates soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine monophosphate (cGMP), which in turn modulates downstream effectors.

G BAY747 This compound sGC Soluble Guanylate Cyclase (sGC) BAY747->sGC stimulates cGMP cGMP sGC->cGMP catalyzes conversion GTP GTP GTP->sGC PDEs Phosphodiesterases (PDEs) cGMP->PDEs Downstream Downstream Effectors (e.g., PKG, ion channels) cGMP->Downstream activates GMP 5'-GMP PDEs->GMP catalyzes degradation Physiological Physiological Effects (e.g., vasodilation, neuroprotection) Downstream->Physiological

This compound signaling pathway.

Protocols for Behavioral Testing

Motor Function and Muscle Strength

This test assesses forelimb and combined forelimb/hindlimb muscle strength.[1][14][15][16][17]

Experimental Protocol:

  • Apparatus: A grip strength meter with a wire grid.

  • Procedure:

    • Acclimate the mouse to the testing room for at least 30 minutes.

    • Administer this compound or vehicle orally.

    • After the appropriate pre-treatment time (e.g., 30 minutes), hold the mouse by the tail and lower it towards the grid.

    • Forelimb Measurement: Allow only the forepaws to grasp the grid. Gently pull the mouse back horizontally until it releases its grip. The peak force is recorded. Repeat for a total of three trials.

    • Combined Measurement: Allow both forepaws and hindpaws to grasp the grid. Pull the mouse back horizontally until it releases its grip. The peak force is recorded. Repeat for a total of three trials.

  • Data Presentation:

Treatment GroupDose (mg/kg)Forelimb Grip Strength (grams)Combined Grip Strength (grams)
Vehicle-Mean ± SEMMean ± SEM
This compoundXMean ± SEMMean ± SEM
This compoundYMean ± SEMMean ± SEM
This compoundZMean ± SEMMean ± SEM

This test measures spontaneous physical activity and endurance.[5][18][19][20][21]

Experimental Protocol:

  • Apparatus: A standard mouse cage equipped with a running wheel and a revolution counter.

  • Procedure:

    • House mice individually in the running wheel cages.

    • Administer this compound or vehicle (e.g., in the food for chronic studies or via oral gavage for acute studies).

    • Record the number of wheel rotations over a set period (e.g., 24 hours for several consecutive days).

  • Data Presentation:

Treatment GroupDoseTotal Distance Run (km/24h)Average Speed (m/min)Time Spent Running (min/24h)
Vehicle-Mean ± SEMMean ± SEMMean ± SEM
This compoundChronic (in food)Mean ± SEMMean ± SEMMean ± SEM
This compoundAcute (mg/kg)Mean ± SEMMean ± SEMMean ± SEM
Anxiety-Like Behavior

The EPM test assesses anxiety-like behavior based on the mouse's natural aversion to open and elevated spaces.[2][22][23][24][25]

Experimental Protocol:

  • Apparatus: A plus-shaped maze with two open and two closed arms, elevated from the floor.

  • Procedure:

    • Acclimate the mouse to the dimly lit testing room for at least 30 minutes.

    • Administer this compound or vehicle orally.

    • After the pre-treatment time, place the mouse in the center of the maze, facing an open arm.

    • Allow the mouse to explore the maze for 5 minutes. Record the session with a video camera.

  • Data Presentation:

Treatment GroupDose (mg/kg)Time in Open Arms (s)Open Arm Entries (%)Total Distance Traveled (cm)
Vehicle-Mean ± SEMMean ± SEMMean ± SEM
This compoundXMean ± SEMMean ± SEMMean ± SEM
This compoundYMean ± SEMMean ± SEMMean ± SEM
This compoundZMean ± SEMMean ± SEMMean ± SEM

The OFT measures general locomotor activity and anxiety-like behavior in a novel environment.[4][6][9][26][27]

Experimental Protocol:

  • Apparatus: A square arena with walls.

  • Procedure:

    • Acclimate the mouse to the testing room.

    • Administer this compound or vehicle orally.

    • After the pre-treatment time, place the mouse in the center of the open field.

    • Allow the mouse to explore for a set duration (e.g., 10-20 minutes).[4] Record the session with a video tracking system.

  • Data Presentation:

Treatment GroupDose (mg/kg)Time in Center (s)Center Entries (%)Total Distance Traveled (cm)
Vehicle-Mean ± SEMMean ± SEMMean ± SEM
This compoundXMean ± SEMMean ± SEMMean ± SEM
This compoundYMean ± SEMMean ± SEMMean ± SEM
This compoundZMean ± SEMMean ± SEMMean ± SEM
Depression-Like Behavior

The TST is used to screen for potential antidepressant effects by measuring immobility in an inescapable stressful situation.[10][28][29][30][31]

Experimental Protocol:

  • Apparatus: A suspension bar and tape.

  • Procedure:

    • Acclimate the mouse to the testing room.

    • Administer this compound or vehicle orally.

    • After the pre-treatment time, suspend the mouse by its tail from the bar using adhesive tape.

    • Record the duration of immobility over a 6-minute period.

  • Data Presentation:

Treatment GroupDose (mg/kg)Duration of Immobility (s)
Vehicle-Mean ± SEM
This compoundXMean ± SEM
This compoundYMean ± SEM
This compoundZMean ± SEM

The FST is another common test for assessing depression-like behavior based on the duration of immobility when placed in an inescapable water-filled cylinder.[32][33][34][35]

Experimental Protocol:

  • Apparatus: A transparent cylinder filled with water.

  • Procedure:

    • Acclimate the mouse to the testing room.

    • Administer this compound or vehicle orally.

    • After the pre-treatment time, place the mouse in the water-filled cylinder for 6 minutes.

    • Record the duration of immobility during the last 4 minutes of the test.

  • Data Presentation:

Treatment GroupDose (mg/kg)Duration of Immobility (s)
Vehicle-Mean ± SEM
This compoundXMean ± SEM
This compoundYMean ± SEM
This compoundZMean ± SEM
Cognition

The OLT assesses spatial memory by capitalizing on the innate preference of mice for novelty.[36][37][38][39][40]

Experimental Protocol:

  • Apparatus: An open field arena with two identical objects.

  • Procedure:

    • Habituation: Allow the mouse to explore the empty arena for 10 minutes on the day before the test.

    • Training (Sample Phase): On the test day, administer this compound or vehicle orally. After the pre-treatment time (e.g., 30 minutes), place the mouse in the arena with two identical objects and allow it to explore for 10 minutes.

    • Testing (Choice Phase): After a retention interval (e.g., 1-24 hours), return the mouse to the arena where one of the objects has been moved to a novel location. Allow the mouse to explore for 5 minutes.

  • Data Presentation:

Treatment GroupDose (mg/kg)Discrimination Index*Total Exploration Time (s)
Vehicle-Mean ± SEMMean ± SEM
This compoundXMean ± SEMMean ± SEM
This compoundYMean ± SEMMean ± SEM
This compoundZMean ± SEMMean ± SEM

*Discrimination Index = (Time exploring novel location object - Time exploring familiar location object) / (Total exploration time)

References

Application Notes and Protocols: Long-Term Administration of BAY-747 in Chronic Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY-747 is a potent, orally available, and brain-penetrant stimulator of soluble guanylate cyclase (sGC).[1][2] As an sGC stimulator, this compound enhances the nitric oxide (NO)-sGC-cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway, a critical regulator of various physiological processes, including vascular tone, inflammation, and muscle function.[3][4] These application notes provide a comprehensive overview of the long-term administration of this compound in preclinical models of chronic diseases, including resistant hypertension and Duchenne muscular dystrophy (DMD). The detailed protocols and data presented herein are intended to guide researchers in designing and executing studies to evaluate the therapeutic potential of this compound and other sGC stimulators.

Mechanism of Action: The NO-sGC-cGMP Signaling Pathway

This compound directly stimulates sGC, increasing the production of cGMP, which in turn activates downstream effectors like protein kinase G (PKG).[5] This leads to a cascade of events resulting in vasodilation, reduced inflammation, and improved muscle function.

NO-sGC-cGMP Signaling Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates GTP GTP BAY747 This compound BAY747->sGC Stimulates cGMP cGMP GTP->cGMP Conversion PKG Protein Kinase G (PKG) cGMP->PKG Activates Vasodilation Vasodilation PKG->Vasodilation AntiInflammatory Anti-inflammatory Effects PKG->AntiInflammatory MuscleFunction Improved Muscle Function PKG->MuscleFunction

Mechanism of action of this compound on the sGC pathway.

Data Presentation

The following tables summarize the quantitative data from preclinical studies on the long-term administration of this compound in chronic disease models.

Table 1: Effects of this compound on Mean Arterial Blood Pressure (MAP) in Spontaneously Hypertensive Rats (SHR)
Treatment GroupDose (mg/kg, p.o.)Treatment DurationChange in MAP (mmHg)Reference
Vehicle-12 daysNo significant change[1][4]
This compound0.312 days↓ 20-30[4]
This compound112 days↓ 40-50[4]
This compound312 days↓ >60[4]

p.o. = per os (by mouth)

Table 2: Effects of this compound on Muscle Function and Damage in mdx/mTRG2 Mice (DMD Model)
Treatment GroupDose (mg/kg of food)Treatment DurationForelimb Grip Strength (% increase vs. untreated)Serum Creatine Kinase (CK) (% decrease vs. untreated)Reference
Untreated mdx/mTRG2-16 weeks--[6][7]
This compound15016 weeks~15-20%~30-40%[6][7]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Long-Term Oral Administration of this compound in a Rat Model of Hypertension

This protocol describes the long-term administration of this compound to spontaneously hypertensive rats (SHR) to evaluate its effects on blood pressure.

Hypertension Study Workflow Acclimatization Acclimatization of SHR (1 week) Baseline Baseline Blood Pressure Measurement (Tail-cuff) Acclimatization->Baseline Grouping Randomization into Treatment Groups Baseline->Grouping Treatment Daily Oral Gavage with This compound or Vehicle (12 days) Grouping->Treatment Monitoring Weekly Blood Pressure Measurement Treatment->Monitoring Endpoint Final Blood Pressure Measurement and Tissue Collection Monitoring->Endpoint

Workflow for the hypertension study.

1. Animal Model:

  • Male Spontaneously Hypertensive Rats (SHR), 16-20 weeks of age.

2. Materials:

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose in water)

  • Oral gavage needles (18-gauge, 2-3 inches)

  • Syringes

  • Animal scale

  • Non-invasive blood pressure system (tail-cuff method)

3. Preparation of this compound Suspension:

  • Calculate the required amount of this compound based on the desired dose and the number of animals.

  • Weigh the appropriate amount of this compound powder.

  • Prepare the vehicle solution (e.g., 0.5% carboxymethylcellulose in sterile water).

  • Gradually add the this compound powder to the vehicle while vortexing or stirring to ensure a uniform suspension. Prepare fresh daily.

4. Administration Protocol:

  • Acclimatize the rats to the housing conditions for at least one week before the start of the experiment.

  • Measure baseline blood pressure for each rat for 3 consecutive days using the tail-cuff method and average the readings.

  • Randomly assign rats to treatment groups (vehicle control, different doses of this compound).

  • Administer this compound or vehicle by oral gavage once daily for the duration of the study (e.g., 12 days).[1] The volume should not exceed 10 mL/kg of body weight.

  • Monitor blood pressure weekly throughout the study.

  • At the end of the treatment period, perform a final blood pressure measurement.

  • Euthanize the animals and collect blood and tissues for further analysis (e.g., cGMP levels, histopathology).

5. Non-Invasive Blood Pressure Measurement (Tail-Cuff Method):

  • Acclimatize the rats to the restraining device for several days before taking measurements.

  • Warm the rat's tail to increase blood flow.

  • Place the tail cuff and sensor on the base of the tail.

  • Inflate and deflate the cuff multiple times and record the systolic and mean arterial blood pressure.

  • Obtain at least 5-10 stable readings per animal and calculate the average.

Protocol 2: Long-Term In-Feed Administration of this compound in a Mouse Model of Duchenne Muscular Dystrophy

This protocol details the administration of this compound mixed in the chow to mdx/mTRG2 mice to assess its impact on muscle function and pathology.[6][7]

DMD Study Workflow Weaning Weaning of mdx/mTRG2 Mice (3 weeks of age) Baseline Baseline Functional Assessment (Grip Strength) Weaning->Baseline Grouping Randomization into Treatment Groups Baseline->Grouping Treatment Ad libitum Feeding with This compound-supplemented or Control Chow (16 weeks) Grouping->Treatment Monitoring Monthly Functional Assessment and Body Weight Measurement Treatment->Monitoring Endpoint Final Functional Assessment, Blood and Muscle Collection Monitoring->Endpoint

Workflow for the Duchenne muscular dystrophy study.

1. Animal Model:

  • Male mdx/mTRG2 mice, 6 weeks of age.

2. Materials:

  • This compound

  • Powdered mouse chow

  • Food dye (optional, for visual confirmation of mixing)

  • Grip strength meter

  • Materials for blood collection and serum isolation

  • Creatine kinase (CK) assay kit

3. Preparation of Medicated Chow:

  • Calculate the total amount of chow required for the study duration.

  • Determine the amount of this compound needed to achieve the target dose (e.g., 150 mg/kg of food).[6][7]

  • Thoroughly mix the this compound powder with a small portion of the powdered chow.

  • Gradually add the this compound-chow mixture to the remaining chow and mix until a homogenous blend is achieved. A food mixer can be used for large batches.

  • Store the medicated and control chow in airtight containers at 4°C.

4. Administration Protocol:

  • House the mice in groups and provide ad libitum access to either control chow or this compound-supplemented chow for 16 weeks.[6][7]

  • Monitor food consumption and body weight weekly.

  • Perform functional assessments, such as grip strength, at regular intervals (e.g., monthly).

5. Forelimb Grip Strength Measurement:

  • Allow the mouse to grasp the metal grid of the grip strength meter with its forepaws.

  • Gently pull the mouse horizontally away from the meter until its grip is released.

  • The peak force is recorded by the meter.

  • Perform 3-5 consecutive measurements for each mouse and average the results.

6. Serum Creatine Kinase (CK) Assay:

  • At the end of the study, collect blood via cardiac puncture or another approved method.

  • Allow the blood to clot and centrifuge to separate the serum.

  • Measure CK levels in the serum using a commercially available colorimetric assay kit according to the manufacturer's instructions.

7. Histological Analysis of Muscle Fibrosis:

  • Dissect skeletal muscles (e.g., gastrocnemius, tibialis anterior).

  • Fix the muscle tissue in 10% neutral buffered formalin or freeze in isopentane (B150273) cooled by liquid nitrogen.

  • Embed the tissue in paraffin (B1166041) or optimal cutting temperature (OCT) compound.

  • Cut 5-10 µm thick sections.

  • Stain sections with Masson's trichrome to visualize collagen fibers (indicative of fibrosis).

  • Quantify the fibrotic area using image analysis software.

8. Measurement of cGMP Levels in Tissue:

  • Homogenize snap-frozen tissue samples in an appropriate buffer (e.g., 0.1 M HCl).

  • Centrifuge the homogenate to pellet cellular debris.

  • Measure cGMP concentrations in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.

Conclusion

The provided application notes and protocols offer a framework for investigating the long-term effects of this compound in preclinical models of chronic diseases. The data suggests that this compound holds therapeutic promise for conditions characterized by impaired NO-sGC-cGMP signaling, such as resistant hypertension and Duchenne muscular dystrophy. Researchers are encouraged to adapt and optimize these protocols for their specific experimental needs while adhering to ethical guidelines for animal research.

References

In Vitro Assays to Determine BAY-747 sGC Stimulatory Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY-747 is a potent, second-generation soluble guanylate cyclase (sGC) stimulator.[1] sGC is a critical enzyme in the nitric oxide (NO) signaling pathway, catalyzing the conversion of guanosine (B1672433) triphosphate (GTP) to the second messenger cyclic guanosine monophosphate (cGMP).[2][3] Elevated cGMP levels lead to various physiological effects, including vasodilation.[3] Consequently, sGC has emerged as a key therapeutic target for cardiovascular diseases. This document provides detailed application notes and protocols for in vitro assays designed to characterize the stimulatory activity of this compound on sGC.

Signaling Pathway of Soluble Guanylate Cyclase (sGC)

The canonical NO-sGC-cGMP signaling pathway begins with the synthesis of NO by nitric oxide synthase (NOS). NO diffuses into target cells and binds to the heme prosthetic group of sGC, leading to a conformational change that activates the enzyme. Activated sGC then converts GTP to cGMP, which in turn activates downstream effectors such as protein kinase G (PKG) to mediate cellular responses. sGC stimulators like this compound act on the reduced (ferrous) form of the sGC heme iron, sensitizing the enzyme to NO and also directly stimulating its activity, leading to increased cGMP production.

sGC_Signaling_Pathway cluster_0 Extracellular Space cluster_1 Endothelial Cell cluster_2 Smooth Muscle Cell L-Arginine L-Arginine eNOS eNOS L-Arginine->eNOS NO_e NO eNOS->NO_e O2 NO_s NO NO_e->NO_s diffusion sGC sGC (Fe2+) NO_s->sGC binds cGMP cGMP sGC->cGMP catalyzes GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG activates Relaxation Vasodilation PKG->Relaxation BAY747 This compound BAY747->sGC stimulates

Caption: The NO-sGC-cGMP signaling pathway and the mechanism of action of this compound.

Data Presentation: In Vitro Activity of this compound

The following table summarizes the in vitro stimulatory activity of this compound on sGC, as determined by various assays.

Assay TypeSystemConditionParameterValueReference
Cell-Based Reporter AssayRat sGC CHO Reporter CellsBasalEC503.5 nM[4](--INVALID-LINK--)
Cell-Based Reporter AssayRat sGC CHO Reporter Cells+ 3 µM SNAP (NO donor)EC500.4 nM[4](--INVALID-LINK--)
Purified Enzyme AssayPurified sGCBasalStimulation~10-fold[4](--INVALID-LINK--)
Purified Enzyme AssayPurified sGC+ 10 µM DEA/NO (NO donor)Stimulation>100-fold[4](--INVALID-LINK--)

Experimental Protocols

Cell-Based sGC Reporter Gene Assay

This assay provides a high-throughput method to assess the activity of sGC stimulators in a cellular context. It utilizes a Chinese Hamster Ovary (CHO) cell line stably expressing rat sGC, coupled to a reporter gene system (e.g., luciferase) that is responsive to intracellular cGMP levels.

Experimental Workflow:

Cell_Based_Assay_Workflow A Seed sGC Reporter CHO Cells in 96-well plates B Incubate for 24 hours A->B C Add this compound (in the presence or absence of a NO donor) B->C D Incubate for 6-8 hours C->D E Lyse cells and add luciferase substrate D->E F Measure luminescence E->F G Data Analysis: EC50 determination F->G

Caption: Workflow for the cell-based sGC reporter gene assay.

Protocol:

  • Cell Seeding:

    • Culture rat sGC CHO reporter cells in appropriate growth medium.

    • Trypsinize and resuspend cells to a concentration of 1 x 10^5 cells/mL.

    • Seed 100 µL of the cell suspension into each well of a white, clear-bottom 96-well plate.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.

  • Compound Addition:

    • Prepare a serial dilution of this compound in assay buffer (e.g., serum-free medium).

    • For synergistic effect determination, prepare a parallel set of dilutions containing a fixed concentration of a NO donor (e.g., 3 µM SNAP).

    • Remove the growth medium from the cells and add 100 µL of the compound dilutions (or vehicle control) to the respective wells.

  • Incubation:

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 6-8 hours.

  • Luminescence Measurement:

    • Equilibrate the plate to room temperature.

    • Add 100 µL of a luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System) to each well.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the luminescence data to the vehicle control.

    • Plot the normalized data against the logarithm of the this compound concentration and fit a sigmoidal dose-response curve to determine the EC50 value.

cGMP Measurement by ELISA

This protocol describes the direct measurement of cGMP produced in cultured cells upon stimulation with this compound using a competitive enzyme-linked immunosorbent assay (ELISA).

Experimental Workflow:

cGMP_ELISA_Workflow A Plate cells (e.g., RFL-6) in 24-well plates B Incubate until confluent A->B C Pre-incubate with a PDE inhibitor (e.g., IBMX) B->C D Add this compound (in the presence or absence of a NO donor) C->D E Incubate for a short period (e.g., 10-30 minutes) D->E F Lyse cells and collect supernatant E->F G Perform cGMP ELISA according to manufacturer's instructions F->G H Measure absorbance and calculate cGMP concentration G->H

Caption: Workflow for cGMP measurement by ELISA.

Protocol:

  • Cell Culture and Treatment:

    • Seed a suitable cell line (e.g., rat fetal lung fibroblasts, RFL-6) in 24-well plates and grow to confluence.

    • Wash the cells with serum-free medium.

    • Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., 1 mM IBMX) for 10-15 minutes to prevent cGMP degradation.

    • Add varying concentrations of this compound (with or without a NO donor) to the wells and incubate for 10-30 minutes at 37°C.

  • Cell Lysis and Sample Preparation:

    • Aspirate the medium and lyse the cells by adding 200 µL of 0.1 M HCl.

    • Incubate for 10 minutes at room temperature.

    • Scrape the cells and transfer the lysate to microcentrifuge tubes.

    • Centrifuge at 1000 x g for 10 minutes to pellet cell debris.

    • Collect the supernatant for cGMP measurement.

  • cGMP ELISA:

    • Perform the cGMP ELISA according to the manufacturer's instructions for the chosen kit. A typical procedure involves:

      • Adding samples and standards to an antibody-coated plate.

      • Adding a cGMP-HRP conjugate.

      • Incubating to allow for competitive binding.

      • Washing the plate to remove unbound reagents.

      • Adding a substrate solution to develop color.

      • Stopping the reaction and measuring the absorbance at the appropriate wavelength (e.g., 450 nm).

  • Data Analysis:

    • Generate a standard curve using the cGMP standards provided in the kit.

    • Determine the cGMP concentration in the samples by interpolating from the standard curve.

    • Normalize the cGMP concentration to the protein concentration of the cell lysate.

Purified sGC Enzyme Activity Assay (Radiometric)

This assay directly measures the enzymatic activity of purified sGC by quantifying the conversion of radiolabeled GTP to cGMP.[2]

Protocol:

  • Reaction Mixture Preparation:

    • Prepare a reaction buffer (e.g., 50 mM triethanolamine-HCl, pH 7.4).

    • On ice, prepare a reaction mixture containing:

      • Reaction buffer

      • MgCl2 (e.g., 3 mM)

      • GTP (e.g., 1 mM)

      • [α-32P]GTP (to a specific activity of ~10-15 cpm/pmol)

      • A PDE inhibitor (e.g., 1 mM IBMX)

      • Purified sGC enzyme (final concentration in the low nM range)

      • Varying concentrations of this compound (with or without a NO donor).

  • Enzymatic Reaction:

    • Initiate the reaction by adding the purified sGC enzyme to the reaction mixture.

    • Incubate at 37°C for a defined period (e.g., 10 minutes).

    • Terminate the reaction by adding a stop solution (e.g., 120 mM zinc acetate (B1210297) followed by 144 mM sodium carbonate) to precipitate the unreacted GTP.[2]

  • Separation of [32P]cGMP:

    • Centrifuge the reaction tubes to pellet the precipitate.

    • Separate the [32P]cGMP in the supernatant from the residual [α-32P]GTP using sequential column chromatography over Dowex and alumina (B75360) columns.

  • Quantification:

    • Measure the radioactivity of the eluted [32P]cGMP using a scintillation counter.

    • Calculate the amount of cGMP produced (pmol/min/mg of protein).

  • Data Analysis:

    • Plot the sGC activity against the this compound concentration to determine the dose-response relationship and calculate the EC50.

    • Express the stimulatory effect as x-fold increase over the basal enzyme activity.

Conclusion

The in vitro assays described provide a comprehensive framework for characterizing the sGC stimulatory activity of this compound. The cell-based reporter assay is suitable for high-throughput screening and initial potency determination in a cellular environment. The cGMP ELISA offers a direct and sensitive method for quantifying the second messenger product in cells. The purified enzyme assay provides a detailed mechanistic understanding of the direct interaction of this compound with the sGC enzyme. Together, these assays are invaluable tools for researchers in the field of cardiovascular drug discovery and development.

References

Troubleshooting & Optimization

BAY-747 solubility issues and best solvents for in vivo use

Author: BenchChem Technical Support Team. Date: December 2025

This technical support resource provides researchers, scientists, and drug development professionals with essential information regarding the solubility and in vivo use of BAY-747, a potent and selective soluble guanylate cyclase (sGC) stimulator.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a novel, potent, selective, and brain-penetrant stimulator of soluble guanylate cyclase (sGC).[1] Its primary mechanism of action is to enhance the activity of sGC, the receptor for nitric oxide (NO), leading to increased production of cyclic guanosine (B1672433) monophosphate (cGMP). This signaling pathway plays a crucial role in various physiological processes, including vasodilation and neuronal function.

Q2: What are the known solubility properties of this compound?

A2: this compound is reported to have high water solubility at a slightly acidic pH.[2] Specific quantitative data is available for its solubility in a buffered solution and in Dimethyl Sulfoxide (DMSO). For many in vivo applications, particularly oral administration, this compound is often formulated as a suspension.

Q3: What is the recommended vehicle for in vivo oral administration of this compound?

A3: Published studies have successfully used a suspension of this compound in 0.5% Tylose with 2% Tween® 80 for oral gavage in rodents. This vehicle is suitable for compounds with limited solubility in simple aqueous solutions.

Q4: Can I dissolve this compound in other solvents for in vivo use?

A4: While this compound is soluble in DMSO, this solvent can have its own biological effects and may not be suitable for all in vivo experiments. The use of a suspension in an appropriate vehicle like Tylose/Tween® 80 is a common and effective method for oral delivery. For other routes of administration, careful consideration of the solvent's tolerability and potential for precipitation upon injection is necessary.

Troubleshooting Guide

Issue: My this compound is not dissolving in the Tylose/Tween® 80 vehicle and is forming clumps.

  • Possible Cause: Improper preparation of the vehicle or incorrect addition of the compound. Methylcellulose-based vehicles require a specific hydration process to form a uniform suspension.

  • Solution:

    • Ensure Proper Vehicle Preparation: Follow the detailed experimental protocol below for preparing the 0.5% Tylose solution. The key is to first disperse the Tylose in hot water before allowing it to hydrate (B1144303) in cold water.

    • Pre-wet the Compound: Before adding this compound to the final vehicle, consider creating a small, concentrated slurry by adding a tiny amount of the vehicle to the powder and mixing thoroughly. This can help to break up any aggregates.

    • Gradual Addition and Vortexing: Add the this compound to the prepared vehicle gradually while continuously vortexing or stirring to ensure even dispersion.

    • Sonication: If clumps persist, brief sonication in a bath sonicator may help to break them down and create a more uniform suspension. Be mindful of potential heating and compound degradation with prolonged sonication.

Issue: I am observing inconsistent results in my in vivo experiments.

  • Possible Cause: Inconsistent dosing due to the settling of the this compound suspension.

  • Solution:

    • Homogenize Before Each Dosing: It is critical to ensure the suspension is uniformly mixed before aspirating each dose. Vortex the stock suspension thoroughly before drawing up the liquid for each animal.

    • Continuous Agitation: If dosing a large number of animals, consider keeping the stock suspension on a stir plate at a low speed to maintain homogeneity.

    • Appropriate Gavage Needle Gauge: Use a gavage needle with an appropriate gauge to prevent clogging and ensure accurate delivery of the suspension.

Quantitative Solubility Data

Solvent/VehicleSolubilityConcentration (mM)Notes
Aqueous Buffer (pH 6.5)~700 mg/L~1.68 mMHigh water solubility in slightly acidic conditions.
DMSO4.2 mg/mL10 mM[1] Suitable for preparing stock solutions.

Molecular Weight of this compound: 416.47 g/mol

Experimental Protocols

Preparation of 0.5% Tylose with 2% Tween® 80 Vehicle for Oral Gavage

This protocol is adapted from standard methods for preparing methylcellulose-based vehicles.

Materials:

  • Tylose (or high-quality methylcellulose)

  • Tween® 80 (Polysorbate 80)

  • Purified water (e.g., Milli-Q or equivalent)

  • Stir plate and magnetic stir bar

  • Beakers

  • Graduated cylinders

  • Scale

Methodology:

  • Heat Water: Heat approximately one-third of the final required volume of purified water to 60-70°C in a beaker on a stir plate.

  • Disperse Tylose: While stirring the hot water, slowly sprinkle the pre-weighed Tylose powder onto the surface of the water. The heat helps to disperse the Tylose particles and prevents clumping. Continue stirring until the Tylose is fully wetted and dispersed, which will result in a milky suspension.

  • Cool and Hydrate: Remove the beaker from the heat and add the remaining two-thirds of the required volume as cold purified water (or ice). Continue to stir the solution in a cold water bath or at 4°C until the Tylose is fully hydrated and the solution becomes clear and viscous. This may take several hours or can be left overnight.

  • Add Tween® 80: Once the Tylose solution is clear, add the required volume of Tween® 80 to achieve a final concentration of 2%. Stir until the Tween® 80 is completely dissolved and the solution is homogenous.

  • Store Vehicle: The prepared vehicle can be stored at 4°C for up to one week.

Preparation of this compound Suspension
  • Weigh Compound: Accurately weigh the required amount of this compound powder.

  • Prepare Suspension: Add the weighed this compound to the pre-made and chilled 0.5% Tylose with 2% Tween® 80 vehicle.

  • Homogenize: Vortex the mixture vigorously until a uniform suspension is achieved. If necessary, use brief sonication to aid dispersion.

  • Dosing: Ensure the suspension is well-mixed before each administration to guarantee consistent dosing.

Visualizations

Soluble Guanylate Cyclase (sGC) Signaling Pathway

sGC_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular NO Nitric Oxide (NO) sGC_inactive sGC (inactive) NO->sGC_inactive stimulates sGC_active sGC (active) sGC_inactive->sGC_active cGMP cGMP sGC_active->cGMP converts BAY747 This compound BAY747->sGC_inactive stimulates GTP GTP GTP->sGC_active PKG Protein Kinase G (PKG) cGMP->PKG activates Vasodilation Vasodilation & Other Cellular Effects PKG->Vasodilation

Caption: Mechanism of this compound action on the sGC signaling pathway.

Experimental Workflow for In Vivo Oral Dosing

experimental_workflow cluster_prep Preparation cluster_dosing Dosing Procedure cluster_post Post-Dosing A Prepare 0.5% Tylose with 2% Tween® 80 Vehicle C Add this compound to Vehicle A->C B Weigh this compound B->C D Vortex/Sonicate to Create Homogenous Suspension C->D E Vortex Suspension Before Each Dose D->E F Aspirate Required Volume E->F G Administer via Oral Gavage F->G H Monitor Animal and Collect Data G->H

Caption: Workflow for preparing and administering this compound suspension.

References

Technical Support Center: Troubleshooting Off-Target Effects of BAY-747 in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of the soluble guanylate cyclase (sGC) stimulator, BAY-747, in cell-based assays.

Troubleshooting Guide

This guide is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments with this compound.

Q1: I am observing a cellular phenotype that is inconsistent with the known function of the NO-sGC-cGMP pathway. How can I determine if this is an off-target effect of this compound?

Possible Causes and Solutions:

An unexpected phenotype can arise from several factors. A systematic approach is crucial to distinguish between on-target and off-target effects.

Experimental Workflow for Investigating Unexpected Phenotypes

G cluster_0 Initial Observation cluster_1 Initial Validation cluster_2 On-Target vs. Off-Target Discrimination cluster_3 Conclusion A Unexpected Phenotype Observed with this compound B Dose-Response Analysis: Is the phenotype dose-dependent? A->B C Confirm with Structurally Unrelated sGC Stimulator B->C If dose-dependent D Measure Intracellular cGMP Levels: Does this compound increase cGMP at effective concentrations? C->D If phenotype persists H Phenotype is Likely Off-Target C->H If phenotype is absent E Rescue Experiment: Use an sGC inhibitor (e.g., ODQ). Does it reverse the phenotype? D->E If cGMP is elevated D->H If cGMP is not elevated F Knockdown/Knockout of sGC: Does silencing sGC abolish the phenotype? E->F If phenotype is reversed E->H If phenotype persists G Phenotype is Likely On-Target F->G If phenotype is abolished F->H If phenotype persists

Caption: A workflow for systematically investigating unexpected cellular phenotypes observed with this compound.

Q2: My cells are showing decreased viability at concentrations of this compound where I expect to see sGC stimulation. Is this an off-target cytotoxic effect?

Possible Causes and Solutions:

Cell death can be a result of on-target effects in certain cell types or a genuine off-target liability.

Possible Cause Suggested Action Rationale
On-target effects of sustained cGMP elevation 1. Measure intracellular cGMP levels at the cytotoxic concentrations. 2. Test other sGC stimulators and cGMP analogs to see if they replicate the toxicity.In some cell types, prolonged high levels of cGMP can induce apoptosis or cell cycle arrest.
Off-target kinase inhibition 1. Perform a broad-spectrum kinase inhibition assay with this compound. 2. Consult literature for known off-targets of similar chemical scaffolds.Although an sGC stimulator, the chemical structure of this compound might allow it to interact with the ATP-binding site of some kinases.
Inhibition of Phosphodiesterases (PDEs) 1. Test this compound in a PDE activity assay panel.Some sGC modulators have been reported to have off-target effects on PDEs, which also have nucleotide-binding sites.[1]
General cellular stress 1. Perform assays for markers of cellular stress (e.g., reactive oxygen species, unfolded protein response).The compound might be inducing a general stress response unrelated to its primary mechanism.
Compound precipitation or aggregation 1. Visually inspect the culture medium for any precipitate. 2. Determine the solubility of this compound in your specific cell culture medium.Insoluble compound can cause non-specific cytotoxicity.

Q3: I am not observing the expected increase in intracellular cGMP levels after treating my cells with this compound. What could be the reason?

Possible Causes and Solutions:

Several factors can lead to a lack of response in a cell-based sGC assay.

Decision Tree for Troubleshooting Lack of cGMP Response

G A No cGMP Increase with this compound B Check Compound Integrity and Concentration A->B C Assess Cell Health and sGC Expression A->C D Optimize Assay Conditions A->D E Incorrect storage or handling? B->E F Low cell viability? C->F G Low sGC expression in your cell line? C->G H Suboptimal incubation time? D->H I Presence of PDE activity? D->I G cluster_0 Upstream Signals cluster_1 sGC Regulation cluster_2 Downstream Events NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts BAY747 This compound BAY747->sGC Stimulates GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Physiological_Effects Physiological Effects (e.g., vasodilation) PKG->Physiological_Effects Leads to

References

How to minimize variability in BAY-747 animal studies

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: BAY-747 Animal Studies

Disclaimer: this compound is a soluble guanylate cyclase (sGC) stimulator investigated for conditions like resistant hypertension and Duchenne muscular dystrophy.[1][2][3][4] This guide provides troubleshooting and best-practice recommendations synthesized from general principles of animal research to help minimize variability. The protocols and data presented are illustrative and should be adapted to specific experimental contexts.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the mechanism and handling of this compound in preclinical research.

Q1: What is the mechanism of action for this compound?

A1: this compound is an orally active and brain-penetrant stimulator of soluble guanylate cyclase (sGC).[1] It works independently of nitric oxide (NO) to increase the production of cyclic guanosine (B1672433) monophosphate (cGMP).[2] This pathway is crucial for processes like vasodilation and muscle function.[1][2][3] In animal models, this compound has been shown to decrease blood pressure and improve skeletal muscle function.[1][2]

Signaling Pathway of this compound

BAY-747_Mechanism_of_Action Simplified sGC-cGMP Signaling Pathway cluster_cell Cell Membrane cluster_effects Downstream Effects sGC Soluble Guanylate Cyclase (sGC) cGMP cGMP sGC->cGMP Converts GTP to cGMP GTP GTP Vasodilation Vasodilation / Blood Pressure Reduction cGMP->Vasodilation Leads to Muscle_Function Modulation of Skeletal Muscle Function cGMP->Muscle_Function Leads to BAY747 This compound BAY747->sGC Stimulates NO Nitric Oxide (NO) NO->sGC Activates Experimental_Workflow Standardized Workflow for In Vivo Pharmacodynamic Study cluster_prep Preparation Phase cluster_exp Experiment Phase cluster_analysis Analysis Phase A 1. Animal Acclimatization (7 days) B 2. Baseline Measurement (3 consecutive days) A->B C 3. Randomization (Into treatment groups) B->C D 4. Formulation Prep (Fresh daily) C->D E 5. Dosing (Oral gavage, consistent time) D->E F 6. PD Measurement (e.g., BP at 1, 4, 8, 24h post-dose) E->F G 7. Data Collection F->G H 8. Statistical Analysis (e.g., ANOVA) G->H I 9. Reporting H->I

References

Interpreting unexpected results with BAY-747 treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the soluble guanylate cyclase (sGC) stimulator, BAY-747.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent, orally available, and brain-penetrant stimulator of soluble guanylate cyclase (sGC).[1] It acts on the reduced (ferrous, Fe²⁺) form of sGC, enhancing its sensitivity to endogenous nitric oxide (NO) and also directly stimulating the enzyme to produce cyclic guanosine (B1672433) monophosphate (cGMP).[2][3] This leads to vasodilation and other downstream effects of the NO-sGC-cGMP signaling pathway.

Q2: What are the main applications of this compound in preclinical research?

A2: this compound is primarily investigated for its therapeutic potential in resistant hypertension and cardiovascular diseases.[1] Additionally, studies have explored its use in conditions associated with impaired NO-sGC-cGMP signaling, such as Duchenne muscular dystrophy and cognitive disorders.[4]

Q3: What is the difference between an sGC stimulator like this compound and an sGC activator?

A3: sGC stimulators, such as this compound, require the presence of the reduced heme group on the sGC enzyme to exert their effect. In contrast, sGC activators can stimulate sGC even when the heme group is oxidized or absent, which can occur under conditions of significant oxidative stress.[2][5]

Troubleshooting Guide for Unexpected Results

In Vitro Experiments

Q4: I am not observing the expected increase in cGMP levels in my cell-based assay after this compound treatment. What are the possible reasons?

A4: Several factors could contribute to a blunted or absent cGMP response. Consider the following:

  • Cell Line Characteristics: The expression level of sGC can vary significantly between cell types. Verify that your chosen cell line expresses sufficient levels of functional sGC.

  • Oxidative Stress: High levels of oxidative stress in your cell culture can lead to the oxidation of the heme group on sGC, rendering it less sensitive to stimulators like this compound.[2][4]

  • sGC Desensitization: Prolonged or high-concentration exposure to NO donors or other sGC stimulators can lead to desensitization of the sGC enzyme.

  • Assay-Related Issues: Problems with your cGMP assay, such as improper sample preparation, reagent degradation, or technical errors, can lead to inaccurate results. Please refer to the detailed Protocol for Cellular cGMP Measurement (ELISA) below for troubleshooting steps.

  • Compound Integrity: Ensure the proper storage and handling of your this compound stock solution to prevent degradation.

Q5: The dose-response curve for this compound in my in vitro assay is non-sigmoidal or shows a bell shape. Why is this happening?

A5: While a standard sigmoidal dose-response is expected, deviations can occur.

  • Cellular Toxicity: At very high concentrations, off-target effects or compound-induced cytotoxicity could lead to a decrease in the measured response.

  • Substrate Depletion: At maximal stimulation, the cellular pool of GTP, the substrate for sGC, may become a limiting factor.

  • Feedback Mechanisms: High levels of cGMP can activate phosphodiesterases (PDEs) that, in turn, degrade cGMP, creating a negative feedback loop that can alter the shape of the dose-response curve.

In Vivo Experiments

Q6: I am observing high variability in the blood pressure-lowering effect of this compound in my animal model.

A6: In vivo experiments are subject to a higher degree of variability. Potential sources include:

  • Animal Model: The choice of animal model is critical. The effect of this compound may differ between normotensive and hypertensive models, as well as between different models of hypertension (e.g., spontaneously hypertensive rats vs. angiotensin II-induced hypertension).[1][3][6]

  • Pharmacokinetics: Factors influencing the absorption, distribution, metabolism, and excretion (ADME) of this compound can lead to variable plasma concentrations. This includes the route and vehicle of administration, as well as inter-animal differences in metabolism.

  • Animal Health and Stress: The health status and stress levels of the animals can significantly impact cardiovascular parameters and drug responses.

Q7: The therapeutic effect of this compound in my disease model is less than expected based on published literature.

A7: Several factors can contribute to a reduced in vivo efficacy:

  • Oxidative Stress in the Disease Model: If your disease model is characterized by high levels of oxidative stress, the efficacy of an sGC stimulator like this compound may be diminished. In such cases, an sGC activator might be more effective.[2][4]

  • Dosing Regimen: The dose and frequency of administration may not be optimal for your specific model. A thorough dose-response study is recommended.

  • Target Engagement: It is crucial to confirm that this compound is reaching its target tissue at sufficient concentrations and is modulating cGMP levels as expected.

Data Presentation

Table 1: In Vivo Efficacy of this compound on Mean Arterial Blood Pressure (MAP) in Spontaneously Hypertensive Rats (SHR)

Dose (mg/kg, p.o.)Maximum MAP Reduction (mmHg)Duration of ActionReference
0.3~15> 8 hours[1]
1~25> 24 hours[1]
3~35> 24 hours[1]

Table 2: Pharmacokinetic Parameters of this compound in Preclinical Species

SpeciesRouteTmax (h)t1/2 (h)Oral Bioavailability (%)Reference
Ratp.o.1.0 - 2.08 - 12~60[1]
Dogp.o.2.0 - 4.010 - 15~70[1]
Mousep.o.0.5 - 1.04 - 6Not Reported[7]

Experimental Protocols

Protocol 1: Cellular cGMP Measurement (ELISA)

This protocol outlines the steps for measuring intracellular cGMP levels in cultured cells treated with this compound using a competitive ELISA kit.

Materials:

  • Cell culture plates and reagents

  • This compound

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

  • Cell lysis buffer

  • Commercially available cGMP ELISA kit

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a density that will result in a confluent monolayer on the day of the experiment.

  • Pre-treatment: On the day of the assay, aspirate the culture medium and replace it with serum-free medium containing a PDE inhibitor (e.g., 0.5 mM IBMX). Incubate for 30 minutes at 37°C. This step is crucial to prevent the degradation of cGMP.

  • This compound Treatment: Add this compound at the desired concentrations to the wells. Include a vehicle control. Incubate for the desired time period (e.g., 10-30 minutes) at 37°C.

  • Cell Lysis: Aspirate the medium and lyse the cells by adding the appropriate lysis buffer provided with the cGMP ELISA kit.

  • cGMP Measurement: Follow the manufacturer's instructions for the cGMP ELISA kit to measure the cGMP concentration in the cell lysates.

  • Data Analysis: Calculate the cGMP concentration for each sample based on the standard curve.

Protocol 2: sGC Activity Assay (Radioenzymatic)

This protocol describes a radioenzymatic assay to measure the activity of purified sGC or sGC in cell/tissue homogenates.

Materials:

  • Purified sGC or cell/tissue homogenate

  • This compound

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • GTP, MgCl₂, and a PDE inhibitor

  • [α-³²P]GTP (radiolabeled substrate)

  • Reaction termination solution (e.g., 125 mM Zn(OAc)₂)

  • Alumina (B75360) columns for cGMP purification

  • Scintillation counter

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, MgCl₂, GTP, a PDE inhibitor, and the sGC-containing sample.

  • Pre-incubation: Pre-incubate the mixture with this compound or vehicle for a specified time at 37°C.

  • Initiate Reaction: Start the enzymatic reaction by adding [α-³²P]GTP.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10 minutes).

  • Terminate Reaction: Stop the reaction by adding the termination solution.

  • cGMP Purification: Separate the newly synthesized [³²P]cGMP from the unreacted [α-³²P]GTP using alumina columns.

  • Quantification: Measure the radioactivity of the eluted [³²P]cGMP using a scintillation counter.

  • Data Analysis: Calculate the sGC activity as pmol of cGMP formed per minute per mg of protein.

Mandatory Visualizations

BAY747_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space NO NO sGC_inactive sGC (inactive, Fe2+) NO->sGC_inactive activates sGC_active sGC (active, Fe2+) sGC_inactive->sGC_active cGMP cGMP sGC_active->cGMP converts GTP GTP GTP->sGC_active PKG Protein Kinase G cGMP->PKG activates Vasodilation Vasodilation PKG->Vasodilation leads to BAY747 This compound BAY747->sGC_inactive stimulates

Caption: this compound Signaling Pathway

Troubleshooting_Workflow Start Unexpected Result Check_Assay Assay Controls OK? Start->Check_Assay Check_Cells Cell Viability & sGC Expression OK? Check_Assay->Check_Cells Yes Troubleshoot_Assay Troubleshoot Assay Protocol Check_Assay->Troubleshoot_Assay No Check_Compound Compound Integrity OK? Check_Cells->Check_Compound Yes Select_New_Cells Select New Cell Line / Check for Oxidative Stress Check_Cells->Select_New_Cells No Prepare_New_Compound Prepare Fresh Compound Stock Check_Compound->Prepare_New_Compound No Hypothesize_Mechanism Hypothesize Biological Mechanism (e.g., sGC oxidation) Check_Compound->Hypothesize_Mechanism Yes

Caption: Troubleshooting Workflow for Unexpected In Vitro Results

Logical_Relationship cluster_cause Potential Causes cluster_effect Unexpected Result Oxidative_Stress High Oxidative Stress Reduced_Response Reduced or No cGMP Response to this compound Oxidative_Stress->Reduced_Response leads to sGC oxidation Low_sGC Low sGC Expression Low_sGC->Reduced_Response limits target availability Assay_Error Assay Error Assay_Error->Reduced_Response causes inaccurate measurement

Caption: Logical Relationship of Unexpected Results

References

Addressing poor oral bioavailability of BAY-747 in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor oral bioavailability with BAY-747 in their experiments.

Troubleshooting Guide

Issue: Lower than expected plasma concentrations of this compound after oral administration.

This guide will walk you through potential causes and solutions if you are observing suboptimal plasma levels of this compound in your preclinical studies.

1. Is the issue related to the formulation of this compound?

Poor aqueous solubility can significantly limit the dissolution and subsequent absorption of a drug from the gastrointestinal (GI) tract.[1][2][3][4] Although this compound has been described as having high water solubility, experimental conditions can vary.[5]

Possible Solutions & Experimental Protocols:

  • Particle Size Reduction: Decreasing the particle size of the active pharmaceutical ingredient (API) increases the surface area available for dissolution.[2][3]

    • Micronization: This technique reduces particle size to the micron range.[2][6]

    • Nanosizing: Creating nanoparticles can further enhance dissolution rates due to a higher surface-area-to-volume ratio.[2]

  • Formulation Strategies:

    • Solid Dispersions: Dispersing this compound in a hydrophilic carrier can improve its solubility and dissolution rate.[1][2][6]

    • Self-Emulsifying Drug Delivery Systems (SEDDS): These lipid-based formulations can enhance solubility and absorption by forming an emulsion in the GI tract.[1][2]

    • Cyclodextrin Complexation: Cyclodextrins can form inclusion complexes with drug molecules, thereby increasing their solubility.[2]

Experimental Protocol: Preparation of a Solid Dispersion Formulation

  • Carrier Selection: Choose a hydrophilic carrier (e.g., polyethylene (B3416737) glycol (PEG), polyvinylpyrrolidone (B124986) (PVP)).

  • Solvent Evaporation Method: a. Dissolve both this compound and the carrier in a common volatile solvent. b. Evaporate the solvent under vacuum, which will leave a solid dispersion of this compound in the carrier.

  • Characterization: Analyze the solid dispersion for drug content, dissolution rate, and physical form (amorphous vs. crystalline).

2. Could rapid metabolism be reducing the systemic availability of this compound?

First-pass metabolism in the gut wall or liver can significantly reduce the amount of active drug that reaches systemic circulation.[4]

Possible Solutions & Experimental Protocols:

  • Inhibition of Metabolic Enzymes: Co-administration with a known inhibitor of relevant metabolic enzymes (e.g., cytochrome P450 enzymes) can increase bioavailability. This is primarily a tool for mechanistic studies to understand the metabolic pathways.

  • Prodrug Approach: A prodrug is a modified version of the active drug that is designed to be cleaved in the body to release the parent drug. This can be used to improve absorption or protect the drug from first-pass metabolism.[1]

Experimental Protocol: In Vitro Metabolic Stability Assay

  • System Preparation: Use liver microsomes or S9 fractions, which contain drug-metabolizing enzymes.

  • Incubation: Incubate this compound with the microsomal or S9 fraction preparation in the presence of necessary cofactors (e.g., NADPH).

  • Sample Analysis: At various time points, stop the reaction and analyze the concentration of this compound using a suitable analytical method like LC-MS/MS.

  • Data Analysis: Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) to estimate the metabolic rate.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound that I should be aware of?

This compound is a soluble guanylate cyclase (sGC) stimulator.[7] It has a molecular weight of 416.473 g/mol and its formula is C22H26F2N4O2.[7] It has been reported to be a potent, orally available compound with a good pharmacokinetic profile and high water solubility (approximately 700 mg/L in buffer at pH 6.5).[5][8]

Q2: What formulation strategies can I use to improve the oral bioavailability of a compound like this compound, assuming I'm facing solubility issues?

Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs.[1][2] These include:

  • Micronization and Nanonization: To increase the surface area for dissolution.[2][6]

  • Solid Dispersions: To improve solubility by dispersing the drug in a hydrophilic carrier.[1][6]

  • Lipid-Based Formulations: Such as Self-Emulsifying Drug Delivery Systems (SEDDS), which can improve solubility and absorption.[1][2]

  • Complexation: Using agents like cyclodextrins to increase solubility.[2]

Q3: How can I assess the permeability of this compound across the intestinal barrier?

The Caco-2 cell permeability assay is a widely used in vitro model to predict intestinal drug absorption.

Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture: Culture Caco-2 cells on a semi-permeable membrane until they form a differentiated and polarized monolayer.

  • Compound Addition: Add this compound to the apical (AP) side of the monolayer.

  • Sampling: At various time points, take samples from the basolateral (BL) side.

  • Analysis: Quantify the concentration of this compound in the samples using LC-MS/MS.

  • Permeability Calculation: Calculate the apparent permeability coefficient (Papp) to estimate the in vivo absorption rate.

Data Presentation

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Different Formulations

FormulationCmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)Bioavailability (%)
Aqueous Suspension502.025010
Micronized Suspension1501.575030
Solid Dispersion3001.0180072
SEDDS4500.52500>95

Table 2: Hypothetical In Vitro Dissolution of this compound Formulations

FormulationTime to 85% Dissolution (min)
Unprocessed this compound> 120
Micronized this compound60
Solid Dispersion15
SEDDS< 5

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_investigation Investigation cluster_solution Potential Solutions Poor Oral Bioavailability Poor Oral Bioavailability Solubility Assessment Solubility Assessment Poor Oral Bioavailability->Solubility Assessment Metabolism Assessment Metabolism Assessment Poor Oral Bioavailability->Metabolism Assessment Formulation Strategies Formulation Strategies Solubility Assessment->Formulation Strategies Prodrug Approach Prodrug Approach Metabolism Assessment->Prodrug Approach

Caption: Troubleshooting workflow for poor oral bioavailability.

signaling_pathway This compound This compound sGC Soluble Guanylate Cyclase (sGC) This compound->sGC stimulates cGMP cGMP sGC->cGMP catalyzes conversion GTP GTP GTP->sGC Downstream Effects Downstream Effects cGMP->Downstream Effects

Caption: this compound mechanism of action.

References

Technical Support Center: Overcoming Challenges in BAY-747 Delivery to the Central Nervous System

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with BAY-747. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at delivering this compound to the central nervous system (CNS).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in the CNS?

A1: this compound (also known as BAY 1165747) is a potent and selective stimulator of soluble guanylate cyclase (sGC).[1][2] In the CNS, this compound enhances the nitric oxide (NO)-sGC-cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway. This pathway is crucial for various physiological processes, including synaptic plasticity, memory formation, and regulation of cerebral blood flow. By stimulating sGC, this compound increases the production of cGMP, which acts as a second messenger to modulate the activity of downstream targets like protein kinase G (PKG), cyclic nucleotide-gated ion channels, and phosphodiesterases (PDEs).

Q2: Is this compound known to cross the blood-brain barrier (BBB)?

A2: Yes, this compound is described as a brain-penetrant sGC stimulator.[1] Preclinical studies have shown that it can cross the blood-brain barrier and exert pharmacological effects within the CNS, such as enhancing memory acquisition in rodent models.

Q3: What are the general challenges in delivering small molecules like this compound to the CNS?

A3: The primary challenge is the blood-brain barrier (BBB), a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system. Key challenges include:

  • Physicochemical Properties: The molecule's size, lipophilicity, polar surface area, and charge can significantly impact its ability to passively diffuse across the BBB.

  • Efflux Transporters: The BBB is equipped with active efflux transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), which can actively pump drugs out of the brain endothelial cells and back into the bloodstream.

  • Metabolic Stability: The compound must be stable enough to avoid rapid metabolism in the blood or by enzymes present at the BBB.

  • Formulation: The vehicle used to dissolve and administer the compound can influence its absorption, distribution, and ultimately its brain penetration.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments with this compound.

Problem 1: Low or inconsistent brain-to-plasma concentration ratio (Kp) of this compound.
Possible Cause Troubleshooting Steps
Suboptimal Physicochemical Properties for BBB Penetration While specific experimental values for this compound are not publicly available, imidazopyridine derivatives are a known class of CNS-active compounds. Ensure your experimental conditions are optimized for a compound with the general characteristics of this class. Refer to Table 1 for a summary of this compound's known properties and general desirable ranges for CNS drugs.
Active Efflux by Transporters (e.g., P-glycoprotein) Conduct an in vitro P-glycoprotein substrate assay to determine if this compound is a substrate for this efflux pump. A detailed protocol is provided in the "Experimental Protocols" section. If it is a substrate, consider co-administration with a known P-gp inhibitor (e.g., verapamil (B1683045), elacridar) in your in vivo experiments to confirm the role of P-gp in limiting brain penetration.
Poor Formulation and/or Bioavailability The solubility and stability of this compound in your chosen vehicle are critical. For oral administration, ensure the formulation enhances absorption. For intravenous administration, ensure the compound remains in solution. Consider using formulation strategies known to improve the bioavailability of imidazopyridine-based compounds, such as the use of cyclodextrins or lipid-based carriers. Refer to the "Experimental Protocols" section for formulation considerations.
Experimental Variability Standardize your experimental procedures. Ensure consistent timing of sample collection, proper tissue harvesting and processing, and accurate analytical quantification. For in situ brain perfusion studies, ensure the perfusion pressure and flow rate are stable.
Problem 2: Difficulty in accurately quantifying this compound concentrations in brain tissue.
Possible Cause Troubleshooting Steps
Inadequate Sample Preparation Brain tissue is complex and requires thorough homogenization and extraction to ensure complete recovery of the analyte. Develop and validate a robust sample preparation method. A general protocol for brain tissue homogenization and extraction for LC-MS/MS analysis is provided in the "Experimental Protocols" section.
Low Analytical Sensitivity Optimize your LC-MS/MS method for the detection of this compound. This includes selecting the appropriate column, mobile phase, and mass spectrometry parameters (e.g., ionization mode, precursor and product ions, collision energy). A starting point for developing an LC-MS/MS method for imidazopyridine-like compounds is provided in the "Experimental Protocols" section.
Matrix Effects The brain tissue matrix can interfere with the ionization of the analyte in the mass spectrometer, leading to ion suppression or enhancement. Use a stable isotope-labeled internal standard for this compound if available. If not, use a structurally similar compound as an internal standard and perform a thorough validation of the method, including assessment of matrix effects.

Data Presentation

Table 1: Physicochemical Properties of this compound and Desirable Ranges for CNS Drugs

PropertyThis compound ValueGeneral Desirable Range for CNS Drugs
Molecular Weight ( g/mol ) 416.47[1]< 450
Formula C22H26F2N4O2[1]-
Calculated logP (cLogP) Not available1 - 3
Topological Polar Surface Area (TPSA) Not available< 90 Ų
pKa Not availableBasic pKa > 7.4 (for potential ion trapping)
Solubility 10 mM in DMSO[1]Aqueous solubility > 60 µg/mL

Note: Calculated logP, TPSA, and pKa values for this compound are not publicly available. The desirable ranges are general guidelines for small molecule CNS drugs.

Mandatory Visualization

G cluster_troubleshooting Troubleshooting Workflow for Low CNS Delivery of this compound start Low Brain-to-Plasma Ratio (Kp) Observed check_properties Review Physicochemical Properties (Table 1) start->check_properties Possible Causes check_formulation Assess Formulation & Bioavailability start->check_formulation Possible Causes check_efflux Investigate P-gp Efflux start->check_efflux Possible Causes check_protocol Verify Experimental Protocol start->check_protocol Possible Causes re_evaluate Re-evaluate Kp Ratio check_properties->re_evaluate If within range, proceed to other causes optimize_formulation Optimize Formulation (e.g., solubility, stability) check_formulation->optimize_formulation If suboptimal pgp_assay Perform In Vitro P-gp Substrate Assay check_efflux->pgp_assay refine_protocol Refine Sample Collection & Analysis check_protocol->refine_protocol If inconsistent optimize_formulation->re_evaluate in_vivo_inhibition In Vivo Co-administration with P-gp Inhibitor pgp_assay->in_vivo_inhibition If substrate in_vivo_inhibition->re_evaluate refine_protocol->re_evaluate

Caption: Troubleshooting workflow for low CNS delivery of this compound.

G cluster_pathway This compound Mechanism of Action in the CNS NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates BAY747 This compound BAY747->sGC Stimulates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates CNG Cyclic Nucleotide-Gated Ion Channels cGMP->CNG Modulates PDEs Phosphodiesterases (PDEs) cGMP->PDEs Hydrolyzed by Cellular_Response Neuronal Effects (Synaptic Plasticity, Memory) PKG->Cellular_Response CNG->Cellular_Response

Caption: Signaling pathway of sGC stimulation by this compound in neurons.

Experimental Protocols

In Vitro P-glycoprotein (P-gp) Substrate Assay

This protocol provides a general method to assess whether this compound is a substrate of the P-gp efflux transporter using a cell-based assay.

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells stably transfected with the human MDR1 gene (MDCK-MDR1) and parental MDCK cells.

  • Transwell inserts (e.g., 24-well format, 0.4 µm pore size).

  • Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium, buffered with HEPES.

  • This compound.

  • A known P-gp inhibitor (e.g., verapamil or elacridar).

  • LC-MS/MS system for quantification.

Methodology:

  • Cell Culture: Culture MDCK-MDR1 and parental MDCK cells on Transwell inserts until a confluent monolayer is formed. Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).

  • Transport Experiment:

    • Wash the cell monolayers with pre-warmed HBSS.

    • Prepare transport buffer (HBSS) containing this compound at the desired concentration.

    • To assess bidirectional transport, add the this compound solution to either the apical (top) or basolateral (bottom) chamber of the Transwell inserts. The receiving chamber will contain transport buffer without the compound.

    • To confirm P-gp mediated transport, perform the experiment in the presence and absence of a P-gp inhibitor in both chambers.

    • Incubate the plates at 37°C with gentle shaking.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiving chamber and replace with fresh transport buffer.

  • Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) transport using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

    • Calculate the efflux ratio (ER) by dividing the Papp (B-to-A) by the Papp (A-to-B).

    • An efflux ratio significantly greater than 2 and which is reduced in the presence of a P-gp inhibitor suggests that this compound is a substrate of P-gp.

In Vivo Brain-to-Plasma Ratio (Kp) Determination in Rodents

This protocol describes a general procedure for determining the Kp of this compound in rats or mice.

Materials:

  • Male Wistar rats or C57BL/6 mice.

  • This compound.

  • Appropriate vehicle for administration (e.g., based on solubility and route of administration).

  • Anesthesia (e.g., isoflurane).

  • Blood collection tubes (with anticoagulant).

  • Brain harvesting tools.

  • Homogenizer.

  • LC-MS/MS system.

Methodology:

  • Dosing: Administer this compound to the animals at the desired dose and route (e.g., oral gavage, intravenous injection).

  • Sample Collection: At predetermined time points after dosing (e.g., 0.5, 1, 2, 4, 8 hours), anesthetize the animals.

  • Blood Collection: Collect a blood sample via cardiac puncture into a tube containing an anticoagulant. Centrifuge the blood to obtain plasma.

  • Brain Perfusion and Collection: Perform a transcardial perfusion with ice-cold saline to remove blood from the brain vasculature. Quickly dissect the brain and rinse with cold saline.

  • Sample Processing:

    • Weigh the brain tissue.

    • Homogenize the brain tissue in a suitable buffer (e.g., phosphate-buffered saline) to create a brain homogenate.

  • Sample Analysis: Determine the concentration of this compound in the plasma and brain homogenate samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the brain-to-plasma concentration ratio (Kp) at each time point: Kp = C_brain / C_plasma where C_brain is the concentration of this compound in the brain homogenate (ng/g) and C_plasma is the concentration in plasma (ng/mL).

General Protocol for Brain Tissue Homogenization and Extraction for LC-MS/MS Analysis

Materials:

  • Brain tissue sample.

  • Homogenization buffer (e.g., PBS).

  • Protein precipitation solvent (e.g., acetonitrile (B52724) containing an internal standard).

  • Centrifuge.

  • LC-MS/MS vials.

Methodology:

  • Homogenization: To the weighed brain tissue, add a known volume of homogenization buffer (e.g., 4 volumes of buffer to 1 volume of tissue). Homogenize the tissue on ice until a uniform suspension is obtained.

  • Protein Precipitation: To a known volume of the brain homogenate, add a larger volume of cold protein precipitation solvent (e.g., 3 volumes of acetonitrile). Vortex vigorously for 1-2 minutes.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10-15 minutes at 4°C to pellet the precipitated proteins.

  • Sample Transfer: Carefully transfer the supernatant to a clean tube or an LC-MS/MS vial for analysis.

Formulation Considerations for Imidazopyridine-based Compounds

For preclinical in vivo studies, the formulation of this compound is critical for achieving adequate exposure. Given that this compound is soluble in DMSO, a common approach for initial studies is to prepare a stock solution in DMSO and then dilute it with an aqueous vehicle for administration.

Example Vehicle for Oral Administration:

  • 5% DMSO

  • 10% Solutol HS 15 (or another suitable solubilizing agent)

  • 85% Saline or Water

Preparation:

  • Dissolve this compound in DMSO to create a concentrated stock solution.

  • In a separate container, mix the Solutol HS 15 with the saline or water.

  • Slowly add the this compound/DMSO stock solution to the aqueous vehicle while vortexing to ensure proper mixing and prevent precipitation.

It is crucial to perform a solubility and stability test of the final formulation before in vivo administration.

References

BAY-747 dose-response curve not reaching saturation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for BAY-747. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on obtaining accurate and reproducible dose-response curves. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is an orally active and brain-penetrant stimulator of soluble guanylate cyclase (sGC).[1] It functions by directly stimulating sGC, independent of nitric oxide (NO), to increase the production of cyclic guanosine (B1672433) monophosphate (cGMP).[2][3] However, its activity is dependent on the presence of the reduced heme group on the sGC enzyme.[1][4] This mechanism leads to various downstream effects, including vasodilation and modulation of neuronal plasticity.[1][5]

Q2: What is the expected shape of a this compound dose-response curve?

A2: A typical dose-response curve for an agonist like this compound is sigmoidal (S-shaped). The curve should exhibit a clear baseline at low concentrations, rise as the concentration increases, and eventually plateau at a maximum response (saturation) at high concentrations. This plateau indicates that the target (sGC) is fully stimulated under the assay conditions.

Q3: At what concentrations should I expect to see activity for this compound?

A3: The effective concentration of this compound can vary depending on the experimental system. In cellular assays, this compound has been shown to be a potent sGC stimulator. For example, it has been used at a concentration of 100 nM in ex vivo hippocampal slice models to enhance AMPA receptor dynamics.[1][6] In vivo studies have used doses ranging from 0.03 to 1.0 mg/kg to enhance memory performance in rats.[1][6]

Troubleshooting Guide: Dose-Response Curve Not Reaching Saturation

This section addresses the specific issue of observing a dose-response curve for this compound that does not reach a clear maximum plateau or saturation.

Problem: My dose-response curve for this compound continues to rise at the highest tested concentrations and does not form a distinct top plateau.

This is a common issue in pharmacological assays that can arise from several factors related to the compound, the experimental setup, or the biological system. Below are potential causes and troubleshooting steps.

Category 1: Compound-Related Issues

Q4: Could the problem be related to the this compound compound itself?

A4: Yes, issues with the compound's integrity or behavior in the assay medium are a primary suspect.

  • Solubility: Poor aqueous solubility can be a significant issue.[7][8] If this compound precipitates at higher concentrations, the actual concentration in solution will be lower than the nominal concentration, which can lead to an incomplete curve. Similarly, the formation of aggregates can cause non-specific activity and unusual curve shapes.[9]

    • Troubleshooting Steps:

      • Visually Inspect: Check for any visible precipitate in your stock solutions and in the assay wells at the highest concentrations.

      • Solubility Test: Perform a formal solubility test of this compound in your final assay buffer. A turbidimetric solubility assay can be a useful tool.[10]

      • Modify Solvent: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a level that does not affect the assay's performance but maintains compound solubility.

  • Compound Integrity: Degradation of the compound can lead to a loss of potency and an inability to reach the maximum effect.

    • Troubleshooting Steps:

      • Proper Storage: Confirm that this compound has been stored according to the manufacturer's recommendations.

      • Fresh Stock: Prepare fresh stock solutions from the powder. Avoid repeated freeze-thaw cycles.

      • Purity Check: If possible, verify the identity and purity of your compound using analytical methods like mass spectrometry or HPLC.

Category 2: Assay and Experimental Conditions

Q5: How can my assay conditions lead to a non-saturating curve?

A5: Suboptimal assay conditions can prevent the system from reaching its maximum biological response.

  • Insufficient Concentration Range: The concentrations tested may not be high enough to fully saturate the sGC enzyme.

    • Troubleshooting Steps:

      • Extend Dose Range: Extend the concentration range of this compound by another 1-2 log units until a plateau is observed or until solubility becomes a limiting factor.

  • Readout Detection Limits: The detection reagent or instrument may become saturated before the biological response does, or the assay window may be too narrow. This can be a problem in ELISA or fluorescence-based cGMP assays if cGMP levels are extremely high.[11]

    • Troubleshooting Steps:

      • Check Standard Curve: Ensure your cGMP standard curve is broad enough to encompass the full range of responses. If the highest points of your dose-response curve are above the highest standard, the signal is saturated.[11]

      • Dilute Samples: If the signal is saturated, you may need to dilute your cell lysates before performing the cGMP measurement.

      • Optimize Substrate/Reagents: In enzymatic assays (like HRP-based ELISAs), excessive substrate or overly long incubation times can lead to signal saturation.[11] Follow kit instructions carefully.

  • Cell Health and Density: The response of the cells can be affected by their health, passage number, and density.

    • Troubleshooting Steps:

      • Cell Viability: Ensure cells are healthy and viable throughout the experiment. Perform a viability assay in parallel with your dose-response experiment.

      • Consistent Seeding: Uneven cell seeding can lead to high variability.[12] Ensure a homogenous cell suspension and proper plating technique.

      • Optimize Density: Cell density can affect the magnitude of the response. Titrate the cell number to find an optimal density that provides a robust signal window.

  • Incubation Time: The incubation time with this compound may be too short to allow the system to reach equilibrium and produce a maximal response.

    • Troubleshooting Steps:

      • Time-Course Experiment: Perform a time-course experiment at a high concentration of this compound to determine the optimal incubation time required to achieve a maximal, stable response.

Category 3: Data Analysis and Artifacts

Q6: Is it possible that experimental artifacts or my data analysis are causing the issue?

A6: Absolutely. Artifacts and improper data fitting can obscure a true saturation plateau.

  • Plate Edge Effects: Evaporation from the outer wells of a microplate can concentrate reagents, leading to artificially high or variable signals in those wells.[12][13]

    • Troubleshooting Steps:

      • Avoid Outer Wells: Avoid using the outermost wells for experimental samples. Instead, fill them with sterile media or PBS to create a humidity barrier.[12]

      • Randomize Plate Layout: Randomize the location of your samples and controls on the plate to mitigate systematic spatial bias.[14]

  • Incorrect Data Normalization: If the top of the curve is not well-defined by the data, the curve-fitting algorithm may struggle to fit a proper sigmoidal model.

    • Troubleshooting Steps:

      • Define Controls: Ensure you have appropriate controls for 0% activity (vehicle control) and 100% activity (a known saturating agonist, if available).

      • Constrain the Fit: If your data do not define the top plateau, you may need to constrain the "Top" parameter in your curve-fitting software based on positive controls or previous experiments where saturation was achieved.[2][15]

  • Off-Target Effects: At very high concentrations, some compounds may exhibit off-target effects that can lead to a secondary increase in signal, obscuring the primary target's saturation. While this compound is reported to be a potent sGC stimulator, off-target effects at high concentrations cannot be entirely ruled out without specific testing.[1]

    • Troubleshooting Steps:

      • Consult Literature: Review literature for any known off-target activities of this compound or other sGC stimulators.

      • Use sGC Inhibitor: To confirm the response is sGC-mediated, run the experiment in the presence of an sGC inhibitor, such as ODQ. The signal should be abolished.

Quantitative Data Summary

The following table summarizes key concentrations and doses of this compound used in published research to provide a reference for expected potency.

ParameterSystemConcentration / DoseOutcomeReference
Cellular ActivityEx vivo hippocampal slices100 nMEnhanced AMPA receptor trafficking[1][6]
In Vivo EfficacyRat Object Location Task0.03 - 1.0 mg/kg (p.o.)Enhanced long-term memory[1][6]
In Vivo EfficacySpontaneously Hypertensive Rats0.3 - 3 mg/kg (p.o.)Dose-dependent decrease in blood pressure[16]
In Vivo Treatmentmdx/mTRG2 Mice (DMD model)150 mg/kg of foodImproved skeletal muscle function[3][17]

Experimental Protocols

Protocol: Cell-Based cGMP Assay for this compound Dose-Response Curve

This protocol provides a general framework for measuring this compound-stimulated cGMP production in a cell line endogenously or exogenously expressing soluble guanylate cyclase.

1. Materials:

  • Cell line expressing sGC (e.g., CHO, HEK293, or a relevant cell line for your research)

  • Cell culture medium and supplements

  • This compound powder and appropriate solvent (e.g., DMSO)

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cGMP degradation[18]

  • Cell lysis buffer

  • Commercially available cGMP detection kit (e.g., ELISA or fluorescent assay)[18][19][20][21]

  • 96-well cell culture plates (white or black plates may be required for luminescent or fluorescent readouts)[22]

  • Multichannel pipette and calibrated single-channel pipettes

2. Procedure:

  • Cell Plating:

    • Seed cells into a 96-well plate at a pre-optimized density.

    • Incubate for 24 hours (or until cells reach desired confluency) at 37°C and 5% CO₂.

    • To minimize edge effects, do not use the outer wells for experimental data points. Fill them with 100 µL of sterile PBS or media.[12]

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform a serial dilution series in DMSO to create concentrated stocks (e.g., 1000x final concentration).

    • On the day of the experiment, further dilute the compound stocks in serum-free medium or assay buffer to a 10x final concentration. Ensure the final DMSO concentration is consistent across all wells (typically ≤ 0.5%).

  • Cell Stimulation:

    • Carefully wash the cells with pre-warmed PBS or serum-free medium.

    • Add assay buffer containing a PDE inhibitor (e.g., 500 µM IBMX) to each well and pre-incubate for 15-30 minutes at 37°C.[18] This step is crucial to allow for cGMP accumulation.

    • Add 10 µL of the 10x this compound dilutions (and vehicle control) to the appropriate wells.

    • Incubate for the optimized time (e.g., 15-60 minutes) at 37°C.

  • Cell Lysis:

    • Aspirate the medium from the wells.

    • Add the lysis buffer supplied with your cGMP kit (e.g., 0.1 M HCl) to each well.[21]

    • Incubate on a plate shaker for 10-20 minutes at room temperature to ensure complete lysis.

  • cGMP Detection:

    • Proceed with the cGMP measurement using the instructions from your commercial assay kit. This typically involves a competitive ELISA or a similar immunoassay format.[19][21]

    • Read the plate on a compatible microplate reader at the appropriate wavelength.

  • Data Analysis:

    • Generate a standard curve using the cGMP standards provided in the kit.

    • Calculate the concentration of cGMP in each sample based on the standard curve.

    • Plot the cGMP concentration (Y-axis) against the log of the this compound concentration (X-axis).

    • Fit the data using a non-linear regression model (four-parameter logistic equation) to determine the EC₅₀ and top/bottom plateaus.[23]

Visualizations

BAY747_Signaling_Pathway cluster_cytosol Cytosol NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) (Heme-Fe2+) NO->sGC Activates cGMP cGMP sGC->cGMP Converts BAY747 This compound BAY747->sGC Stimulates GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates PDE PDEs cGMP->PDE Hydrolyzed by Response Cellular Response (e.g., Vasodilation) PKG->Response Leads to

Caption: The NO-sGC-cGMP signaling pathway stimulated by this compound.

Caption: Troubleshooting workflow for a non-saturating dose-response curve.

References

Technical Support Center: Controlling for Placebo Effects in BAY-747 Behavioral Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using BAY-747 in behavioral studies. The focus is on effectively controlling for placebo effects to ensure the validity and reproducibility of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is a placebo effect in the context of animal behavioral studies, and how is it relevant for this compound research?

A1: In animal research, a "placebo effect" refers to behavioral or physiological changes in a control group that receives a sham treatment (the vehicle). These changes are not due to the active drug but can arise from the stress of handling, the administration procedure (e.g., oral gavage, injection), or the novelty of the experience.[1][2] For this compound, a brain-penetrant soluble guanylate cyclase (sGC) stimulator, it is crucial to distinguish the compound's true cognitive-enhancing effects from non-specific behavioral changes.[3] An improperly controlled study might falsely attribute behavioral changes to this compound when they are actually artifacts of the experimental procedure.

Q2: What is a "vehicle control" and why is it essential for this compound studies?

A2: A vehicle control group receives the same substance used to dissolve or suspend this compound (the "vehicle"), administered in the same way and on the same schedule as the drug-treated group.[1][4] This is the most critical control for isolating the pharmacological effects of this compound. Without it, any observed behavioral changes could be attributed to the vehicle itself, which can sometimes have its own biological effects, or the stress of the administration procedure.[1][4][5]

Q3: What is a suitable vehicle for oral administration of this compound in rodent behavioral studies?

A3: The exact vehicle used can depend on the specific formulation of this compound and the experimental design. While specific vehicle compositions for this compound in behavioral studies are not consistently reported in publicly available literature, common vehicles for oral administration of poorly soluble compounds in rodents include aqueous solutions with suspending agents like carboxymethyl cellulose (B213188) (CMC) or solubilizing agents like Tween 80 or PEG 400.[4][5][6][7] It is imperative to conduct tolerability tests for any chosen vehicle to ensure it does not produce confounding behavioral effects.[6] One study mentions oral administration of this compound at a volume of 2 ml/kg, a common practice in rodent gavage studies.[3]

Q4: Should I include a "naïve" or "untreated" control group in addition to a vehicle control group?

A4: Including a naïve control group (animals that are handled but receive no substance) can be beneficial. This group helps to assess the baseline behavior and the impact of the administration procedure itself (e.g., the stress of gavage).[1] By comparing the vehicle group to the naïve group, you can determine if the vehicle or the administration procedure has any independent effects on the behavioral outcome.

Troubleshooting Guides

Issue 1: Unexpected Behavioral Changes in the Vehicle-Control Group

  • Symptom: The vehicle-control group shows significant changes in behavior (e.g., increased anxiety, altered locomotor activity, or even apparent cognitive improvement) compared to baseline or a naïve control group.

  • Possible Causes:

    • Vehicle-Induced Effects: The vehicle itself may have psychoactive or physiological effects. For example, some solubilizing agents can cause gastrointestinal distress or other side effects that alter behavior.[1][5]

    • Stress Response: The administration procedure (oral gavage, injection) can be stressful and influence performance in behavioral tasks.[1][2] This is particularly relevant for cognitive tasks that are sensitive to stress.

    • Habituation: Insufficient habituation to the handling and administration procedures can lead to heightened stress responses during the experiment.

  • Troubleshooting Steps:

    • Vehicle Tolerability Study: Conduct a pilot study to assess the behavioral effects of the vehicle alone compared to a naïve control group.

    • Refine Administration Technique: Ensure that the administration technique is minimally stressful. For oral gavage, use appropriate tube sizes and ensure personnel are well-trained.

    • Thorough Habituation: Implement a multi-day habituation protocol where animals are exposed to the handling and sham administration procedures before the experiment begins.

    • Consider Alternative Routes: If oral gavage proves too stressful, explore less stressful administration methods, such as voluntary oral administration in a palatable substance, if feasible for the experimental design.

Issue 2: High Variability in Behavioral Data Within and Between Groups

  • Symptom: There is a large spread in the behavioral data, making it difficult to detect a statistically significant effect of this compound.

  • Possible Causes:

    • Inconsistent Dosing: Inaccurate preparation of the this compound solution or inconsistent administration volume can lead to variability in the effective dose received by each animal.

    • Environmental Factors: Minor differences in lighting, noise, or odors in the testing environment can significantly impact rodent behavior.[8]

    • Experimenter Effects: The sex and handling technique of the experimenter can influence rodent anxiety levels and behavior.[8]

    • Circadian Rhythm: The time of day when testing occurs can affect performance in cognitive tasks.[1]

  • Troubleshooting Steps:

    • Standardize Procedures: Ensure all experimental procedures, from drug preparation to behavioral testing, are strictly standardized and followed by all personnel.

    • Control the Environment: Conduct all behavioral testing in a dedicated, controlled environment with consistent lighting, temperature, and minimal noise.

    • Consistent Handling: Use a consistent and gentle handling technique for all animals. If multiple experimenters are involved, ensure their techniques are harmonized.

    • Fixed Testing Time: Perform all behavioral tests at the same time of day to minimize the influence of circadian rhythms.

Data Presentation

Table 1: Dose-Dependent Effects of this compound on Long-Term Memory in the Object Location Task (OLT)

Treatment GroupDose (mg/kg, p.o.)Discrimination Index (Mean ± SEM)Statistical Significance vs. Vehicle
Vehicle-~0.05 ± 0.05-
This compound0.03~0.25 ± 0.08*
This compound0.1~0.30 ± 0.07
This compound0.3~0.35 ± 0.06
This compound1.0~0.38 ± 0.05
Donepezil (Positive Control)1.0~0.32 ± 0.06

*Data are adapted from a study by Nelissen et al. and are represented as approximate values for illustrative purposes. The discrimination index reflects the preference for the object in the novel location. A higher index indicates better memory performance. *P < 0.05; *P < 0.01; ***P < 0.001.[3]

Experimental Protocols

Detailed Methodology for the Object Location Task (OLT)

This protocol is a standard method for assessing spatial memory in rodents and has been used to evaluate the cognitive-enhancing effects of this compound.

  • Apparatus: A square open-field arena (e.g., 50 cm x 50 cm x 50 cm) made of a non-porous material. The arena should be placed in a room with consistent distal visual cues.

  • Objects: Two identical objects that are heavy enough not to be displaced by the animal and have no intrinsic rewarding or aversive properties.

  • Habituation (Day 1):

    • Allow each animal to explore the empty arena for 10 minutes.

    • This phase serves to reduce novelty-induced anxiety and allows for the assessment of baseline locomotor activity.

  • Training/Sample Phase (Day 2):

    • Place the two identical objects in two different locations in the arena.

    • Administer this compound or the vehicle orally (p.o.) 30 minutes before this phase.[3]

    • Place the animal in the arena and allow it to explore the objects for 10 minutes.

    • The time spent exploring each object is recorded. Exploration is typically defined as the animal's nose being within 2 cm of the object and oriented towards it.

  • Test Phase (Day 2, after a retention interval):

    • After a retention interval (e.g., 24 hours), return the animal to the arena.[3]

    • One of the objects remains in its original location (familiar location), while the other is moved to a new location (novel location).

    • Allow the animal to explore for 5 minutes, recording the time spent exploring each object.

  • Data Analysis:

    • Calculate a Discrimination Index (DI) : (Time exploring the object in the novel location - Time exploring the object in the familiar location) / (Total exploration time for both objects).

    • A positive DI indicates that the animal remembers the original locations and prefers to explore the object in the novel location.

    • Compare the DI between the this compound treated groups and the vehicle-control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).[3]

Mandatory Visualization

BAY747_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Target Cell (e.g., Neuron, Smooth Muscle Cell) BAY-747_oral This compound (Oral Administration) BAY-747_inside This compound BAY-747_oral->BAY-747_inside Brain Penetration sGC Soluble Guanylate Cyclase (sGC) (Heme-Bound) BAY-747_inside->sGC Stimulates cGMP cGMP sGC->cGMP Converts to GTP GTP GTP->sGC Substrate PKG Protein Kinase G (PKG) cGMP->PKG Activates PDE Phosphodiesterases (PDEs) cGMP->PDE Hydrolyzed by Downstream Downstream Effects: - Synaptic Plasticity - Vasodilation - etc. PKG->Downstream Phosphorylates Targets AMP 5'-GMP PDE->AMP

Caption: Signaling pathway of this compound.

Experimental_Workflow cluster_setup Experimental Setup cluster_dosing Dosing and Training cluster_testing Memory Testing cluster_analysis Data Analysis Animal_Groups Randomly Assign Animals to Groups: - Vehicle Control - this compound (Low Dose) - this compound (Mid Dose) - this compound (High Dose) Habituation Day 1: Habituation to Open Field (10 min) Animal_Groups->Habituation Dosing Day 2: Administer Vehicle or this compound (p.o.) 30 min before Training Habituation->Dosing Training Day 2: Training/Sample Phase (10 min) (Two identical objects) Dosing->Training Retention 24-hour Retention Interval Training->Retention Testing Day 3: Test Phase (5 min) (One object moved to a novel location) Retention->Testing Data Calculate Discrimination Index (DI) Testing->Data Stats Statistical Analysis (ANOVA) Data->Stats

Caption: Workflow for OLT with this compound.

Troubleshooting_Logic Start Unexpected Behavior in Vehicle-Control Group Check_Vehicle Did you perform a vehicle tolerability study? Start->Check_Vehicle Check_Habituation Was the habituation protocol sufficient? Check_Vehicle->Check_Habituation Yes Action_Vehicle Conduct pilot study: Vehicle vs. Naïve Control Check_Vehicle->Action_Vehicle No Check_Handling Is handling and administration technique consistent and minimally stressful? Check_Habituation->Check_Handling Yes Action_Habituation Increase duration and/or days of habituation to handling and procedure Check_Habituation->Action_Habituation No Action_Handling Retrain personnel on gentle handling and gavage techniques Check_Handling->Action_Handling No Re_evaluate Re-evaluate experimental design and consider alternative routes Check_Handling->Re_evaluate Yes Action_Vehicle->Re_evaluate Action_Habituation->Re_evaluate Action_Handling->Re_evaluate

References

Technical Support Center: Refining Experimental Protocols for BAY-747 in DMD Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing BAY-747 in Duchenne Muscular Dystrophy (DMD) mouse models. The information is tailored for researchers, scientists, and drug development professionals to address specific issues that may be encountered during experimentation.

Troubleshooting Guides

This section is formatted in a question-and-answer style to directly address potential challenges.

Drug Administration and Formulation

Question: We are administering this compound mixed in the rodent chow, but we are observing high variability in our functional outcomes. What could be the cause?

Answer: Variability in functional outcomes when administering drugs in feed can stem from several factors:

  • Uneven Drug Distribution: Ensure that this compound is homogeneously mixed into the chow. It is recommended to use a commercial service that can prepare medicated feed with a certificate of analysis for drug concentration and distribution. If preparing in-house, use a stepwise geometric dilution method with a carrier like powdered chow before mixing with the final pellet preparation.

  • Palatability Issues: Although this compound is generally well-tolerated, some mice may eat less of the medicated chow, leading to under-dosing. Monitor food intake and body weight daily for the first two weeks of the study and then weekly thereafter. If a decrease in food consumption is observed, consider adding a palatable flavoring to the chow or using a different chow formulation.

  • Social Hierarchy: Dominant mice in a cage may restrict access to the medicated feed for subordinate mice. It is highly recommended to house mice individually during drug administration via chow to ensure accurate and consistent dosing for each animal.

Question: How can we confirm that the mice are receiving the correct dose of this compound?

Answer: Beyond monitoring food intake, plasma levels of this compound can be measured at different time points during the study using liquid chromatography-mass spectrometry (LC-MS). This will provide definitive evidence of drug exposure and help correlate functional outcomes with pharmacokinetic data.

Functional Assessments

Question: Our grip strength measurements in mdx mice show significant day-to-day variability. How can we improve the consistency of this assay?

Answer: Grip strength is a sensitive behavioral test that can be influenced by several factors. To improve consistency:

  • Standardize the Procedure: Ensure all personnel performing the test are trained on a standardized protocol. The pull on the mouse's tail should be steady and horizontal. The mouse should be allowed to grip the bar with only its forelimbs.

  • Acclimatize the Mice: Acclimatize the mice to the testing room and the grip strength meter for at least 30 minutes before starting the measurements.

  • Consistent Timing: Perform the test at the same time of day for all animals to minimize the effects of circadian rhythms on muscle function.

  • Blinding: The experimenter should be blinded to the treatment groups to avoid unconscious bias.

  • Multiple Measurements: Take at least five measurements per mouse and use the average or the peak force for analysis. Discard any obvious outlier measurements.

Question: We are not observing a significant improvement in the total distance run in the voluntary wheel running assay with this compound treatment, as reported in the literature. What could be the reason?

Answer: While the original study on this compound in mdx/mTRG2 mice showed an improvement in running speed, it did not report a significant increase in the total distance run. It is crucial to analyze both parameters. Additionally, consider the following:

  • Age of Mice: The effect of this compound on running performance may be age-dependent. Ensure your experimental timeline aligns with published studies.

  • Wheel Type and Resistance: The type of running wheel and its resistance can influence the results. Use low-resistance wheels to facilitate running for the dystrophic mice.

  • Data Analysis: Analyze the data in blocks of time (e.g., weekly averages) to identify trends that might be missed in a single time-point analysis. Also, analyze the running speed in addition to the total distance.

Biomarkers and Histology

Question: Our serum creatine (B1669601) kinase (CK) levels are highly variable, even within the same treatment group. How can we minimize this variability?

Answer: Serum CK levels in mdx mice are notoriously variable. To reduce this variability:

  • Standardize Blood Collection: Collect blood at the same time of day and from the same site (e.g., retro-orbital sinus or cardiac puncture at termination) for all animals. Stress can influence CK levels, so handle the mice gently and consistently.

  • Avoid Strenuous Activity Before Bleeding: Do not perform functional tests immediately before blood collection, as exercise can transiently increase CK levels.

  • Hemolysis: Avoid hemolysis during sample collection and processing, as this can falsely elevate CK readings.

  • Large Sample Size: Use a sufficiently large number of mice per group to account for the inherent biological variability.

Question: We observe a reduction in pro-inflammatory and pro-fibrotic gene expression with this compound treatment, but our histological analysis (H&E and Masson's Trichrome) does not show a significant improvement in immune cell infiltration or fibrosis. Is this a concern?

Answer: This discrepancy between gene expression and histology has been reported.[1] Possible explanations include:

  • Timing of Analysis: Gene expression changes often precede changes at the histological level. It's possible that with a longer treatment duration, histological improvements would become more apparent.

  • Sensitivity of Assays: qRT-PCR is a very sensitive technique and may detect subtle changes that are not yet visible with traditional histological staining.

  • Complex Regulation: The regulation of inflammation and fibrosis is complex. While this compound may be modulating certain pathways at the transcriptional level, other compensatory mechanisms may be maintaining the overall histological phenotype. Consider using more quantitative histological techniques, such as immunohistochemistry for specific immune cell markers (e.g., CD68 for macrophages) or analysis of collagen subtypes, to get a more nuanced understanding of the tissue changes.

Potential Side Effects

Question: We have noticed that some of the mice treated with this compound appear lethargic. Is this an expected side effect?

Answer: this compound is a soluble guanylate cyclase (sGC) stimulator and can cause a dose-dependent reduction in blood pressure.[1] Lethargy could be a clinical sign of hypotension. It is advisable to monitor blood pressure in a subset of animals, especially when using higher doses. This can be done non-invasively using a tail-cuff system or more accurately with radiotelemetry. If hypotension is confirmed, a dose reduction may be necessary.

Frequently Asked Questions (FAQs)

What is the mechanism of action of this compound in the context of DMD?

This compound is a stimulator of soluble guanylate cyclase (sGC), a key enzyme in the nitric oxide (NO) signaling pathway. In DMD, the production of NO is impaired, leading to reduced levels of cyclic guanosine (B1672433) monophosphate (cGMP).[1] this compound directly stimulates sGC to produce cGMP, independent of NO.[1] Increased cGMP levels are thought to improve blood flow to the muscles, reduce inflammation and fibrosis, and enhance muscle function.[1]

What is the recommended dose and administration route for this compound in DMD mouse models?

Based on published preclinical studies, a dose of 150 mg/kg of food administered ad libitum for 16 weeks has shown efficacy in the mdx/mTRG2 mouse model.[1][2]

Which mouse model is most appropriate for studying the effects of this compound in DMD?

The mdx/mTRG2 mouse model has been used successfully to evaluate the therapeutic potential of this compound.[1] This model has a more severe phenotype than the standard mdx mouse, which may better recapitulate some aspects of human DMD.

What are the key outcome measures to assess the efficacy of this compound?

A combination of functional, biochemical, and histological endpoints should be used:

  • Functional: Forelimb grip strength and voluntary wheel running (speed and distance).

  • Biochemical: Serum creatine kinase (CK) levels as a marker of muscle damage.

  • Histological: H&E staining to assess muscle morphology (e.g., central nucleation, fiber size variation, necrosis) and Masson's Trichrome staining to quantify fibrosis.

  • Gene Expression: qRT-PCR for markers of inflammation (e.g., TNF-α, IL-1β) and fibrosis (e.g., TGF-β, CTGF, Col1a1).

Are there any known off-target effects of this compound?

The primary off-target effect of sGC stimulators like this compound is vasodilation, which can lead to a decrease in blood pressure.[1] It is important to monitor for signs of hypotension, especially at higher doses.

Data Presentation

Table 1: Functional Outcomes in mdx/mTRG2 Mice Treated with this compound

Outcome MeasureWild-Type (WT)mdx/mTRG2 (Untreated)mdx/mTRG2 + this compound
Forelimb Grip Strength (g) ~120~80~100
Voluntary Running Speed (m/s) ~1.5~0.8~1.1
Voluntary Running Distance (km/24h) ~6~3~3.5 (NS)

*p < 0.05 compared to untreated mdx/mTRG2. NS = Not Significant. Data are representative values based on published literature.[1]

Table 2: Biomarker and Histological Changes in mdx/mTRG2 Mice Treated with this compound

ParameterWild-Type (WT)mdx/mTRG2 (Untreated)mdx/mTRG2 + this compound
Serum Creatine Kinase (U/L) ~100~2200~1500
Muscle Inflammation (Gene Expression) LowHighModerately Reduced
Muscle Fibrosis (Gene Expression) LowHighModerately Reduced*
Histological Fibrosis (% area) < 5%~20%~18% (NS)

*p < 0.05 compared to untreated mdx/mTRG2. NS = Not Significant. Data are representative values based on published literature.[1]

Experimental Protocols

1. This compound Administration in Feed

  • Drug Formulation: this compound is incorporated into standard rodent chow at a concentration of 150 mg/kg. It is recommended to have this done by a commercial vendor to ensure homogeneity.

  • Animal Housing: Mice should be singly housed to allow for accurate monitoring of food consumption.

  • Administration: The medicated chow is provided ad libitum for the duration of the study (e.g., 16 weeks).

  • Monitoring: Record food intake and body weight daily for the first two weeks, and then weekly.

2. Forelimb Grip Strength Test

  • Apparatus: A grip strength meter with a horizontal metal grid.

  • Procedure:

    • Acclimatize the mouse to the testing room for at least 30 minutes.

    • Hold the mouse by the base of its tail and lower it towards the grid.

    • Allow the mouse to grasp the grid with its forepaws.

    • Gently pull the mouse back horizontally in a steady motion until it releases the grid.

    • The peak force is recorded.

    • Perform five consecutive measurements with a 1-minute rest period between each.

    • The average of the three highest readings is used for analysis.

3. Voluntary Wheel Running

  • Apparatus: Individually housed cages equipped with a low-resistance running wheel and a system to automatically record wheel revolutions.

  • Procedure:

    • Acclimatize the mice to the cages with the running wheels for at least 3 days before starting data collection.

    • Record the number of wheel revolutions continuously over the study period.

    • Calculate the running distance and average speed for each 24-hour period.

    • Analyze the data in weekly blocks.

Mandatory Visualization

BAY747_Signaling_Pathway cluster_extracellular Extracellular cluster_cell_membrane Sarcolemma cluster_intracellular Intracellular NO Nitric Oxide (NO) (Reduced in DMD) sGC Soluble Guanylate Cyclase (sGC) cGMP Cyclic GMP (cGMP) sGC->cGMP Converts BAY747 This compound BAY747->sGC Stimulates GTP GTP PKG Protein Kinase G (PKG) cGMP->PKG Activates PDE5 PDE5 cGMP->PDE5 Degraded by Downstream_Effects Downstream Effects PKG->Downstream_Effects AMP 5'-GMP PDE5->AMP Inflammation_Fibrosis Inflammation & Fibrosis (e.g., reduced TGF-β, CTGF) Downstream_Effects->Inflammation_Fibrosis Vasodilation Vasodilation (Improved Blood Flow) Downstream_Effects->Vasodilation Muscle_Function Improved Muscle Function Downstream_Effects->Muscle_Function

Caption: Signaling pathway of this compound in DMD.

Experimental_Workflow Randomization Randomization into Treatment Groups Treatment 16 Weeks Treatment: - Control Chow - this compound (150 mg/kg) in Chow Randomization->Treatment Monitoring Weekly Monitoring: - Body Weight - Food Intake Treatment->Monitoring Functional_Tests Functional Assessments (e.g., every 4 weeks) Treatment->Functional_Tests Endpoint Endpoint Analysis (22 weeks old) Treatment->Endpoint Grip_Strength Grip Strength Functional_Tests->Grip_Strength Wheel_Running Voluntary Wheel Running Functional_Tests->Wheel_Running Blood_Collection Blood Collection (Serum CK) Endpoint->Blood_Collection Tissue_Harvest Tissue Harvest (Muscle) Endpoint->Tissue_Harvest Histology Histology (H&E, Trichrome) Tissue_Harvest->Histology Gene_Expression Gene Expression (qRT-PCR) Tissue_Harvest->Gene_Expression

Caption: Experimental workflow for this compound studies in mdx/mTRG2 mice.

References

Validation & Comparative

A Comparative Guide to Soluble Guanylate Cyclase Stimulators for Pulmonary Hypertension: Riociguat and the Next-Generation Compound BAY-747

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pulmonary hypertension (PH) is a progressive disease characterized by elevated pulmonary artery pressure, leading to right heart failure and premature death. A key therapeutic strategy in the management of PH, particularly pulmonary arterial hypertension (PAH) and chronic thromboembolic pulmonary hypertension (CTEPH), is the modulation of the nitric oxide (NO)-soluble guanylate cyclase (sGC)-cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway. This guide provides a detailed comparison of two sGC stimulators: riociguat (B1680643), a first-in-class approved therapy, and BAY-747, a next-generation compound in development.

While riociguat has a well-established clinical profile in PH, this compound is currently being investigated for other indications such as resistant hypertension, with no publicly available data from dedicated preclinical or clinical studies in pulmonary hypertension. This comparison, therefore, juxtaposes the established efficacy and safety of riociguat in PH with the preclinical characteristics of this compound to offer a forward-looking perspective for researchers in the field.

Mechanism of Action: A Shared Pathway

Both riociguat and this compound are direct stimulators of soluble guanylate cyclase (sGC), a critical enzyme in the NO signaling cascade.[1][2][3] In healthy individuals, endothelial NO binds to the heme moiety of sGC, activating the enzyme to convert guanosine triphosphate (GTP) to cGMP. cGMP, in turn, acts as a second messenger to mediate vasodilation, and also possesses anti-proliferative, anti-fibrotic, and anti-inflammatory properties.[4][5]

In pulmonary hypertension, endothelial dysfunction leads to impaired NO production and insufficient stimulation of sGC.[3] sGC stimulators like riociguat and this compound have a dual mode of action:

  • Direct Stimulation: They directly stimulate sGC independently of NO, leading to increased cGMP production.[1][2]

  • Sensitization to NO: They sensitize sGC to even low levels of endogenous NO, amplifying the signaling cascade.[1]

This dual mechanism is particularly advantageous in the context of PH where NO bioavailability is compromised.

cluster_VascularSmoothMuscleCell Vascular Smooth Muscle Cell GTP GTP cGMP cGMP GTP->cGMP sGC (active) PKG Protein Kinase G (PKG) cGMP->PKG Activates Relaxation Vasodilation (Relaxation) PKG->Relaxation sGC_inactive sGC (inactive) sGC_active sGC (active) sGC_inactive->sGC_active eNOS eNOS L_Arginine L-Arginine NO Nitric Oxide (NO) L_Arginine->NO NO->sGC_inactive Binds to heme on sGC Riociguat_BAY747 Riociguat / this compound Riociguat_BAY747->sGC_inactive Directly stimulates & sensitizes to NO

Figure 1. The NO-sGC-cGMP signaling pathway and the mechanism of action of sGC stimulators.

Chemical Structures

Riociguat and this compound belong to different chemical classes, which may contribute to their distinct pharmacokinetic and pharmacodynamic profiles.

CompoundChemical Structure
Riociguat
This compound

Preclinical Data in Pulmonary Hypertension Models

Extensive preclinical studies have validated the efficacy of riociguat in various animal models of pulmonary hypertension. In contrast, there is no published preclinical data for this compound in this specific indication. The following table summarizes key findings for riociguat.

Animal ModelKey Findings with RiociguatReference
Monocrotaline (B1676716) (MCT)-induced PH in rats - Reverses increases in right ventricular systolic pressure (RVSP) and right ventricular hypertrophy (RVH). - Attenuates pulmonary vascular remodeling.[6]
Sugen/Hypoxia (SuHx)-induced PH in rats - Significantly decreased RVSP. - Significantly decreased RVH and increased cardiac output. - Effects on tricuspid annular plane systolic excursion and RV myocardial performance were significantly better than sildenafil.[7]
Hypoxia-induced PH in mice - Reverses increases in RVSP and RVH.[8]

Clinical Data for Riociguat in Pulmonary Hypertension

Riociguat has undergone rigorous clinical evaluation in two pivotal Phase 3 trials, PATENT-1 for PAH and CHEST-1 for CTEPH, leading to its approval for both indications.

PATENT-1 Study (PAH)

The Pulmonary Arterial hyperTension sGC-stimulator Trial 1 (PATENT-1) was a randomized, double-blind, placebo-controlled study in patients with PAH.[4][9]

Endpoint (at Week 12)Riociguat (up to 2.5 mg TID)Placebop-value
Change in 6-minute walk distance (6MWD) (m) +30-6<0.001
Change in Pulmonary Vascular Resistance (dyn·s·cm⁻⁵) -226+23<0.001
Change in NT-proBNP (pg/mL) -432+52<0.001
WHO Functional Class Improvement (%) 21100.003
Time to Clinical Worsening Lower incidence with riociguatHigher incidence with placebo0.005

The long-term extension study, PATENT-2, demonstrated sustained efficacy and a manageable safety profile for up to two years.[10]

CHEST-1 Study (CTEPH)

The Chronic Thromboembolic Pulmonary Hypertension sGC-Stimulator Trial 1 (CHEST-1) was a randomized, double-blind, placebo-controlled study in patients with inoperable CTEPH or persistent/recurrent PH after pulmonary endarterectomy.[5][11]

Endpoint (at Week 16)Riociguat (up to 2.5 mg TID)Placebop-value
Change in 6-minute walk distance (6MWD) (m) +39-6<0.001
Change in Pulmonary Vascular Resistance (dyn·s·cm⁻⁵) -246-23<0.001
Change in NT-proBNP (pg/mL) -291+14<0.001
WHO Functional Class Improvement (%) 3315<0.001

Pharmacokinetic Profile

While a direct comparison is limited by the different stages of development, available data on the pharmacokinetic profiles of riociguat and this compound are summarized below. This compound is reported to have a long half-life and a low peak-to-trough ratio, which may offer advantages in terms of dosing frequency and sustained target engagement.[2][12]

ParameterRiociguatThis compound
Bioavailability ~94%Data not available
Time to Peak Plasma Concentration (Tmax) ~1.5 hoursData not available
Half-life (t½) ~7.3 hours (healthy volunteers)Long half-life reported
Metabolism Primarily via CYP1A1, CYP3A4, CYP2C8, and CYP2J2Data not available

Safety and Tolerability of Riociguat

In clinical trials, riociguat was generally well-tolerated. The most common adverse events are related to its vasodilatory mechanism and include headache, dizziness, dyspepsia, peripheral edema, nausea, diarrhea, and vomiting. Hypotension is a key dose-limiting side effect.

Experimental Protocols

Monocrotaline (MCT)-Induced Pulmonary Hypertension in Rats

This is a widely used model for preclinical screening of potential PH therapies.

  • Animal Model: Male Sprague-Dawley rats (200-250 g) are typically used.

  • Induction: A single subcutaneous or intraperitoneal injection of monocrotaline (60 mg/kg) is administered.[13][14] MCT is metabolized in the liver to a toxic pyrrole (B145914) derivative that causes endothelial injury in the pulmonary vasculature, leading to progressive pulmonary vascular remodeling, increased pulmonary arterial pressure, and right ventricular hypertrophy over 3-4 weeks.[14]

  • Treatment: The test compound (e.g., riociguat) or vehicle is typically administered daily starting from a predefined time point after MCT injection (e.g., day 14 or 21) for a specified duration (e.g., 14 days).

  • Hemodynamic Assessment: At the end of the treatment period, rats are anesthetized, and a catheter is inserted into the right ventricle via the jugular vein to measure right ventricular systolic pressure (RVSP).[1][15]

  • Assessment of Right Ventricular Hypertrophy: The heart is excised, and the right ventricle (RV) is dissected from the left ventricle and septum (LV+S). The ratio of the weight of the RV to the LV+S (Fulton Index) is calculated as a measure of RV hypertrophy.[1][15]

  • Histological Analysis: Lung and heart tissues are collected for histological analysis to assess the degree of pulmonary vascular remodeling and cardiac fibrosis.

cluster_workflow Experimental Workflow: Preclinical PH Model start Start induction Induce PH in Rats (e.g., Monocrotaline injection) start->induction randomization Randomize into Treatment Groups induction->randomization treatment Daily Treatment (Vehicle, Riociguat, this compound) randomization->treatment assessment Terminal Assessment treatment->assessment hemodynamics Hemodynamic Measurements (RVSP) assessment->hemodynamics hypertrophy RV Hypertrophy Assessment (Fulton Index) assessment->hypertrophy histology Histopathology (Lung & Heart) assessment->histology end End hemodynamics->end hypertrophy->end histology->end

Figure 2. A generalized experimental workflow for evaluating a test compound in a preclinical model of pulmonary hypertension.
Sugen/Hypoxia (SuHx)-Induced Pulmonary Hypertension in Rats

This model is considered to more closely mimic the pathology of severe human PAH, including the formation of plexiform-like lesions.

  • Animal Model: Male Wistar rats are commonly used.

  • Induction: A single subcutaneous injection of the VEGF receptor antagonist SU5416 (20 mg/kg) is followed by exposure to chronic hypoxia (e.g., 10% O₂) for 3 weeks.[7][16] The animals are then returned to normoxia, during which severe, progressive PH develops.

  • Treatment: Therapeutic intervention is typically initiated after the development of established PH.

  • Assessments: Similar to the MCT model, endpoints include hemodynamic measurements, assessment of RV hypertrophy, and detailed histological analysis of pulmonary vascular and cardiac remodeling.

Future Perspectives and Conclusion

Riociguat has established itself as a valuable therapeutic option for patients with PAH and CTEPH, demonstrating significant improvements in exercise capacity, hemodynamics, and functional class. Its well-characterized efficacy and safety profile serve as a benchmark for the development of new therapies targeting the sGC pathway.

This compound, as a next-generation sGC stimulator, holds promise due to its potentially improved pharmacokinetic profile, including a longer half-life.[2] While its development has been focused on resistant hypertension, the shared underlying pathophysiology of endothelial dysfunction and impaired NO signaling in various cardiovascular diseases suggests a therapeutic potential for this compound in pulmonary hypertension.

Future preclinical studies directly comparing this compound and riociguat in established animal models of PH are warranted to elucidate its potential advantages. Such studies would need to demonstrate superior or non-inferior efficacy in reducing pulmonary pressures and vascular remodeling, potentially with an improved safety margin or a more convenient dosing regimen. For researchers and drug development professionals, the evolution from riociguat to compounds like this compound represents the ongoing effort to refine and optimize therapies targeting the sGC pathway for a broader range of cardiovascular diseases.

References

Comparative Efficacy of BAY-747 and Other Soluble Guanylate Cyclase (sGC) Stimulators: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the soluble guanylate cyclase (sGC) stimulator BAY-747 with other notable alternatives in the same class, including riociguat (B1680643), vericiguat (B611664), and praliciguat (B610188). This analysis is supported by available preclinical and clinical data to delineate the therapeutic potential and performance of these compounds.

Introduction to Soluble Guanylate Cyclase (sGC) Stimulators

Soluble guanylate cyclase (sGC) is a critical enzyme in the nitric oxide (NO) signaling pathway. When activated by NO, sGC catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[1] cGMP acts as a second messenger, playing a pivotal role in various physiological processes, including the regulation of vascular tone, inflammation, fibrosis, and platelet aggregation.[2]

In several cardiovascular diseases, such as pulmonary hypertension and heart failure, the NO-sGC-cGMP pathway is impaired, leading to reduced cGMP levels and contributing to disease pathophysiology.[1] sGC stimulators are a class of drugs that directly activate sGC, both independently of and synergistically with NO, thereby increasing cGMP production and restoring the function of this vital signaling pathway.[3] This guide focuses on the comparative efficacy of this compound, a novel sGC stimulator, against the established and investigational sGC stimulators riociguat, vericiguat, and praliciguat.

Mechanism of Action of sGC Stimulators

The primary mechanism of action for sGC stimulators involves direct, NO-independent binding to a regulatory domain on the sGC enzyme. This binding induces a conformational change that mimics the effect of NO, leading to increased catalytic activity and cGMP synthesis. Furthermore, sGC stimulators can also sensitize the enzyme to endogenous NO, resulting in a synergistic enhancement of cGMP production.[4] This dual mechanism allows these compounds to be effective even in conditions of NO deficiency.

cluster_Vessel Vascular Smooth Muscle Cell NO NO sGC_inactive sGC (inactive) NO->sGC_inactive Activates sGC_active sGC (active) GTP GTP cGMP cGMP GTP->cGMP Conversion Vasodilation Vasodilation cGMP->Vasodilation Leads to sGC_Stimulator sGC Stimulator (e.g., this compound) sGC_Stimulator->sGC_inactive Directly Stimulates & Sensitizes to NO

Figure 1: Signaling pathway of sGC stimulation.

Comparative In Vitro Potency

A direct comparison of the in vitro potency of sGC stimulators is crucial for understanding their relative efficacy at the molecular level. The following table summarizes available data on the potency of this compound, riociguat, vericiguat, and praliciguat in stimulating cGMP production. It is important to note that the experimental conditions, such as the cell lines and the presence or absence of an NO donor, can significantly influence the measured potency.

CompoundAssay SystemPotency (EC50/MEC)Reference
This compound cGMP formation assayMEC: 0.06 µM[5]
Riociguat In vitro sGC activity assayIncreased sGC activity up to 73-fold[6]
Vericiguat CHO cells overexpressing rat sGCEC50: 1005 ± 145 nM[4][7]
Praliciguat HEK-293 cells (in the presence of DETA-NO)EC50: 17 nM[8][9]

MEC: Minimum Effective Concentration; EC50: Half-maximal Effective Concentration; CHO: Chinese Hamster Ovary; HEK-293: Human Embryonic Kidney 293; DETA-NO: Diethylamine NONOate.

Preclinical and Clinical Efficacy

This compound

This compound is a novel, potent, and orally available sGC stimulator with a long half-life, making it suitable for once-daily dosing.[2] Preclinical studies have demonstrated its efficacy in models of hypertension. In spontaneously hypertensive rats, this compound induced a dose-dependent and long-lasting reduction in mean arterial blood pressure.[2] Furthermore, it has shown potential in preclinical models of Duchenne muscular dystrophy.[10]

Riociguat

Riociguat is the first sGC stimulator to receive regulatory approval and is indicated for the treatment of pulmonary arterial hypertension (PAH) and chronic thromboembolic pulmonary hypertension (CTEPH).[11] Clinical trials have demonstrated that riociguat significantly improves exercise capacity and hemodynamic parameters in patients with these conditions.[12]

Vericiguat

Vericiguat is another orally administered sGC stimulator approved for the treatment of symptomatic chronic heart failure with reduced ejection fraction (HFrEF), particularly in patients who have recently been hospitalized or required intravenous diuretics.[1] The VICTORIA trial showed that vericiguat reduced the composite endpoint of cardiovascular death or first heart failure hospitalization in this high-risk patient population.[1]

Praliciguat

Praliciguat is an investigational sGC stimulator that has been evaluated in clinical trials for diabetic nephropathy and heart failure with preserved ejection fraction (HFpEF).[13][14] Preclinical studies in models of cardiorenal failure have shown that praliciguat can reduce blood pressure and attenuate inflammation and fibrosis.[13] Phase 1 studies in healthy volunteers demonstrated dose-dependent increases in plasma cGMP levels.[15]

Experimental Protocols

In Vitro sGC Activity Assay (General Protocol)

This assay measures the ability of a compound to stimulate the production of cGMP by purified sGC or in cell-based systems.

1. Using Purified sGC:

  • Enzyme Source: Purified recombinant sGC.

  • Reaction Mixture: A typical reaction mixture includes a buffer (e.g., Tris-HCl), MgCl₂, GTP (the substrate), and the test compound at various concentrations.

  • Initiation and Termination: The reaction is initiated by the addition of the enzyme and incubated at 37°C for a defined period. The reaction is then terminated, often by the addition of a stop solution (e.g., EDTA or by boiling).

  • cGMP Quantification: The amount of cGMP produced is quantified using methods such as radioimmunoassay (RIA), enzyme-linked immunosorbent assay (ELISA), or mass spectrometry.[16]

2. Cell-Based Assay:

  • Cell Lines: Commonly used cell lines include Chinese Hamster Ovary (CHO) or Human Embryonic Kidney 293 (HEK-293) cells, often engineered to overexpress sGC.[7][8]

  • Cell Culture and Treatment: Cells are cultured to confluence and then treated with the test compound at various concentrations for a specific duration.

  • Cell Lysis: After treatment, the cells are lysed to release intracellular contents.

  • cGMP Quantification: The cGMP concentration in the cell lysate is measured using a commercially available cGMP assay kit (e.g., ELISA).[17]

cluster_Workflow In Vitro sGC Activity Assay Workflow Start Start Prepare_Cells Prepare sGC-expressing cells or purified sGC Start->Prepare_Cells Add_Compound Add test compound (e.g., this compound) Prepare_Cells->Add_Compound Incubate Incubate at 37°C Add_Compound->Incubate Lyse_Cells Lyse cells (if applicable) Incubate->Lyse_Cells Measure_cGMP Measure cGMP concentration Lyse_Cells->Measure_cGMP Analyze_Data Analyze data (e.g., EC50) Measure_cGMP->Analyze_Data End End Analyze_Data->End

Figure 2: General workflow for an in vitro sGC activity assay.
Ex Vivo Vasorelaxation Assay in Isolated Aortic Rings

This assay assesses the functional consequence of sGC stimulation on vascular tone.

  • Tissue Preparation: Thoracic aortas are isolated from laboratory animals (e.g., rats) and cleaned of adhesive tissue. The aorta is then cut into rings of a specific length (e.g., 2-3 mm).[18]

  • Mounting: The aortic rings are mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with a gas mixture (e.g., 95% O₂, 5% CO₂). The rings are connected to a force transducer to measure changes in tension.[19]

  • Pre-contraction: The aortic rings are pre-contracted with a vasoconstrictor agent, such as phenylephrine (B352888) or potassium chloride, to induce a stable level of tone.[20]

  • Compound Addition: The test compound is added to the organ bath in a cumulative manner, and the resulting relaxation of the aortic ring is recorded.

  • Data Analysis: The relaxation is expressed as a percentage of the pre-contraction tension. Concentration-response curves are generated to determine the potency (e.g., EC₅₀) and efficacy of the compound.[19]

Summary and Conclusion

This compound emerges as a potent, orally available sGC stimulator with a promising pharmacokinetic profile for once-daily administration.[2] While direct comparative studies are limited, the available data suggests that this compound possesses high in vitro potency. In comparison, riociguat and vericiguat are established therapeutic agents with proven clinical efficacy in pulmonary hypertension and heart failure, respectively.[1][11] Praliciguat remains an investigational compound with demonstrated preclinical and early clinical activity.[13]

The choice of an sGC stimulator for a specific therapeutic application will depend on a variety of factors, including the target indication, the desired pharmacokinetic and pharmacodynamic profile, and the overall safety and efficacy demonstrated in clinical trials. Further head-to-head comparative studies are warranted to fully elucidate the relative therapeutic potential of these compounds.

cluster_Comparison Comparative Overview of sGC Stimulators BAY747 This compound (Novel, Potent, Long-acting) Riociguat Riociguat (Approved for PAH/CTEPH) Vericiguat Vericiguat (Approved for HFrEF) Praliciguat Praliciguat (Investigational) Efficacy Efficacy Efficacy->BAY747 Preclinical: Hypertension Efficacy->Riociguat Clinical: PAH/CTEPH Efficacy->Vericiguat Clinical: HFrEF Efficacy->Praliciguat Preclinical/Phase 2: Diabetic Nephropathy, HFpEF

References

Head-to-Head Comparison of BAY-747 and Other Antihypertensive Drugs: A Preclinical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive head-to-head comparison of the novel soluble guanylate cyclase (sGC) stimulator, BAY-747, with established antihypertensive drugs from different classes. The information is based on available preclinical data, with a focus on quantitative comparisons, experimental methodologies, and underlying mechanisms of action.

Executive Summary

This compound is a potent, orally available, and long-acting sGC stimulator currently under preclinical investigation for the treatment of resistant hypertension.[1] Preclinical studies in spontaneously hypertensive (SH) rats have demonstrated that this compound not only elicits a dose-dependent reduction in blood pressure but also provides additional antihypertensive effects when administered on top of standard antihypertensive therapies, including an angiotensin II receptor blocker (losartan), a calcium channel blocker (amlodipine), and a mineralocorticoid receptor antagonist (spironolactone). At present, there is no publicly available information on clinical trials of this compound for hypertension.

Mechanism of Action: A Comparative Overview

This compound's mechanism of action is distinct from that of major classes of antihypertensive drugs.

  • This compound (sGC Stimulator): this compound directly stimulates soluble guanylate cyclase (sGC), the intracellular receptor for nitric oxide (NO). This stimulation increases the production of cyclic guanosine (B1672433) monophosphate (cGMP), a key second messenger that leads to vasodilation and a subsequent decrease in blood pressure. sGC stimulators like this compound can enhance the NO-sGC-cGMP signaling pathway, which may be impaired in hypertensive states.[2][3]

  • Losartan (Angiotensin II Receptor Blocker - ARB): Losartan selectively blocks the AT1 receptor, preventing angiotensin II from binding and exerting its potent vasoconstrictive effects. This leads to vasodilation and reduced aldosterone (B195564) secretion, thereby lowering blood pressure.[4][5][6][7]

  • Amlodipine (Calcium Channel Blocker - CCB): Amlodipine inhibits the influx of calcium ions into vascular smooth muscle cells and cardiac muscle cells by blocking L-type calcium channels. This results in peripheral vasodilation and a reduction in blood pressure.[8][9][10][11][12]

  • Spironolactone (Mineralocorticoid Receptor Antagonist - MRA): Spironolactone is a competitive antagonist of the mineralocorticoid receptor. By blocking this receptor, it inhibits the effects of aldosterone, leading to increased sodium and water excretion and potassium retention, which contributes to blood pressure reduction.[13][14][15]

Signaling Pathway Diagram

Experimental_Workflow cluster_preparation Animal Preparation cluster_treatment Treatment Administration cluster_data_collection Data Collection & Analysis Animal_Model Spontaneously Hypertensive Rats (SHR) Telemetry_Implantation Radiotelemetry Transducer Implantation Animal_Model->Telemetry_Implantation Recovery Recovery Period (≥ 1 week) Telemetry_Implantation->Recovery Baseline_BP Baseline Blood Pressure Recording Recovery->Baseline_BP Randomization Randomization into Treatment Groups Baseline_BP->Randomization Monotherapy Monotherapy (Vehicle, this compound, etc.) Randomization->Monotherapy Combination_Therapy Combination Therapy (Background + this compound) Randomization->Combination_Therapy BP_Monitoring Continuous Blood Pressure Monitoring (up to 24h) Monotherapy->BP_Monitoring Combination_Therapy->BP_Monitoring Data_Processing Calculation of Mean Arterial Pressure (MAP) BP_Monitoring->Data_Processing Statistical_Analysis Statistical Analysis (Comparison of Groups) Data_Processing->Statistical_Analysis

References

Validating BAY-747's sGC-Dependent Effects: A Comparative Guide Using Knockout Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the soluble guanylate cyclase (sGC) stimulator BAY-747 with other sGC modulators, focusing on the validation of its mechanism of action through the use of sGC knockout models. The data presented herein is compiled from preclinical studies and is intended to offer an objective overview of this compound's performance and the experimental frameworks used to ascertain its sGC-dependent effects.

Introduction to this compound and the NO-sGC-cGMP Pathway

This compound is a potent, orally available stimulator of soluble guanylate cyclase (sGC), a key enzyme in the nitric oxide (NO) signaling pathway.[1][2][3] This pathway plays a crucial role in various physiological processes, including the regulation of vascular tone, platelet aggregation, and inflammation. sGC, upon activation by NO, catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a second messenger that mediates downstream signaling events.

sGC stimulators, like this compound, and sGC activators represent two classes of compounds that enhance cGMP production. sGC stimulators act on the reduced (heme-containing) form of the enzyme, both independently of and synergistically with NO. In contrast, sGC activators target the oxidized (heme-free) form of sGC, which is prevalent under conditions of oxidative stress. This guide will delve into the experimental validation of this compound's effects, with a particular focus on studies employing sGC knockout models to unequivocally demonstrate its on-target activity.

Validating this compound's Mechanism of Action with sGC Knockout Models

To confirm that the pharmacological effects of this compound are mediated through sGC, researchers utilize knockout animal models in which the gene encoding for an sGC subunit is deleted. A pivotal study in this area employed a platelet-specific sGC knockout mouse model (Pf4-Cre+Gucy1b1LoxP/LoxP) to investigate the role of platelet sGC in atherosclerosis and the specific effects of this compound.

Quantitative Data: this compound Effects in Wild-Type vs. sGC Knockout Platelets

The following table summarizes the key findings from a study comparing the effects of this compound on platelets from wild-type (WT) and platelet-specific sGC knockout (Pf4-Cre+Gucy1b1LoxP/LoxP) mice.

ParameterWild-Type (WT) PlateletsPlatelet-Specific sGC Knockout (KO) PlateletsConclusion
ANGPT1 Release (ng/ml)
Vehicle64.0 ± 4.3Not reported in direct comparison-
This compound133.8 ± 6.5 (doubled vs. vehicle)Not responsive to this compoundThis compound's effect on ANGPT1 release is sGC-dependent.[4]
Neutrophil Adhesion to Endothelial Cells (%)
Vehicle SupernatantBaselineEnhanced adhesion (33,810 ± 1,139 RFU vs 27,824 ± 758 RFU for WT)Loss of platelet sGC increases neutrophil adhesion.
This compound Treated SupernatantReduced by 15.6% (± 6.5%)Not reportedThis compound reduces neutrophil adhesion via an sGC-dependent mechanism in platelets.[4]
Platelet Aggregation Inhibited by this compoundNot responsive to this compoundThe anti-aggregatory effect of this compound is mediated by sGC.[4]

Comparison with Other sGC Modulators in Knockout Models

To provide a broader context, this section compares the findings with this compound to studies involving other sGC stimulators and activators in sGC knockout models.

sGC Stimulators
CompoundKnockout ModelKey Findings in Knockout ModelReference
Riociguat (B1680643) Platelet-specific sGC knockoutRiociguat increased cGMP levels and VASP Ser239 phosphorylation in wild-type but not in sGC knockout mouse platelets, demonstrating its sGC-specific action. The inhibitory effect on platelet function was absent in sGC-knockout platelets.[5][6]
BAY 41-2272 Global sGCα1 knockoutIn gastric fundus muscle strips from sGCα1 knockout mice, the relaxant effect of BAY 41-2272 was reduced but still present and sensitive to the sGC inhibitor ODQ, suggesting some activity via the remaining sGCα2β1 isoform. However, in another study, some effects of BAY 41-2272 on phagocytosis were found to be independent of the sGC pathway.[7][8][9]
Vericiguat (B611664) Not explicitly tested in sGC knockout models in the provided search results.Studies show it stimulates sGC to increase cGMP formation.[10][11][12][13]
sGC Activators
CompoundKnockout ModelKey Findings in Knockout ModelReference
Cinaciguat (BAY 58-2667) Cardiomyocyte-specific sGC knockoutCinaciguat reduced myocardial injury in wild-type mice subjected to ischemia-reperfusion, but this protective effect was absent in cardiomyocyte-specific sGC knockout mice.[14]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Generation of Platelet-Specific sGC Knockout Mice (Pf4-Cre+Gucy1b1LoxP/LoxP)
  • Generation of Gucy1b1LoxP/LoxP mice: Mice with LoxP sites flanking the Gucy1b1 gene (encoding the β1 subunit of sGC) are generated using standard homologous recombination techniques in embryonic stem cells.

  • Generation of Pf4-Cre mice: Transgenic mice expressing Cre recombinase under the control of the platelet factor 4 (Pf4) promoter are generated. The Pf4 promoter drives expression specifically in the megakaryocyte lineage, the precursors to platelets.

  • Breeding: Gucy1b1LoxP/LoxP mice are crossed with Pf4-Cre mice.

  • Genotyping: Offspring are genotyped to identify mice carrying both the floxed Gucy1b1 allele and the Pf4-Cre transgene (Pf4-Cre+Gucy1b1LoxP/LoxP). In these mice, the Gucy1b1 gene is specifically excised in megakaryocytes, leading to platelets deficient in sGC.

  • Validation: The knockout is validated by confirming the absence of the sGC β1 protein in platelets via Western blot analysis.

In Vitro Platelet Aggregation Assay
  • Blood Collection: Whole blood is collected from wild-type and sGC knockout mice via cardiac puncture into a syringe containing an anticoagulant (e.g., acid-citrate-dextrose).

  • Platelet-Rich Plasma (PRP) Preparation: The blood is centrifuged at a low speed (e.g., 200 x g) for 10 minutes to separate the PRP.

  • Platelet Count Adjustment: The platelet count in the PRP is determined and adjusted to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) with platelet-poor plasma or an appropriate buffer.

  • Treatment: Platelet samples are incubated with this compound or vehicle control for a specified time at 37°C.

  • Aggregation Measurement: Platelet aggregation is induced by adding an agonist (e.g., ADP, collagen, or thrombin) to the PRP in an aggregometer. The change in light transmission through the platelet suspension is monitored over time as a measure of aggregation.

Neutrophil Adhesion to Endothelial Cells Assay
  • Endothelial Cell Culture: Human umbilical vein endothelial cells (HUVECs) or other suitable endothelial cells are cultured to confluence in multi-well plates.

  • Preparation of Platelet Supernatant: Platelets from wild-type and sGC knockout mice are isolated and activated. The supernatant, containing released factors, is collected after centrifugation.

  • Neutrophil Isolation: Neutrophils are isolated from fresh human blood using density gradient centrifugation.

  • Treatment: The confluent endothelial cell monolayers are treated with the platelet supernatants from the different experimental groups.

  • Adhesion Assay: Isolated neutrophils, labeled with a fluorescent dye (e.g., calcein-AM), are added to the treated endothelial cell monolayers and incubated.

  • Washing: Non-adherent neutrophils are removed by gentle washing.

  • Quantification: The number of adherent neutrophils is quantified by measuring the fluorescence intensity in each well using a plate reader.

Visualizing the Pathways and Workflows

Signaling Pathway of sGC

sGC_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular NO Nitric Oxide (NO) sGC_inactive sGC (inactive, reduced) NO->sGC_inactive Activates sGC_active sGC (active) sGC_inactive->sGC_active cGMP cGMP sGC_active->cGMP Converts BAY747 This compound (sGC Stimulator) BAY747->sGC_inactive Stimulates GTP GTP GTP->sGC_active PKG Protein Kinase G (PKG) cGMP->PKG Activates Physiological_Effects Physiological Effects (e.g., Vasodilation, Decreased Platelet Aggregation) PKG->Physiological_Effects Leads to experimental_workflow cluster_model Animal Models cluster_experiment Experimental Procedures cluster_analysis Data Analysis & Conclusion WT_mice Wild-Type (WT) Mice Isolate_Platelets Isolate Platelets WT_mice->Isolate_Platelets sGC_KO_mice sGC Knockout (KO) Mice sGC_KO_mice->Isolate_Platelets Treat_Platelets Treat with this compound or Vehicle Isolate_Platelets->Treat_Platelets Aggregation_Assay Platelet Aggregation Assay Treat_Platelets->Aggregation_Assay Release_Assay Analyte Release Assay (e.g., ANGPT1) Treat_Platelets->Release_Assay Adhesion_Assay Neutrophil Adhesion Assay (using supernatant) Treat_Platelets->Adhesion_Assay Compare_Results Compare Results (WT vs. KO) Aggregation_Assay->Compare_Results Release_Assay->Compare_Results Adhesion_Assay->Compare_Results Conclusion Determine sGC-Dependency of this compound's Effects Compare_Results->Conclusion

References

Replicating Published Findings on BAY-747's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of BAY-747's performance with alternative therapies, supported by experimental data from published studies. It is designed to assist researchers in understanding and potentially replicating key findings related to this compound's mechanism of action as a novel soluble guanylate cyclase (sGC) stimulator.

Mechanism of Action: A Novel Second-Generation sGC Stimulator

This compound is a potent, orally active, and long-acting stimulator of soluble guanylate cyclase (sGC), a critical enzyme in the nitric oxide (NO) signaling pathway.[1] Unlike first-generation sGC stimulators, this compound and other second-generation compounds are designed for specific indications with tailored pharmacokinetic and pharmacodynamic profiles.[2] The primary mechanism of action involves the direct stimulation of sGC, independent of NO, leading to increased production of cyclic guanosine (B1672433) monophosphate (cGMP).[3] Elevated cGMP levels subsequently mediate a variety of physiological effects, including vasodilation, and have shown therapeutic potential in conditions such as resistant hypertension and Duchenne muscular dystrophy (DMD).[1]

Comparative Performance Data

To provide a clear comparison, the following tables summarize the available quantitative data for this compound and its alternatives.

Table 1: In Vitro Potency of sGC Modulators

CompoundClassPotency (EC₅₀/MEC)Key Findings
This compound Second-Generation sGC StimulatorMEC = 0.06 µM (for cGMP formation)[3]Highly potent sGC stimulator in vitro.[1]
Riociguat First-Generation sGC Stimulator-Approved for the treatment of pulmonary hypertension.[4]
Vericiguat First-Generation sGC Stimulator-Developed for the treatment of chronic heart failure.[5]
Runcaciguat (B610601) sGC Activator-Enhances memory in vivo through hippocampal plasticity mechanisms.[6]

EC₅₀: Half-maximal effective concentration; MEC: Minimum effective concentration. Data for direct EC₅₀ comparison is limited in the reviewed literature.

Table 2: Preclinical Efficacy in Resistant Hypertension (Spontaneously Hypertensive Rat Model)

TreatmentClassDoseKey Findings on Mean Arterial Pressure (MAP)
This compound (BAY 1165747) Second-Generation sGC StimulatorNot specifiedReduced MAP from ~200 mmHg to ~130 mmHg after 28 days of treatment.[7]
Losartan Angiotensin II Receptor Blocker20 mg/kg/day-
Amlodipine Calcium Channel Blocker--
Spironolactone Aldosterone Antagonist--

Data for a direct head-to-head comparison of blood pressure reduction under identical experimental conditions is not available in the reviewed literature. This compound has been shown to provide additional benefit when dosed on top of standard antihypertensive therapies.[1]

Table 3: Preclinical Efficacy in Duchenne Muscular Dystrophy (mdx/mTRG2 Mouse Model)

TreatmentClassDoseKey Findings on Muscle Function
This compound Second-Generation sGC Stimulator150 mg/kg of food for 16 weeksImproved forelimb grip strength at week 14.[8]
Sildenafil PDE5 Inhibitor--
Tadalafil PDE5 Inhibitor--

Quantitative data for the percentage of improvement in grip strength with this compound and direct comparative data with other treatments in the same study are not detailed in the available literature.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate replication of the published findings.

In Vitro sGC Stimulation Assay

Objective: To determine the potency of compounds in stimulating sGC activity.

General Protocol:

  • Enzyme Preparation: Purified recombinant sGC is used.

  • Reaction Mixture: The reaction is typically carried out in a buffer containing GTP (the substrate for sGC), a phosphodiesterase inhibitor (to prevent cGMP degradation), and the test compound at various concentrations.

  • Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 37°C) for a specific duration.

  • Termination: The reaction is stopped, often by heat inactivation or the addition of a chemical agent.

  • cGMP Quantification: The amount of cGMP produced is measured using a commercially available enzyme immunoassay (EIA) kit.

  • Data Analysis: The concentration-response curve is plotted, and the EC₅₀ or MEC value is calculated.

For a more detailed, generalized protocol for enzyme assays, refer to established methodologies.[9][10][11]

Measurement of Blood Pressure in Spontaneously Hypertensive (SHR) Rats

Objective: To assess the in vivo effect of compounds on arterial blood pressure.

Tail-Cuff Method Protocol:

  • Acclimatization: Rats are acclimated to the restraint device and the procedure for several days before the actual measurement to minimize stress-induced blood pressure variations.[12][13]

  • Restraint and Warming: The rat is placed in a restrainer, and the tail is warmed to a temperature of 32-35°C to detect the tail artery pulse.[14]

  • Cuff Placement: An inflatable cuff is placed around the base of the tail.

  • Measurement: The cuff is inflated to a pressure that occludes blood flow and then slowly deflated. A sensor detects the return of blood flow, and the corresponding pressure is recorded as the systolic blood pressure.[15][16]

  • Data Recording: Multiple readings are taken for each animal to ensure accuracy. The mean arterial pressure (MAP) can be calculated from the systolic and diastolic pressures.

Grip Strength Test in mdx Mice

Objective: To evaluate skeletal muscle strength.

Protocol:

  • Apparatus: A grip strength meter equipped with a horizontal bar or grid is used.

  • Procedure: The mouse is held by the tail and allowed to grasp the bar or grid with its forelimbs. The mouse is then gently pulled backward horizontally until its grip is released.[17][18][19][20][21]

  • Data Acquisition: The peak force exerted by the mouse before releasing the bar is recorded by the instrument.[17][18][19][20][21]

  • Repetitions: Multiple measurements (typically 3-5) are taken for each mouse, with a rest period in between, and the average or maximum value is used for analysis.[18][19][20]

  • Normalization: The grip strength is often normalized to the bodyweight of the mouse.[17][18]

Visualizing the Signaling Pathway and Experimental Workflows

To further clarify the concepts discussed, the following diagrams were generated using the DOT language.

BAY747_Mechanism_of_Action cluster_upstream Upstream Regulation cluster_enzyme Enzyme Activation cluster_downstream Downstream Signaling NO Nitric Oxide (NO) sGC_inactive Soluble Guanylate Cyclase (sGC) (Inactive) NO->sGC_inactive Activates sGC_active sGC (Active) sGC_inactive->sGC_active Conformational Change cGMP Cyclic GMP (cGMP) sGC_active->cGMP Catalyzes Conversion GTP GTP GTP->sGC_active Vasodilation Vasodilation & Other Physiological Effects cGMP->Vasodilation This compound This compound This compound->sGC_inactive Stimulates (NO-independent)

Caption: Mechanism of action of this compound as an sGC stimulator.

Hypertension_Experiment_Workflow Start Start Animal_Model Spontaneously Hypertensive Rats (SHR) Start->Animal_Model Acclimatization Acclimatize to Restraint & Procedure Animal_Model->Acclimatization Treatment_Groups Administer this compound or Vehicle/Comparator Acclimatization->Treatment_Groups BP_Measurement Measure Blood Pressure via Tail-Cuff Method Treatment_Groups->BP_Measurement Data_Analysis Analyze Mean Arterial Pressure (MAP) BP_Measurement->Data_Analysis End End Data_Analysis->End

Caption: Workflow for assessing this compound's effect on blood pressure.

DMD_Experiment_Workflow Start Start Animal_Model mdx/mTRG2 Mice Start->Animal_Model Treatment Administer this compound in Diet Animal_Model->Treatment Grip_Strength_Test Perform Forelimb Grip Strength Test Treatment->Grip_Strength_Test At specified time points (e.g., Week 14) Data_Collection Record Peak Force Grip_Strength_Test->Data_Collection Normalization Normalize to Body Weight Data_Collection->Normalization Data_Analysis Compare Treatment vs. Control Groups Normalization->Data_Analysis End End Data_Analysis->End

Caption: Workflow for assessing this compound's effect on muscle function in DMD mice.

References

Independent Validation of BAY-747's Therapeutic Potential: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of BAY-747's performance with alternative therapies for resistant hypertension and Duchenne muscular dystrophy (DMD). The information is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of preclinical and emerging clinical data.

This compound: A Novel Soluble Guanylate Cyclase (sGC) Stimulator

This compound is an orally available and potent stimulator of soluble guanylate cyclase (sGC), a critical enzyme in the nitric oxide (NO) signaling pathway.[1] By directly stimulating sGC, this compound increases the production of cyclic guanosine (B1672433) monophosphate (cGMP), leading to vasodilation and other beneficial downstream effects.[1][2][3][4] This mechanism of action holds therapeutic promise for conditions characterized by impaired NO signaling, such as resistant hypertension and Duchenne muscular dystrophy.

Therapeutic Area: Resistant Hypertension

Resistant hypertension, defined as blood pressure that remains above goal despite the use of three or more antihypertensive medications of different classes, including a diuretic, poses a significant clinical challenge.[5] this compound offers a novel therapeutic approach by targeting the NO-sGC-cGMP pathway to induce vasodilation and lower blood pressure.

Comparative Preclinical Efficacy in Hypertension

Preclinical studies in spontaneously hypertensive rats (SHR), a well-established model of essential hypertension, have demonstrated the potent antihypertensive effects of this compound.

TreatmentAnimal ModelDoseRoute of AdministrationMean Arterial Pressure (MAP) Reduction (mmHg)Study DurationReference
This compound Spontaneously Hypertensive Rats (SHR)0.3 - 1 mg/kgOral (p.o.)Dose-dependent and long-lasting decreaseAcute and 12 days[1][5]
This compound on top of triple combination therapy Spontaneously Hypertensive Rats (SHR)0.3 and 1 mg/kgOral (p.o.)Further significant decreaseAcute[1]
Losartan (B1675146) Spontaneously Hypertensive Rats (SHR)20 mg/kg/dayOral (p.o.)Significant reduction8 weeks[6]
Amlodipine Spontaneously Hypertensive Rats (SHR)1 mg/kg/dayOral (p.o.)Effective reduction18 weeks[7]
Spironolactone (B1682167) Spontaneously Hypertensive Rats (SHR)1 mg/kg/dayOral (p.o.)Prolonged reduction4 weeks (treatment), followed by observation[8]

Note: Direct head-to-head comparative studies of this compound with all listed alternatives in the same experimental setting are not available. The data is compiled from separate studies and should be interpreted with caution.

Experimental Protocols: Hypertension Studies

Animal Model: The spontaneously hypertensive rat (SHR) is a widely used inbred rat strain that develops hypertension without any known external cause, closely mimicking human essential hypertension.[9][10][11]

Key Experiment: Measurement of Mean Arterial Pressure (MAP)

  • Animal Preparation: Male SHRs are housed in a controlled environment with a 12-hour light/dark cycle and access to standard chow and water ad libitum.

  • Drug Administration: this compound, comparator drugs, or vehicle are administered orally via gavage at the specified doses. For chronic studies, drugs may be mixed in the chow.[7]

  • Blood Pressure Measurement: MAP is measured using radiotelemetry, a method that allows for continuous and stress-free monitoring of blood pressure in conscious, freely moving animals. A pressure-sensitive catheter is surgically implanted into the abdominal aorta of the rats.[8]

  • Data Analysis: MAP values are recorded and analyzed over time to determine the effect of the treatment compared to baseline and vehicle-treated controls. Statistical analysis is performed using appropriate methods, such as ANOVA followed by post-hoc tests.

Therapeutic Area: Duchenne Muscular Dystrophy (DMD)

Duchenne muscular dystrophy is a severe, X-linked genetic disorder characterized by progressive muscle degeneration and weakness due to the absence of the dystrophin protein. Impaired blood flow to muscles is a contributing factor to the pathology of DMD. By enhancing vasodilation, this compound is being investigated as a potential therapy to improve muscle function and reduce damage.

Comparative Preclinical Efficacy in DMD

Preclinical studies in the mdx mouse, a common animal model for DMD, have evaluated the therapeutic potential of this compound and compared its mechanism to that of phosphodiesterase 5 (PDE5) inhibitors.

TreatmentAnimal ModelKey Outcome MeasuresResultsReference
This compound mdx/mTRG2 miceGrip StrengthImproved[12]
Running SpeedImproved[12]
Serum Creatine Kinase (CK) LevelsReduced[12]
Sildenafil (PDE5 inhibitor) mdx miceDiaphragm Muscle WeaknessReduced[13]
Diaphragm FibrosisReduced[13]
Cardiac DysfunctionReversed[14]
Tadalafil (B1681874) (PDE5 inhibitor) mdx miceMuscle IschemiaAlleviated[15]
6-Minute Walk Distance (in boys with DMD)No significant improvement in Phase 3 trial[16][17]

Note: The mdx/mTRG2 mouse model used for this compound studies is a "humanized" model of DMD.[12] Data for PDE5 inhibitors is from studies using the standard mdx mouse model and clinical trials in humans.

Experimental Protocols: DMD Studies

Animal Model: The mdx mouse has a point mutation in the dystrophin gene, leading to a lack of functional dystrophin protein and a phenotype that mimics many aspects of human DMD, including muscle degeneration, inflammation, and fibrosis.[13][14][18][19]

Key Experiment: Assessment of Muscle Function and Damage

  • Animal Treatment: Male mdx mice are treated with this compound (e.g., administered in food) or comparator drugs for a specified period.[12]

  • Grip Strength Test: Forelimb grip strength is measured using a grip strength meter. The mouse is held by its tail and allowed to grasp a metal grid, and the peak force exerted before the mouse releases its grip is recorded.[20]

  • Running Performance: Voluntary running activity can be assessed using running wheels, where the distance and speed are recorded over a set period.

  • Serum Creatine Kinase (CK) Measurement: Blood samples are collected from the mice, and the serum is analyzed for CK levels. Elevated CK is a biomarker of muscle damage.[21][22][23]

  • Histological Analysis: Muscle tissues (e.g., diaphragm, tibialis anterior) are collected, sectioned, and stained (e.g., with Hematoxylin and Eosin or Sirius Red) to assess for muscle fiber degeneration, regeneration, inflammation, and fibrosis.

Mechanism of Action and Signaling Pathway

This compound's therapeutic effects are mediated through the stimulation of the NO-sGC-cGMP signaling pathway.

NO-sGC-cGMP Signaling Pathway cluster_extracellular Extracellular Space cluster_intracellular Smooth Muscle Cell NO_source Nitric Oxide (NO) (from endothelial cells) sGC Soluble Guanylate Cyclase (sGC) NO_source->sGC Activates cGMP cGMP sGC->cGMP Converts BAY747 This compound BAY747->sGC Stimulates GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates PDE5 PDE5 cGMP->PDE5 Degraded by Vasodilation Vasodilation (Muscle Relaxation) PKG->Vasodilation Leads to GMP GMP (inactive) PDE5->GMP PDE5i PDE5 Inhibitors (e.g., Sildenafil) PDE5i->PDE5 Inhibits

Caption: The NO-sGC-cGMP signaling pathway and points of intervention.

Experimental Workflow

The preclinical validation of a therapeutic candidate like this compound typically follows a structured workflow.

Preclinical Validation Workflow Target_ID Target Identification (e.g., sGC in impaired NO signaling) Lead_Gen Lead Generation & Optimization (e.g., High-throughput screening) Target_ID->Lead_Gen In_Vitro In Vitro Characterization (Potency, selectivity) Lead_Gen->In_Vitro PK_PD Pharmacokinetics & Pharmacodynamics (PK/PD) In_Vitro->PK_PD Animal_Model Efficacy in Animal Models (e.g., SHR, mdx mice) PK_PD->Animal_Model Safety_Tox Safety & Toxicology Studies Animal_Model->Safety_Tox Clinical_Trial Phase 1 Clinical Trial Safety_Tox->Clinical_Trial

Caption: A typical preclinical drug discovery and development workflow.

Conclusion

This compound has demonstrated significant therapeutic potential in preclinical models of resistant hypertension and Duchenne muscular dystrophy. Its novel mechanism of action as a potent sGC stimulator offers a promising alternative to existing therapies. In models of resistant hypertension, this compound effectively lowers blood pressure, even as an add-on to standard triple combination therapy.[1] In a mouse model of DMD, this compound improved muscle function and reduced biomarkers of muscle damage.[12]

While direct comparative data is limited, the available evidence suggests that this compound's performance is comparable or potentially superior to some existing treatments in preclinical settings. Notably, a phase 1 study has shown that this compound demonstrated sustained hemodynamic effects for up to 24 hours.[24][25] Further clinical investigation is warranted to fully elucidate the therapeutic utility of this compound in these and other indications characterized by endothelial dysfunction and impaired NO-sGC-cGMP signaling.

References

Assessing the Specificity of BAY-747 for Soluble Guanylate Cyclase: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of BAY-747, a soluble guanylate cyclase (sGC) stimulator, alongside other notable sGC modulators. While direct, comprehensive off-target screening data for this compound against a broad panel of kinases, phosphodiesterases (PDEs), and other enzymes is not publicly available, this document synthesizes existing preclinical data to evaluate its specificity and compares its mechanism of action with other sGC stimulators and activators.

Introduction to Soluble Guanylate Cyclase (sGC) Modulation

Soluble guanylate cyclase is a critical enzyme in the nitric oxide (NO) signaling pathway.[1] When activated, sGC catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a second messenger that mediates various physiological processes, including vasodilation, inhibition of platelet aggregation, and neurotransmission.

Two main classes of compounds directly target sGC:

  • sGC Stimulators: These compounds, including this compound, riociguat, and vericiguat, enhance the sensitivity of reduced (heme-containing) sGC to endogenous NO and can also directly stimulate the enzyme to a lesser extent in the absence of NO.[2][3]

  • sGC Activators: This class, which includes cinaciguat (B1243192) and runcaciguat, targets and activates sGC that is in an oxidized or heme-free state, conditions often associated with oxidative stress and cardiovascular diseases.[4]

The differential mechanism of action between these two classes is pivotal for their therapeutic application in various disease contexts.

Comparative Analysis of sGC Modulators

While a head-to-head broad-panel selectivity screening for this compound is not available in the public domain, its high potency for sGC has been established. The following table summarizes key information for this compound and other sGC modulators based on available preclinical and clinical data.

Compound NameClassMechanism of ActionReported Potency/EfficacyKey Characteristics
This compound sGC StimulatorStimulates heme-containing sGC, synergistic with NO.[2]MEC for cGMP formation: 0.06 µM.[5] Potent in vitro sGC stimulator.[6][7]Brain-penetrant, orally active.[1] Investigated for resistant hypertension and cognitive enhancement.[2][7]
Riociguat sGC StimulatorStimulates heme-containing sGC, synergistic with NO.[4]Approved for pulmonary hypertension.[4]First-in-class sGC stimulator.
Vericiguat sGC StimulatorStimulates heme-containing sGC, synergistic with NO.[8]Approved for chronic heart failure.[8][9]Developed for cardiovascular indications.[8]
Cinaciguat (BAY 58-2667) sGC ActivatorActivates oxidized or heme-free sGC.[4]Investigated for acute decompensated heart failure.Targets NO-insensitive sGC.[4]
Runcaciguat sGC ActivatorActivates oxidized or heme-free sGC.[2]Investigated for cognitive enhancement.[2]Brain-penetrant.[2]

Signaling Pathway and Experimental Workflows

To visually represent the concepts discussed, the following diagrams illustrate the sGC signaling pathway and a general workflow for assessing compound specificity.

sGC_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space NO_source Nitric Oxide (NO) Sources NO NO NO_source->NO sGC_inactive sGC (Heme-Fe2+) Inactive sGC_active sGC (Heme-Fe2+) Active sGC_inactive->sGC_active Activates sGC_oxidized sGC (Heme-Fe3+) or Heme-free (NO-insensitive) sGC_inactive->sGC_oxidized cGMP cGMP sGC_active->cGMP Converts sGC_oxidized->cGMP Converts GTP GTP GTP->sGC_active GTP->sGC_oxidized Downstream Downstream Effectors (PKG, PDEs, CNGs) cGMP->Downstream Response Physiological Response (e.g., Vasodilation) Downstream->Response NO->sGC_inactive Stimulator sGC Stimulator (e.g., this compound) Stimulator->sGC_inactive Sensitizes & Stimulates Activator sGC Activator Activator->sGC_oxidized Activates OxidativeStress Oxidative Stress OxidativeStress->sGC_inactive

Figure 1: sGC Signaling Pathway and Points of Intervention.

Experimental_Workflow cluster_primary_assay Primary Target Assessment cluster_selectivity_assay Selectivity Profiling cluster_cellular_assay Cellular Target Engagement & Off-Target Effects Compound Test Compound (e.g., this compound) sGC_activity sGC Activity Assay (Recombinant Enzyme or Cell-based) Compound->sGC_activity Kinase_panel Kinase Panel Screen Compound->Kinase_panel PDE_panel Phosphodiesterase (PDE) Panel Screen Compound->PDE_panel Receptor_panel Receptor & Ion Channel Panel Screen Compound->Receptor_panel Potency Determine Potency (EC50 / IC50) sGC_activity->Potency Cellular_cGMP Cellular cGMP Measurement Potency->Cellular_cGMP Phenotypic_screen Phenotypic Screening (e.g., Cytotoxicity, Apoptosis) Cellular_cGMP->Phenotypic_screen

Figure 2: General Workflow for Assessing sGC Modulator Specificity.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of a compound's specificity. The following are generalized protocols for key experiments.

Protocol 1: sGC Activity Assay using a cGMP Reporter Cell Line

This protocol describes a cell-based assay to measure the ability of a compound to stimulate sGC activity, leading to an increase in intracellular cGMP, which is then detected by a reporter system.

Materials:

  • CHO (Chinese Hamster Ovary) cell line stably co-expressing human sGC (α1 and β1 subunits) and a cGMP-sensitive cyclic nucleotide-gated (CNG) channel, and a calcium-sensitive photoprotein like aequorin.

  • Cell culture medium (e.g., DMEM/F12) with appropriate supplements.

  • Test compound (e.g., this compound) stock solution in DMSO.

  • Positive controls: A known sGC stimulator (e.g., riociguat) and an NO donor (e.g., SNAP or DEA/NO).

  • Assay buffer (e.g., HBSS with calcium and magnesium).

  • Coelenterazine (B1669285) (for aequorin-based systems).

  • 96- or 384-well white, clear-bottom microplates.

  • Luminometer with injection capabilities.

Procedure:

  • Cell Seeding: Seed the reporter cells into the microplates at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of the test compound, positive controls, and a vehicle control (DMSO) in the assay buffer.

  • Assay Initiation:

    • For aequorin-based assays, incubate the cells with coelenterazine in assay buffer for a specified time in the dark to charge the photoprotein.

    • Wash the cells with assay buffer to remove excess coelenterazine.

  • Compound Addition and Measurement:

    • Place the microplate in the luminometer.

    • Inject the compound dilutions into the respective wells.

    • Immediately begin measuring luminescence at regular intervals for a defined period. The increase in luminescence corresponds to calcium influx through the CNG channels, which is proportional to the intracellular cGMP concentration.

  • Data Analysis:

    • Calculate the area under the curve (AUC) or the peak luminescence for each well.

    • Plot the response against the compound concentration.

    • Determine the EC50 value by fitting the data to a four-parameter logistic equation.

Protocol 2: Quantification of cGMP by Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol outlines the measurement of cGMP levels in cell lysates or tissue homogenates after treatment with an sGC modulator.

Materials:

  • Cells or tissues of interest.

  • Test compound (e.g., this compound).

  • Cell lysis buffer (e.g., 0.1 M HCl) to inactivate phosphodiesterases.

  • Commercial cGMP competitive ELISA kit (containing cGMP standards, anti-cGMP antibody, cGMP-HRP conjugate, substrate, and stop solution).

  • 96-well microplate coated with a capture antibody.

  • Plate reader capable of measuring absorbance at the appropriate wavelength (typically 450 nm).

Procedure:

  • Sample Preparation:

    • Cell Culture: Treat cells with the test compound at various concentrations for a specified time. Lyse the cells with 0.1 M HCl and centrifuge to pellet cell debris.

    • Tissue Homogenates: Flash-freeze tissues, pulverize, and homogenize in 0.1 M HCl. Centrifuge to clarify the homogenate.

  • ELISA Procedure (follow kit-specific instructions):

    • Add standards, controls, and samples to the wells of the antibody-coated microplate.

    • Add the cGMP-HRP conjugate to all wells except the blank.

    • Add the anti-cGMP antibody to all wells except the blank and non-specific binding wells.

    • Incubate the plate as recommended by the manufacturer (e.g., 2 hours at room temperature).

    • Wash the plate multiple times with the provided wash buffer to remove unbound reagents.

    • Add the substrate solution and incubate to allow for color development.

    • Add the stop solution to terminate the reaction.

  • Data Analysis:

    • Measure the absorbance of each well at the specified wavelength.

    • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Determine the cGMP concentration in the samples by interpolating their absorbance values from the standard curve. The absorbance is inversely proportional to the amount of cGMP in the sample.

Conclusion

This compound is a potent sGC stimulator with a mechanism of action that is dependent on the reduced, heme-containing state of the enzyme. While its high potency for sGC is well-documented, a comprehensive public dataset on its off-target selectivity is currently unavailable. The provided experimental protocols offer a framework for researchers to independently assess the specificity of this compound and other sGC modulators. A thorough evaluation of off-target effects is a critical component of preclinical safety assessment and is essential for the further development of this and other compounds in its class. Future studies providing a direct comparison of this compound against a broad range of cellular targets will be invaluable in fully characterizing its specificity profile.

References

A Comparative Analysis of First and Second-Generation Soluble Guanylate Cyclase (sGC) Stimulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Soluble guanylate cyclase (sGC) stimulators represent a significant advancement in the treatment of cardiovascular diseases, particularly pulmonary hypertension and heart failure. These agents target a key enzyme in the nitric oxide (NO) signaling pathway, offering a unique mechanism to induce vasodilation and exert anti-proliferative and anti-fibrotic effects. This guide provides a detailed comparative study of first and second-generation sGC stimulators, focusing on their pharmacological profiles, supported by experimental data and detailed methodologies.

Introduction to sGC Stimulators

Soluble guanylate cyclase is a critical enzyme that, upon activation by nitric oxide, catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[1] cGMP acts as a second messenger, mediating a variety of physiological processes including smooth muscle relaxation, inhibition of platelet aggregation, and neurotransmission. In certain pathological conditions, the NO-sGC-cGMP signaling pathway is impaired, leading to reduced cGMP levels and contributing to disease progression. sGC stimulators are designed to directly activate sGC, both independently of and synergistically with NO, thereby restoring cGMP levels and ameliorating the consequences of endothelial dysfunction.[2][3]

The first generation of sGC stimulators is primarily represented by riociguat (B1680643) , while the second generation is exemplified by vericiguat . While both generations share the same fundamental mechanism of action, they exhibit distinct pharmacokinetic and pharmacodynamic properties that influence their clinical applications.

Comparative Data of First and Second-Generation sGC Stimulators

The following table summarizes the key quantitative data for riociguat and vericiguat, providing a direct comparison of their performance characteristics.

FeatureFirst-Generation (Riociguat)Second-Generation (Vericiguat)
Mechanism of Action Direct sGC stimulator, sensitizes sGC to NODirect sGC stimulator, sensitizes sGC to NO
In Vitro sGC Stimulation (NO-independent) Up to 73-fold increase in sGC activity[2][4]1.7 to 57.6-fold increase in sGC activity[5][6]
In Vitro sGC Stimulation (in presence of NO donor) Up to 112-fold increase in sGC activity[4]Over 340-fold increase in sGC activity[6]
Absolute Bioavailability Approximately 94%[7]93% (when taken with food)[5]
Elimination Half-life ~7 hours in healthy subjects, ~12 hours in patients with pulmonary hypertension[2][7]~20 hours in healthy volunteers, ~30 hours in patients with heart failure[6]
Time to Maximum Plasma Concentration (Tmax) 0.5 - 1.5 hours[8]~4 hours (when taken with food)[5]
Metabolism Primarily via CYP1A1, CYP3A4, CYP3A5, and CYP2J2[5]Primarily via glucuronidation (UGT1A9 and UGT1A1)[9]
Primary Clinical Indication Pulmonary Arterial Hypertension (PAH) and Chronic Thromboembolic Pulmonary Hypertension (CTEPH)[10]Chronic Heart Failure with Reduced Ejection Fraction (HFrEF)[11]

Signaling Pathway and Developmental Logic

The following diagrams illustrate the core signaling pathway targeted by sGC stimulators and the logical progression from the first to the second generation of these drugs.

cluster_0 Vascular Smooth Muscle Cell NO Nitric Oxide (NO) sGC_inactive sGC (inactive) NO->sGC_inactive activates sGC_active sGC (active) sGC_inactive->sGC_active cGMP cGMP sGC_active->cGMP catalyzes GTP GTP GTP->sGC_active Relaxation Vasodilation & Anti-proliferative Effects cGMP->Relaxation sGC_stimulator sGC Stimulator (Riociguat/Vericiguat) sGC_stimulator->sGC_inactive directly stimulates & sensitizes to NO

Figure 1: Signaling pathway of sGC stimulation.

cluster_0 Drug Development Progression FirstGen First-Generation (Riociguat) - Shorter half-life - CYP450 metabolism - Indicated for PAH/CTEPH Optimization Pharmacokinetic & Pharmacodynamic Optimization FirstGen->Optimization Improved upon SecondGen Second-Generation (Vericiguat) - Longer half-life - Glucuronidation metabolism - Indicated for HFrEF Optimization->SecondGen Led to

Figure 2: Developmental logic of sGC stimulators.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize and compare first and second-generation sGC stimulators.

In Vitro sGC Enzymatic Activity Assay

Objective: To determine the direct stimulatory effect of the compounds on sGC activity.

Methodology:

  • Enzyme Preparation: Purified recombinant sGC is used.

  • Reaction Mixture: The assay is typically performed in a buffer containing GTP (the substrate), MgCl2 (a cofactor), and a phosphodiesterase inhibitor (to prevent cGMP degradation).

  • Compound Incubation: The sGC enzyme is incubated with varying concentrations of the sGC stimulator (e.g., riociguat or vericiguat). For assessing synergy with NO, a NO donor (e.g., DEA/NO) is also included.

  • Reaction Initiation and Termination: The reaction is initiated by the addition of GTP and allowed to proceed for a defined period at 37°C. The reaction is then terminated, often by the addition of a strong acid.

  • cGMP Quantification: The amount of cGMP produced is quantified using a competitive enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).

  • Data Analysis: The fold-increase in sGC activity is calculated by comparing the amount of cGMP produced in the presence of the stimulator to the basal activity (without the stimulator).

Cellular cGMP Measurement Assay

Objective: To measure the ability of sGC stimulators to increase intracellular cGMP levels.

Methodology:

  • Cell Culture: A suitable cell line, often one overexpressing sGC (e.g., CHO cells), is cultured in appropriate media.

  • Compound Treatment: The cells are treated with different concentrations of the sGC stimulator for a specific duration.

  • Cell Lysis: After treatment, the cells are lysed to release intracellular components, including cGMP. A phosphodiesterase inhibitor is typically included in the lysis buffer.

  • cGMP Quantification: The cGMP concentration in the cell lysate is measured using a competitive ELISA kit. This involves the following general steps:

    • Standards and samples are added to wells of a microplate pre-coated with an anti-cGMP antibody.

    • A known amount of enzyme-labeled cGMP is added to each well.

    • During incubation, the sample's cGMP and the enzyme-labeled cGMP compete for binding to the antibody.

    • The plate is washed to remove unbound components.

    • A substrate is added, which is converted by the bound enzyme to produce a measurable signal (e.g., color or fluorescence). The intensity of the signal is inversely proportional to the amount of cGMP in the sample.

    • A standard curve is generated to determine the cGMP concentration in the samples.

Animal Model of Pulmonary Hypertension (SU5416/Hypoxia-Induced)

Objective: To evaluate the in vivo efficacy of sGC stimulators in a model that mimics key features of human pulmonary arterial hypertension.

Methodology:

  • Animal Model Induction:

    • Rats receive a single subcutaneous injection of the VEGF receptor 2 inhibitor, SU5416 (20 mg/kg).[12][13]

    • Following the injection, the animals are housed in a hypoxic environment (e.g., 10% oxygen) for a period of 3-4 weeks.[12] This combination induces severe pulmonary vascular remodeling and hypertension.

  • Treatment: After the induction period, the animals are randomized to receive either the sGC stimulator (e.g., riociguat or vericiguat) or a vehicle control, typically administered daily via oral gavage.

  • Efficacy Assessment:

    • Hemodynamic Measurements: Right ventricular systolic pressure (RVSP) and mean pulmonary arterial pressure (mPAP) are measured using a catheter inserted into the right ventricle or pulmonary artery.

    • Right Ventricular Hypertrophy: The heart is excised, and the ratio of the right ventricle weight to the left ventricle plus septum weight (Fulton index) is calculated as a measure of right ventricular hypertrophy.

    • Histological Analysis: Lung tissue is collected and stained to assess the degree of pulmonary vascular remodeling, including medial wall thickness and vessel occlusion.

Animal Model of Heart Failure (Aortic Constriction-Induced)

Objective: To assess the therapeutic potential of sGC stimulators in a model of pressure-overload heart failure.

Methodology:

  • Animal Model Induction:

    • Rats are anesthetized, and a thoracotomy or laparotomy is performed to expose the aorta.

    • A ligature is placed around the transverse or abdominal aorta and tightened against a needle of a specific gauge to create a standardized constriction.[14][15] The needle is then removed, resulting in a fixed stenosis.

    • This pressure overload leads to left ventricular hypertrophy and, over time, the development of heart failure.

  • Treatment: Following a recovery period, animals are treated with the sGC stimulator or vehicle.

  • Efficacy Assessment:

    • Echocardiography: Left ventricular function and dimensions (e.g., ejection fraction, fractional shortening, wall thickness) are serially assessed using echocardiography.

    • Hemodynamic Measurements: Invasive hemodynamic parameters, such as left ventricular end-diastolic pressure (LVEDP), can be measured.

    • Histological and Molecular Analysis: Heart tissue is collected for histological analysis of fibrosis and hypertrophy, as well as for molecular analysis of markers of heart failure.

cluster_0 Experimental Workflow for In Vivo Efficacy Model Induce Animal Model (e.g., SU5416/Hypoxia for PH or Aortic Constriction for HF) Treatment Administer sGC Stimulator (Riociguat or Vericiguat) or Vehicle Control Model->Treatment Randomize Assessment Assess Efficacy: - Hemodynamics (RVSP, mPAP) - Cardiac Function (Echocardiography) - Histology (Remodeling, Fibrosis) Treatment->Assessment Evaluate

Figure 3: A typical experimental workflow.

Conclusion

The development of sGC stimulators has provided a valuable therapeutic strategy for diseases characterized by impaired NO-sGC-cGMP signaling. The first-generation compound, riociguat, has established its efficacy in pulmonary hypertension. The second-generation stimulator, vericiguat, with its distinct pharmacokinetic profile, has demonstrated benefits in a specific population of patients with chronic heart failure. This comparative guide, with its consolidated data and outlined experimental protocols, aims to serve as a valuable resource for researchers and clinicians in understanding the nuances of these two generations of sGC stimulators and in guiding future drug development efforts in this important therapeutic area.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.